molecular formula C13H8N4OS B1668176 PKR-IN-C16 CAS No. 608512-97-6

PKR-IN-C16

Katalognummer: B1668176
CAS-Nummer: 608512-97-6
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: VFBGXTUGODTSPK-BAQGIRSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C16 is pKR Inhibitor

Eigenschaften

IUPAC Name

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGXTUGODTSPK-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159885-47-8, 608512-97-6
Record name C-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolo-oxindole PKR inhibitor C16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C-16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Core Mechanism of PKR-IN-C16: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKR-IN-C16, also known as Imoxin or C16, is a potent and specific small molecule inhibitor of the double-stranded RNA-activated protein kinase (PKR). As a critical regulator of cellular stress responses, innate immunity, and protein synthesis, PKR has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction to PKR and Its Inhibition

Double-stranded RNA-activated protein kinase (PKR), officially known as EIF2AK2, is a serine/threonine kinase that plays a central role in the cellular response to viral infections and other stress signals. Upon activation by double-stranded RNA (dsRNA), a common byproduct of viral replication, PKR undergoes dimerization and autophosphorylation. Activated PKR then phosphorylates its primary substrate, the α subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis, thereby impeding viral propagation. Beyond its antiviral role, PKR is implicated in the regulation of apoptosis, inflammation, and cell proliferation through its influence on various signaling pathways, including the NF-κB pathway.

Given its multifaceted roles, dysregulation of PKR activity has been linked to the pathogenesis of numerous diseases. Consequently, the development of specific PKR inhibitors like this compound represents a promising therapeutic strategy. This compound is an imidazolo-oxindole compound that has demonstrated significant potential in preclinical studies.

Core Mechanism of Action of this compound

This compound functions as a highly specific, ATP-competitive inhibitor of PKR.[1][2][3] Its primary mechanism of action involves binding to the ATP-binding pocket within the kinase domain of PKR, thereby preventing the autophosphorylation necessary for its activation.[1][2] This direct inhibition of PKR activation is the linchpin of its therapeutic effects, leading to the downstream modulation of key cellular signaling pathways.

Inhibition of the PKR/eIF2α Signaling Pathway

The canonical pathway influenced by this compound is the PKR/eIF2α signaling cascade. Under conditions of cellular stress that would normally activate PKR, the presence of this compound prevents the phosphorylation of eIF2α.[4][5] This blockade of eIF2α phosphorylation averts the shutdown of protein synthesis, a crucial factor in its neuroprotective and anti-apoptotic effects.

Modulation of the NF-κB Signaling Pathway

PKR is a known activator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses.[3][4] PKR can activate the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB, where it drives the transcription of pro-inflammatory cytokines. This compound, by inhibiting PKR, prevents the activation of the IKK complex and subsequent NF-κB signaling.[3][4] This mechanism underlies its potent anti-inflammatory properties observed in various disease models.

Crosstalk with the NLRP3 Inflammasome

Recent evidence suggests a role for PKR in the activation of the NLR family pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[4] Studies have shown that this compound can suppress the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory profile.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

Table 1: Biochemical and In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (PKR Autophosphorylation) 186-210 nMRecombinant Human PKR[1][6]
Effective Concentration (Inhibition of p-PKR) 1-1000 nMSH-SY5Y cells (Amyloid β-induced)[5]
Effective Concentration (Inhibition of p-eIF2α) 0.5 µMDYT-PRKRA Lymphoblasts[2]
Effective Concentration (Suppression of Cell Proliferation) 500-3000 nMHuh7 cells[7]
Effective Concentration (Neuroprotection) 0.1-0.3 µMSH-SY5Y cells (ER stress-induced)[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageRoute of AdministrationKey FindingsReference
Acute Excitotoxic Rat Model (Quinolinic Acid-induced) 600 µg/kgIntraperitoneal47% decrease in neuronal loss; 37% decrease in cleaved caspase-3 positive neurons; 97% inhibition of IL-1β increase.[3][5]
Neonatal Hypoxia-Ischemia Rat Model 100 µg/kgIntraperitonealSignificant reduction in brain infarct volume and apoptosis.[8]
Hepatocellular Carcinoma Xenograft Mouse Model 300 µg/kg/dayIntraperitonealSuppression of tumor growth and angiogenesis.[7]
Sepsis-Induced Acute Kidney Injury Mouse Model (LPS-induced) Not specifiedIntraperitonealAttenuation of renal inflammation and injury.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

PKR_Signaling_Pathway cluster_stress Cellular Stress (e.g., dsRNA) cluster_pkr PKR Activation cluster_downstream Downstream Effects Stress dsRNA / PACT PKR PKR (Inactive) Stress->PKR Activates pPKR PKR (Active) (Dimerized & Autophosphorylated) PKR->pPKR Autophosphorylation eIF2a eIF2α pPKR->eIF2a Phosphorylates IKK IKK Complex pPKR->IKK Activates NLRP3 NLRP3 Inflammasome pPKR->NLRP3 Activates PKR_IN_C16 This compound PKR_IN_C16->PKR Inhibits peIF2a p-eIF2α eIF2a->peIF2a Translation Protein Synthesis Inhibition peIF2a->Translation pIKK IKK Complex (Active) IKK->pIKK IkBa IκBα pIKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocates Inflammation Inflammation (Pro-inflammatory Cytokines) NFkB_nuc->Inflammation Promotes Pyroptosis Pyroptosis / IL-1β, IL-18 NLRP3->Pyroptosis Induces Biochemical_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Data Analysis PKR_enzyme Recombinant PKR Incubation Incubate Reagents PKR_enzyme->Incubation ATP ATP (γ-32P) ATP->Incubation PKR_IN_C16 This compound (Varying Conc.) PKR_IN_C16->Incubation dsRNA dsRNA (Activator) dsRNA->Incubation Reaction Initiate Kinase Reaction Incubation->Reaction Termination Terminate Reaction Reaction->Termination Separation Separate Proteins (SDS-PAGE) Termination->Separation Detection Detect Phosphorylation (Autoradiography) Separation->Detection Quantification Quantify Band Intensity Detection->Quantification IC50 Calculate IC50 Quantification->IC50 Cell_Based_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Cells (e.g., Huh7, SH-SY5Y) Seeding Seed Cells in Plates Cell_Culture->Seeding PKR_IN_C16 Treat with this compound Seeding->PKR_IN_C16 Stimulus Induce Stress/Stimulus (e.g., Amyloid β, LPS) PKR_IN_C16->Stimulus Viability Cell Viability Assay (MTS) Stimulus->Viability Western Western Blot (p-PKR, p-eIF2α, etc.) Stimulus->Western qPCR RT-qPCR (Cytokine mRNA) Stimulus->qPCR Analysis Analyze Data (e.g., % Viability, Fold Change) Viability->Analysis Western->Analysis qPCR->Analysis

References

The Core Function of PKR-IN-C16: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of PKR-IN-C16, a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). This document provides a comprehensive overview of its mechanism of action, key applications in research, and detailed experimental protocols for its characterization.

Introduction to PKR and the Role of this compound

Double-stranded RNA-activated protein kinase (PKR), also known as EIF2AK2, is a crucial component of the innate immune system, acting as a sensor for viral infections. Upon binding to double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication, PKR undergoes dimerization and autophosphorylation, leading to its activation. Activated PKR then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a key regulator of protein synthesis. This phosphorylation event results in a global shutdown of translation, thereby inhibiting viral replication.

However, the activation of the PKR pathway is not limited to viral defense. It is also implicated in a broader range of cellular stress responses, including inflammation, apoptosis, and neurodegeneration. Dysregulation of PKR activity has been linked to various pathological conditions, making it an attractive therapeutic target.

This compound (also known as C16 or Imoxin) is a specific, ATP-competitive inhibitor of PKR.[1][2] By binding to the ATP-binding site of the kinase, this compound effectively blocks its autophosphorylation and subsequent activation, thereby preventing the downstream phosphorylation of eIF2α and the ensuing cellular responses.[2][3] This targeted inhibition allows for the precise investigation of PKR's role in various biological processes and provides a potential therapeutic avenue for diseases associated with PKR overactivation.

Mechanism of Action

This compound functions as a direct inhibitor of PKR's kinase activity. The primary mechanism involves the competitive binding of the inhibitor to the ATP-binding pocket of the PKR kinase domain. This prevents the binding of ATP, which is essential for the autophosphorylation and activation of PKR. Consequently, PKR remains in its inactive, monomeric state, unable to phosphorylate its primary substrate, eIF2α.

The inhibition of PKR by this compound has several key downstream effects:

  • Prevention of Translational Shutdown: By blocking eIF2α phosphorylation, this compound prevents the inhibition of the guanine nucleotide exchange factor eIF2B, allowing for the continuous recycling of eIF2-GTP and the maintenance of global protein synthesis.[4]

  • Anti-apoptotic Effects: PKR activation is linked to apoptotic pathways. By inhibiting PKR, this compound can prevent apoptosis in various cell types and in response to different stimuli.[1][5]

  • Anti-inflammatory Properties: PKR is involved in the activation of inflammatory signaling pathways, including the NF-κB pathway and the NLRP3 inflammasome.[6] this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β.[1][7]

  • Neuroprotection: In models of neuroinflammation and neurodegeneration, this compound has demonstrated neuroprotective effects by reducing neuronal apoptosis and inflammation.[5][7]

  • Anti-tumor and Anti-angiogenic Activity: In some cancer models, this compound has been shown to suppress tumor cell proliferation and angiogenesis by downregulating the expression of various growth factors.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and effective concentrations in various experimental settings.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (PKR Autophosphorylation) 186-210 nMRecombinant Human PKR[2][8][9]
IC₅₀ (PKR Autophosphorylation) 0.21 ± 0.04 µMRecombinant Human PKR[3][5]
Effective Concentration (Neuroprotection) 0.1 - 0.3 µMSH-SY5Y cells (ER stress-induced cell death)[1]
Effective Concentration (Anti-apoptotic) 1 - 1000 nMSH-SY5Y cells (Amyloid β-induced caspase-3 activation)[1]
Effective Concentration (Anti-proliferative) 500 - 3000 nMHuh7 cells (Hepatocellular Carcinoma)[2][4]
Effective Concentration (Anti-proliferative) 100 - 2000 nMHCT116 and HT29 cells (Colorectal Cancer)[10]
Effective Concentration (ISR Stimulation) 6 µMHeLa cells[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageRoute of AdministrationKey FindingsReference
Rat (Quinolinic Acid-induced Neuroinflammation) 60 µg/kg and 600 µg/kgIntraperitoneal (i.p.)Reduced PKR activation, IL-1β levels (97% inhibition at 600 µg/kg), neuronal loss (47% reduction), and cleaved caspase-3 positive neurons (37% reduction).[1][7]
Rat (Neonatal Hypoxia-Ischemia) 100 µg/kgIntraperitoneal (i.p.)Reduced infarct volume and apoptosis rate.[5]
Mouse (Xenograft Tumor Model) 300 µg/kg/dayIntraperitoneal (i.p.)Reduced tumor growth rate and volume, inhibited angiogenesis.[5]

Signaling Pathways and Experimental Workflows

PKR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical PKR activation pathway and the point of intervention by this compound.

PKR_Signaling_Pathway dsRNA dsRNA (Viral Replication, Cellular Stress) PKR_inactive Inactive PKR (monomer) dsRNA->PKR_inactive Binds PKR_active Active PKR (dimer) (Autophosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Apoptosis Apoptosis PKR_active->Apoptosis Induces Inflammation Inflammation (NF-κB, NLRP3) PKR_active->Inflammation Activates PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibits ATP Binding eIF2a_P p-eIF2α Translation Protein Synthesis eIF2a_P->Translation Inhibits

Caption: The PKR signaling pathway is initiated by dsRNA, leading to PKR activation and downstream effects.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the typical experimental steps to characterize the inhibitory effect of this compound.

Experimental_Workflow start Start: Hypothesis (this compound inhibits PKR) invitro In Vitro Assays start->invitro invivo In Vivo Models start->invivo kinase_assay PKR Kinase Assay (IC₅₀ Determination) invitro->kinase_assay cell_based Cell-Based Assays invitro->cell_based animal_model Disease Model (e.g., Neuroinflammation) invivo->animal_model conclusion Conclusion: Efficacy of this compound kinase_assay->conclusion western_blot Western Blot (p-PKR, p-eIF2α) cell_based->western_blot viability Cell Viability/Apoptosis (MTS, Caspase Assay) cell_based->viability western_blot->conclusion viability->conclusion treatment This compound Treatment animal_model->treatment analysis Analysis of Outcomes (Histology, Biomarkers) treatment->analysis analysis->conclusion

Caption: A typical workflow for evaluating the efficacy of this compound from in vitro to in vivo studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro PKR Kinase Assay (Autophosphorylation Inhibition)

This assay measures the ability of this compound to inhibit the autophosphorylation of recombinant PKR.

Materials:

  • Recombinant human PKR

  • This compound

  • ATP (including radiolabeled [γ-³²P]ATP for radiometric detection, or cold ATP for antibody-based detection)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • dsRNA activator (e.g., poly(I:C))

  • SDS-PAGE reagents

  • PVDF membrane

  • Antibodies: Anti-phospho-PKR (Thr446 or Thr451), Anti-total PKR

  • Detection reagents (e.g., autoradiography film or chemiluminescent substrate)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant PKR, and the desired concentrations of this compound (or vehicle control).

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Activation: Add the dsRNA activator (e.g., poly(I:C)) to the reaction mixture to initiate PKR activation.

  • Initiation of Phosphorylation: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection).

  • Incubation: Incubate the reaction at 30°C for 15-30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies (anti-phospho-PKR and anti-total PKR) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an appropriate method (autoradiography for ³²P or chemiluminescence for western blot).

  • Data Analysis: Quantify the band intensities for phosphorylated and total PKR. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of Phosphorylated eIF2α in Cultured Cells

This protocol details the detection of phosphorylated eIF2α in cells treated with a PKR activator and this compound.

Materials:

  • Cultured cells (e.g., SH-SY5Y, Huh7)

  • PKR activator (e.g., poly(I:C), thapsigargin)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE reagents

  • PVDF membrane

  • Antibodies: Anti-phospho-eIF2α (Ser51), Anti-total eIF2α, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a PKR activator for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies (anti-phospho-eIF2α, anti-total eIF2α, and loading control) overnight at 4°C.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated eIF2α to total eIF2α and the loading control.

MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cultured cells

  • This compound

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to assess the anti-apoptotic effects of this compound.

Materials:

  • Cultured cells

  • Apoptosis-inducing agent (e.g., staurosporine, amyloid-β)

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Pre-treat with this compound for 1-2 hours.

    • Induce apoptosis with an appropriate stimulus.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's protocol.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.

  • Data Analysis: Determine the fold-increase in caspase-3 activity relative to the untreated control.

Conclusion

This compound is a valuable research tool for dissecting the multifaceted roles of PKR in cellular physiology and pathology. Its specificity and potency make it an excellent pharmacological agent for inhibiting PKR activity in both in vitro and in vivo settings. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of PKR-mediated signaling pathways and their implications in various diseases. Further research into the therapeutic potential of PKR inhibition with compounds like this compound is warranted.

References

The PKR-IN-C16 Pathway: A Technical Guide to a Key Cellular Stress Response and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein Kinase R (PKR), officially known as eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), is a crucial mediator of the cellular stress response. As an interferon-inducible, double-stranded RNA (dsRNA)-activated protein kinase, PKR plays a pivotal role in the innate immune response to viral infections. Upon activation, typically by viral dsRNA, PKR undergoes dimerization and autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α). This event triggers a cascade that results in the general inhibition of protein synthesis, thereby impeding viral replication. Beyond its antiviral functions, PKR is implicated in a broader range of cellular processes, including the regulation of apoptosis, cell proliferation, and inflammatory responses through signaling pathways such as NF-κB and MAP kinases. Dysregulation of the PKR pathway has been linked to various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a compelling target for therapeutic intervention.

PKR-IN-C16, also known as C16, is a potent and specific, ATP-binding site-directed small molecule inhibitor of PKR.[1][2][3] By blocking the autophosphorylation of PKR, IN-C16 effectively prevents its activation and downstream signaling.[4][5] This inhibitory action has demonstrated significant neuroprotective, anti-inflammatory, and anti-tumor effects in various preclinical models, highlighting its therapeutic potential.[6][7][8][9] This technical guide provides an in-depth analysis of the this compound pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling mechanisms to support further research and drug development in this area.

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory effects of this compound on the PKR pathway.

Parameter Value Description Reference
IC50210 ± 40 nMConcentration of this compound required for 50% inhibition of PKR autophosphorylation in an in vitro kinase assay.[1][2]
Cell Line/Model This compound Concentration Observed Effect Reference
SH-SY5Y neuroblastoma cells1-1000 nM (4h)Prevention of amyloid-β induced PKR phosphorylation and caspase-3 activation.[8]
SH-SY5Y neuroblastoma cells0.1 or 0.3 µM (24h)Protection against neuronal cell death induced by endoplasmic reticulum stress.[8]
DYT-PRKRA lymphoblasts0.5 µM (24h)Significant reduction in eIF2α phosphorylation and inhibition of apoptosis.[1]
Huh7 hepatocellular carcinoma cells500-3000 nMDose-dependent decrease in PKR phosphorylation and suppression of cell proliferation.[7]
Rat model of neuroinflammation600 µg/kg (i.p.)Prevention of neuronal loss and reduction of IL-1β levels.[8]
Neonatal rat hypoxia-ischemia model100 µg/kg (i.p.)Reduction of infarct volume and apoptosis.[1]
Mouse xenograft tumor model300 µg/kg/day (i.p.)Reduced tumor growth rate and volume.[1]

Signaling Pathways

The activation of PKR by various stress signals initiates a cascade of downstream signaling events. This compound acts by directly inhibiting the autophosphorylation of PKR, thereby blocking these downstream effects.

PKR_Signaling_Pathway stress Stress Signals (dsRNA, ER Stress, Cytokines) PKR_inactive PKR (Inactive) stress->PKR_inactive Activation PKR_active p-PKR (Active) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a IKK IKK Complex PKR_active->IKK MAPK MAPK Cascades (JNK, p38) PKR_active->MAPK INC16 This compound INC16->PKR_active Inhibition peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation translation_inhibition Translation Inhibition peIF2a->translation_inhibition apoptosis1 Apoptosis translation_inhibition->apoptosis1 pIKK p-IKK IKK->pIKK Phosphorylation IkB IκB pIKK->IkB pIkB p-IκB IkB->pIkB Phosphorylation NFkB NF-κB pIkB->NFkB Degradation & Release NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active inflammation Inflammation (IL-1β, IL-6, TNF-α) NFkB_active->inflammation pMAPK p-JNK, p-p38 MAPK->pMAPK Phosphorylation apoptosis2 Apoptosis & Stress Response pMAPK->apoptosis2

Caption: The PKR signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and tailored for the analysis of the this compound pathway.

In Vitro PKR Kinase Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of PKR.

Materials:

  • Recombinant human PKR enzyme

  • This compound

  • ATP, [γ-32P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • dsRNA (poly I:C) as a PKR activator

  • SDS-PAGE gels and buffers

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, recombinant PKR, and the desired concentrations of this compound (or vehicle control).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding dsRNA (to activate PKR) and a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the radiolabeled, phosphorylated PKR using a phosphorimager.

  • Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Western Blot Analysis of PKR and eIF2α Phosphorylation

This protocol is used to detect the levels of phosphorylated PKR (p-PKR) and phosphorylated eIF2α (p-eIF2α) in cell lysates.

Materials:

  • Cell culture reagents

  • PKR activator (e.g., tunicamycin for ER stress, poly I:C)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-PKR (Thr446/Thr451), anti-total PKR, anti-p-eIF2α (Ser51), anti-total eIF2α, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-24 hours).

  • Induce PKR activation by treating the cells with a stressor (e.g., tunicamycin).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-p-PKR) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total protein and loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Cell Viability Assay (e.g., MTT or WST-1 Assay)

This assay assesses the protective effects of this compound against cell death induced by stressors that activate the PKR pathway.

Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Inducer of cell death (e.g., tunicamycin to induce ER stress)

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Pre-treat the cells with a range of concentrations of this compound or vehicle control for a specified duration.

  • Add the cell death-inducing agent to the wells (except for the untreated control wells).

  • Incubate the plate for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

NF-κB Activation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation, and assesses the inhibitory effect of this compound.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • This compound

  • NF-κB activator (e.g., TNF-α or LPS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently-labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in imaging plates and allow them to adhere.

  • Pre-treat the cells with this compound or vehicle.

  • Stimulate the cells with an NF-κB activator for a specific time (e.g., 30-60 minutes).

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific binding with BSA solution.

  • Incubate with the anti-NF-κB p65 primary antibody.

  • Wash and incubate with the fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips or image the plate using a fluorescence microscope.

  • Analyze the images to quantify the nuclear translocation of NF-κB p65.

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow start Start: Cell Culture seeding Seed Cells in Multi-well Plates start->seeding pretreatment Pre-treat with this compound (Dose-response) seeding->pretreatment stress Induce PKR Activation (e.g., Tunicamycin) pretreatment->stress incubation Incubate (e.g., 24h) stress->incubation analysis Analysis incubation->analysis wb Western Blot (p-PKR, p-eIF2α) analysis->wb viability Cell Viability Assay (MTT / WST-1) analysis->viability nfkb NF-κB Translocation (Immunofluorescence) analysis->nfkb end End: Data Interpretation wb->end viability->end nfkb->end

Caption: A representative experimental workflow for studying the this compound pathway.

Conclusion

The PKR signaling pathway represents a critical node in the cellular response to a multitude of stressors, with its dysregulation implicated in a wide array of human diseases. The specific inhibitor, this compound, has emerged as a valuable pharmacological tool for dissecting the complexities of this pathway and as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the this compound pathway, offering quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate further research. By leveraging this information, researchers and drug development professionals can advance our understanding of PKR-mediated cellular processes and accelerate the development of novel therapeutics targeting this important kinase.

References

The Role of PKR-IN-C16 in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases and acute brain injury. The double-stranded RNA-dependent protein kinase (PKR) has emerged as a key regulator of the inflammatory cascade in the central nervous system. This technical guide provides an in-depth analysis of the PKR inhibitor, PKR-IN-C16 (also known as C16), and its significant role in mitigating neuroinflammation. We will explore its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to PKR and its Role in Neuroinflammation

The double-stranded RNA-dependent protein kinase (PKR) is a serine/threonine kinase that was initially identified for its role in the innate immune response to viral infections.[1] Upon activation by various stimuli, including viral double-stranded RNA, bacterial components like lipopolysaccharide (LPS), and inflammatory cytokines, PKR undergoes autophosphorylation.[2][3] Activated PKR plays a pivotal role in regulating cellular processes such as mRNA translation, apoptosis, and the inflammatory response.[1][2] In the context of the central nervous system, PKR activation is implicated in the neuroinflammatory processes associated with neurodegenerative diseases and acute brain injuries.[3][4]

This compound: A Specific Inhibitor of PKR

This compound is a potent and selective, ATP-binding site-directed inhibitor of PKR.[2] Its chemical formula is C13H8N4OS.[5] C16 has demonstrated neuroprotective properties in various preclinical models of neurological disorders by effectively crossing the blood-brain barrier and attenuating neuroinflammation and neuronal apoptosis.[6][7]

Mechanism of Action of this compound in Neuroinflammation

The primary mechanism by which this compound ameliorates neuroinflammation involves the inhibition of the PKR/eIF2α signaling pathway. This action leads to the downstream suppression of two major inflammatory cascades: the NF-κB pathway and the NLRP3 inflammasome pathway.

Inhibition of the PKR/eIF2α Signaling Pathway

Activated PKR phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α).[2] This phosphorylation leads to a general suppression of protein synthesis, which is a cellular defense mechanism.[2] However, it also contributes to the inflammatory response. This compound directly inhibits the kinase activity of PKR, thereby preventing the phosphorylation of eIF2α.[2]

Suppression of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. PKR can activate the IKK complex, which leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[2] By inhibiting PKR, C16 prevents the activation of NF-κB, thus reducing the expression of these inflammatory mediators.[2][4]

Downregulation of the NLRP3 Inflammasome and Pyroptosis

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into active caspase-1.[2] Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[2] This process, known as pyroptosis, is a highly inflammatory form of programmed cell death. PKR has been shown to mediate the activation of the NLRP3 inflammasome.[2][8] this compound, by inhibiting PKR, suppresses the activation of the NLRP3 inflammasome, leading to reduced levels of active caspase-1, IL-1β, and IL-18.[2][8][9]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from various preclinical studies, demonstrating the neuroprotective and anti-inflammatory effects of this compound.

Table 1: In Vivo Efficacy of this compound in Models of Neuroinflammation

ModelSpeciesC16 DoseOutcomeQuantitative ResultReference
Acute Excitotoxic Brain Injury (Quinolinic Acid)Rat600 μg/kgNeuronal Loss Reduction47% decrease[6]
Acute Excitotoxic Brain Injury (Quinolinic Acid)Rat600 μg/kgCleaved Caspase-3 Positive Neurons37% decrease[6]
Acute Excitotoxic Brain Injury (Quinolinic Acid)Rat600 μg/kgIL-1β Inhibition97% inhibition[6]
Neonatal Hypoxia-IschemiaRat100 µg/kgInfarct Volume ReductionSignificant reduction (P<0.01)[4]
Neonatal Hypoxia-IschemiaRat100 µg/kgApoptosis Ratio ReductionSignificant reduction (P<0.01)[4]
Sepsis-Induced Acute Kidney Injury (LPS model)Mouse0.5 and 1 mg/kgPro-inflammatory Cytokine ReductionSignificant inhibition[2]

Table 2: In Vitro Efficacy of this compound

Cell TypeConditionC16 ConcentrationOutcomeQuantitative ResultReference
SH-SY5Y neuroblastoma cellsAmyloid β-induced stress1-1000 nMCaspase-3 ActivationPrevention of activation[10]
SH-SY5Y neuroblastoma cellsEndoplasmic Reticulum Stress0.1 or 0.3 μMNeuronal Cell DeathProtective effect[10]
Retinal Endothelial CellsHigh Glucose500nM - 5µMPKR PhosphorylationDose-dependent reduction[11]
Cardiac FibroblastsLPS/ATP challengeNot specifiedNLRP3 and pro-IL-1β levelsDecrease[9]
Cardiac FibroblastsLPS/ATP challengeNot specifiedCaspase-1 activation and mature IL-1β releaseDecrease[9]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the effects of this compound.

Animal Models of Neuroinflammation
  • Acute Excitotoxic Brain Injury Model:

    • Species: 10-week-old normotensive rats.[6]

    • Procedure: Unilateral striatal injection of quinolinic acid (QA) to induce inflammation.[6]

    • C16 Administration: Intraperitoneal injection of C16 (e.g., 600 μg/kg) or vehicle.[6]

  • Neonatal Hypoxia-Ischemia Model:

    • Species: 7-day-old rat pups.[4]

    • Procedure: Ligation of the left common carotid artery followed by exposure to a hypoxic environment.

    • C16 Administration: Intraperitoneal injection of C16 (e.g., 100 µg/kg) or vehicle.[7]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation:

    • Species: C57BL/6J mice.[2]

    • Procedure: Intraperitoneal injection of LPS to induce a systemic inflammatory response.[2]

    • C16 Administration: Intraperitoneal injection of C16 (e.g., 0.5 and 1 mg/kg) or vehicle 1 hour before the LPS challenge.[2]

Molecular Biology Techniques
  • Western Blotting:

    • Purpose: To quantify the protein levels of total and phosphorylated PKR, eIF2α, components of the NF-κB pathway (e.g., p-p65), and the NLRP3 inflammasome (NLRP3, ASC, cleaved caspase-1).[2][4]

    • General Protocol: Tissues or cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary antibodies followed by secondary antibodies. Protein bands are visualized and quantified.[2]

  • Real-Time Quantitative PCR (RT-qPCR):

    • Purpose: To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[4]

    • General Protocol: Total RNA is extracted from tissues or cells and reverse-transcribed into cDNA. qPCR is then performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.[4]

  • Immunohistochemistry/Immunofluorescence:

    • Purpose: To visualize and quantify markers of apoptosis (e.g., cleaved caspase-3) and neuronal loss in brain tissue sections.[6]

    • General Protocol: Brain tissue is fixed, sectioned, and incubated with primary antibodies against the target protein, followed by fluorescently labeled secondary antibodies. Images are captured using a microscope and analyzed.[6]

  • Luminex Assay:

    • Purpose: To simultaneously measure the levels of multiple cytokines in tissue homogenates.[6]

    • General Protocol: A bead-based immunoassay where beads coated with specific capture antibodies are incubated with the sample. After washing, a biotinylated detection antibody and then a streptavidin-phycoerythrin reporter are added. The beads are analyzed using a Luminex instrument.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

PKR_Signaling_Pathway cluster_downstream Downstream Effects LPS LPS PKR PKR LPS->PKR dsRNA dsRNA dsRNA->PKR Cytokines Cytokines Cytokines->PKR eIF2a eIF2α PKR->eIF2a phosphorylates IKK IKK PKR->IKK activates NLRP3 NLRP3 Inflammasome Activation PKR->NLRP3 activates C16 This compound C16->PKR inhibits p_eIF2a p-eIF2α NFkB NF-κB Activation IKK->NFkB Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b_IL18 Mature IL-1β & IL-18 Casp1->IL1b_IL18

Caption: this compound signaling pathway in neuroinflammation.

Experimental_Workflow cluster_model In Vivo Model cluster_treatment Treatment cluster_analysis Analysis AnimalModel Induce Neuroinflammation (e.g., QA, HI, LPS) C16_Admin Administer this compound or Vehicle AnimalModel->C16_Admin Tissue Tissue Collection (Brain, etc.) C16_Admin->Tissue WB Western Blot (PKR, NF-κB, NLRP3) Tissue->WB qPCR RT-qPCR (Cytokines) Tissue->qPCR IHC Immunohistochemistry (Apoptosis, Neuronal Loss) Tissue->IHC Luminex Luminex Assay (Cytokine Panel) Tissue->Luminex

References

PKR-IN-C16: A Deep Dive into its Role in Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The imidazolo-oxindole compound, PKR-IN-C16 (also known as C16 or imoxin), has emerged as a potent and specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2] Initially recognized for its role in the host antiviral response, PKR is now understood to be a critical regulator of broader innate immune and inflammatory signaling pathways.[3][4] This guide provides an in-depth technical overview of this compound, its mechanism of action, and its significant implications for innate immunity, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is an ATP-binding site-directed small molecule inhibitor that effectively suppresses the autophosphorylation and subsequent activation of PKR.[4][5] The activation of PKR is a key event in response to various stimuli, including viral double-stranded RNA (dsRNA), bacterial components like lipopolysaccharide (LPS), and inflammatory cytokines.[3][6] Once activated, PKR phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a transient suppression of global protein synthesis, a primary antiviral strategy.[3][6] However, activated PKR also triggers diverse downstream signaling cascades that are pivotal in the innate immune response.

Modulation of Key Innate Immunity Signaling Pathways

This compound exerts its profound effects on innate immunity primarily through the modulation of two central signaling pathways: the NF-κB pathway and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of pro-inflammatory gene expression.[4][7] Activated PKR can directly interact with the IKK complex, a key kinase in the NF-κB pathway, leading to NF-κB activation and the subsequent transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][7] By inhibiting PKR activation, this compound effectively prevents the phosphorylation and activation of NF-κB, thereby downregulating the expression of these critical inflammatory mediators.[3][7] This has been demonstrated in various models, including sepsis-induced acute kidney injury and neuroinflammation.[3][7]

G cluster_stimulus Stimuli cluster_pathway PKR-NF-κB Signaling Pathway cluster_inhibitor Inhibitor cluster_output Output LPS LPS / dsRNA PKR PKR LPS->PKR pPKR p-PKR PKR->pPKR Autophosphorylation IKK IKK Complex pPKR->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription C16 This compound C16->PKR Inhibits G cluster_stimulus Stimuli cluster_pathway PKR-NLRP3 Inflammasome Pathway cluster_inhibitor Inhibitor cluster_output Output Stimuli Inflammasome Agonists (e.g., ATP, MSU) PKR PKR Stimuli->PKR pPKR p-PKR PKR->pPKR Autophosphorylation NLRP3 NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) pPKR->NLRP3 Activates ActiveCasp1 Active Caspase-1 NLRP3->ActiveCasp1 Cleavage IL1b Mature IL-1β ActiveCasp1->IL1b Processes Pro-IL-1β IL18 Mature IL-18 ActiveCasp1->IL18 Processes Pro-IL-18 Pyroptosis Pyroptosis ActiveCasp1->Pyroptosis C16 This compound C16->PKR Inhibits G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cell Culture (e.g., Macrophages, Neurons) Pretreatment Pre-treatment with This compound or Vehicle CellCulture->Pretreatment Stimulation Stimulation with Agonist (e.g., LPS, ATP) Pretreatment->Stimulation DataCollection_invitro Data Collection Stimulation->DataCollection_invitro WesternBlot Western Blot (p-PKR, p-NF-κB, Caspase-1) DataCollection_invitro->WesternBlot ELISA ELISA / RT-qPCR (Cytokine Levels) DataCollection_invitro->ELISA AnimalModel Animal Model (e.g., Sepsis, Neuroinflammation) Treatment Treatment with This compound or Vehicle (i.p.) AnimalModel->Treatment DataCollection_invivo Data Collection Treatment->DataCollection_invivo Histology Histology / IHC DataCollection_invivo->Histology Biochemistry Biochemical Analysis DataCollection_invivo->Biochemistry TissueHomogenates Tissue Homogenate Analysis DataCollection_invivo->TissueHomogenates

References

PKR-IN-C16: A Technical Guide to its Role in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein kinase R (PKR), a key player in the cellular stress response, has emerged as a significant factor in the progression of various cancers.[1][2][3] Its dysregulation is implicated in pathways controlling cell proliferation, apoptosis, and inflammation.[1][2][4] PKR-IN-C16 (also known as C16) is a potent and selective inhibitor of PKR that has demonstrated significant anti-proliferative effects in several cancer models.[5][6][7][8][9][10] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell proliferation, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction to PKR and its Role in Cancer

Double-stranded RNA-activated protein kinase (PKR) is an interferon-inducible serine/threonine kinase.[1][3] While its primary role is in the antiviral defense mechanism of the cell, it is also activated by various cellular stress signals.[2] The role of PKR in cancer is complex and can be context-dependent, acting as both a tumor suppressor and a promoter.[1][2][4] In several cancers, including colorectal and hepatocellular carcinoma, high expression of PKR is associated with tumor progression.[5][6][8] PKR can modulate multiple signaling pathways crucial for cancer cell survival and proliferation, including the eIF2α, NF-κB, and MAPK pathways.[1][2]

This compound: A Selective PKR Inhibitor

This compound is an imidazolo-oxindole compound that acts as an ATP-competitive inhibitor of PKR's kinase activity.[11] By binding to the ATP-binding pocket of PKR, it prevents its autophosphorylation and subsequent activation, thereby blocking its downstream signaling cascades.[12] This inhibitory action forms the basis of its anti-cancer properties.

Mechanism of Action in Cancer Cell Proliferation

This compound exerts its anti-proliferative effects through several key mechanisms:

  • Cell Cycle Arrest: In colorectal cancer cells, this compound treatment leads to a G1 phase cell cycle arrest.[5][7][8][9][10] This is primarily achieved through the upregulation of the cyclin-dependent kinase inhibitor p21.[5][7][8][9][10] p21, in turn, inhibits the activity of cyclin-CDK complexes that are essential for the G1/S phase transition.[3][7][13][14]

  • Inhibition of Angiogenesis: In hepatocellular carcinoma, this compound has been shown to suppress angiogenesis, the formation of new blood vessels that is critical for tumor growth.[6][15] It achieves this by downregulating the expression of several key growth factors, including VEGF, PDGF, FGF, and EGF.[6][15]

  • Modulation of Signaling Pathways: this compound influences critical signaling pathways that are often dysregulated in cancer:

    • PKR/eIF2α Pathway: By inhibiting PKR, this compound prevents the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[16] Phosphorylated eIF2α normally leads to a global shutdown of protein synthesis, but can also paradoxically promote the translation of certain stress-related proteins that can aid tumor survival.

    • NF-κB Pathway: PKR is known to activate the NF-κB pathway, a key regulator of inflammation and cell survival.[1][2] Inhibition of PKR by this compound can lead to the downregulation of NF-κB activity, thereby promoting apoptosis and reducing inflammation within the tumor microenvironment.[16]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the anti-proliferative effects of this compound in various cancer cell lines.

Table 1: Effective Concentrations of this compound in Cancer Cell Lines

Cell LineCancer TypeEffective Concentration RangeObserved EffectReference
HCT116Colorectal Cancer100 - 1000 nMDose-dependent suppression of cell proliferation[9]
HT29Colorectal Cancer100 - 1000 nMDose-dependent suppression of cell proliferation[9]
Huh7Hepatocellular Carcinoma500 - 3000 nMDose-dependent suppression of cell proliferation[6][15]
SH-SY5YNeuroblastoma1 - 1000 nMReduction in phosphorylated PKR[17]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageEffectReference
BALB/c-nu/nu mice with Huh7 xenograftsHepatocellular Carcinoma300 µg/kg (i.p.)Suppression of tumor growth and angiogenesis[6][15]
Rat model of acute excitotoxicity-600 µg/kgReduced neuronal loss and inflammation[18]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

PKR_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pkr PKR Activation cluster_downstream Downstream Effects This compound This compound PKR PKR This compound->PKR Inhibits dsRNA dsRNA / Stress dsRNA->PKR pPKR p-PKR (Active) PKR->pPKR Autophosphorylation eIF2a eIF2α pPKR->eIF2a Phosphorylates IKK IKK Complex pPKR->IKK Activates peIF2a p-eIF2α eIF2a->peIF2a Protein_Synthesis Global Protein Synthesis Inhibition peIF2a->Protein_Synthesis pIKK p-IKK IKK->pIKK IkB IκB pIKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB pIkB->NFkB Degradation of IκB releases NF-κB NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_Expression

PKR Signaling Pathway and Inhibition by this compound

Cell_Cycle_Arrest_Pathway This compound This compound PKR PKR This compound->PKR Inhibits p21_mRNA p21 mRNA PKR->p21_mRNA Represses (indirectly) p21_protein p21 Protein p21_mRNA->p21_protein Translation CDK4_6_CyclinD CDK4/6-Cyclin D p21_protein->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E p21_protein->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition CDK4_6_CyclinD->G1_S_Transition Promotes CDK2_CyclinE->G1_S_Transition Promotes G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase

This compound Induced G1 Cell Cycle Arrest via p21
Experimental Workflows

MTS_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_inhibitor Add varying concentrations of This compound seed_cells->add_inhibitor incubate Incubate for desired time period (e.g., 24, 48, 72 hours) add_inhibitor->incubate add_mts Add MTS reagent to each well incubate->add_mts incubate_mts Incubate for 1-4 hours at 37°C add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze data to determine cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for Cell Viability (MTS) Assay

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound start->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis quantification Quantify protein concentration (BCA assay) cell_lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-PKR, anti-p21) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Workflow for Western Blot Analysis

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[19]

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., p-PKR, p21) following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKR, anti-PKR, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[20]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[21]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a promising anti-cancer agent that targets the PKR kinase. Its ability to induce cell cycle arrest and inhibit angiogenesis highlights its potential as a therapeutic strategy for various cancers. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the role of this compound in cancer cell proliferation. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.

References

PKR-IN-C16 for Sepsis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The inflammatory cascade, central to sepsis pathophysiology, presents numerous targets for therapeutic intervention. One such target is the double-stranded RNA-activated protein kinase (PKR), a key mediator of the innate immune response. This technical guide provides an in-depth overview of PKR-IN-C16, a potent and selective inhibitor of PKR, and its potential application in sepsis research. We consolidate current knowledge on its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for sepsis.

Introduction to this compound

This compound (also known as C16 or Imoxin) is a small molecule, ATP-binding site-directed inhibitor of PKR autophosphorylation.[1] Originally identified for its role in the antiviral response, PKR is now recognized as a critical regulator of inflammation, apoptosis, and cell proliferation.[2] In the context of sepsis, which is often triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), PKR activation contributes to the overwhelming inflammatory response that can lead to organ damage.[1] this compound, by blocking this activation, offers a targeted approach to mitigate the pathological inflammation seen in sepsis.

Chemical Properties:

  • Molecular Formula: C₁₃H₈N₄OS[2]

  • Molecular Weight: 268.29 g/mol [2]

  • CAS Number: 608512-97-6[2]

  • Solubility: Soluble in DMSO (up to 14 mg/mL) and DMF (0.5 mg/mL). Insoluble in water and ethanol.[3]

  • Storage: Store at -20°C as a solid or in solvent.[4]

Mechanism of Action in Sepsis

In sepsis models, particularly those induced by LPS, this compound has been shown to ameliorate organ damage, with the most detailed research focusing on sepsis-induced acute kidney injury (AKI).[1] The protective effects of this compound are attributed to its modulation of two critical downstream signaling pathways: the NF-κB pathway and the NLRP3 inflammasome-mediated pyroptosis pathway.[1]

Inhibition of the PKR/eIF2α/NF-κB Signaling Axis

Upon activation by stimuli like LPS, PKR phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). This event, while part of a canonical stress response, also leads to the activation of the transcription factor NF-κB.[1] NF-κB is a master regulator of inflammation, driving the expression of numerous pro-inflammatory cytokines and chemokines that contribute to the "cytokine storm" in sepsis.[1]

This compound directly inhibits the autophosphorylation of PKR, thereby preventing the phosphorylation of eIF2α and blocking the subsequent activation of NF-κB.[1] This dampens the transcription of NF-κB target genes, reducing the inflammatory response in organs like the kidney.

LPS LPS (Sepsis Stimulus) PKR PKR LPS->PKR Activates pPKR p-PKR (Active) PKR->pPKR Autophosphorylation C16 This compound C16->PKR eIF2a eIF2α pPKR->eIF2a Phosphorylates IKK IKK Complex pPKR->IKK Activates peIF2a p-eIF2α eIF2a->peIF2a NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, etc.) NFkB->Cytokines Upregulates Transcription

PKR/eIF2α/NF-κB Signaling Pathway Inhibition by C16.
Suppression of the NLRP3 Inflammasome and Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death crucial in the response to infection. In sepsis, excessive pyroptosis contributes significantly to tissue damage. The NLRP3 inflammasome is a key protein complex that, when activated, cleaves pro-caspase-1 into active caspase-1.[1] Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to form pores in the cell membrane, leading to cell lysis and the release of inflammatory contents.

PKR has been shown to be an upstream activator of the NLRP3 inflammasome.[1] Studies demonstrate that treatment with this compound significantly reduces the expression of key components of the pyroptosis pathway, including NLRP3, ASC (an adaptor protein), and cleaved caspase-1, leading to decreased levels of mature IL-1β and IL-18 in the kidney during LPS-induced sepsis.[1]

pPKR p-PKR (Active) NLRP3 NLRP3 Inflammasome Assembly pPKR->NLRP3 Mediates Activation C16 This compound C16->pPKR proCasp1 Pro-Caspase-1 NLRP3->proCasp1 Recruits & Cleaves Casp1 Active Caspase-1 proCasp1->Casp1 pro_cytokines Pro-IL-1β Pro-IL-18 Casp1->pro_cytokines Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves cytokines Mature IL-1β, IL-18 pro_cytokines->cytokines Pyroptosis Pyroptosis (Cell Lysis, Inflammation) cytokines->Pyroptosis GSDMD->Pyroptosis Forms Pores

NLRP3 Inflammasome and Pyroptosis Pathway Modulation by C16.

Quantitative Data from Preclinical Sepsis Models

The following tables summarize key quantitative findings from a study by Zhou et al. (2020) using a lipopolysaccharide (LPS)-induced sepsis model in C57BL/6J mice.[1] Data are estimated from published graphical representations and should be interpreted accordingly.

Table 1: Effect of this compound on Renal Function and Injury Markers

GroupHistopathological Score (Kidney)Serum BUN (mmol/L)Serum Creatinine (μmol/L)
Control (Saline)~0.5~8~15
LPS + Vehicle~3.8~30~75
LPS + C16 (0.5 mg/kg)~2.5~20~50
LPS + C16 (1.0 mg/kg)~1.5~15~30

Table 2: Effect of this compound on Renal Pro-inflammatory Cytokine mRNA Levels (Relative Expression)

GroupTNF-αIL-6MCP-1
Control (Saline)1.01.01.0
LPS + Vehicle~6.0~12.0~8.0
LPS + C16 (1.0 mg/kg)~2.5~4.0~3.0

Table 3: Effect of this compound on Renal Pyroptosis-Related Protein Levels (Relative Expression)

GroupNLRP3ASCCleaved Caspase-1
Control (Saline)~0.2~0.2~0.1
LPS + Vehicle~1.0~1.0~1.0
LPS + C16 (1.0 mg/kg)~0.4~0.4~0.3

Selectivity and Off-Target Considerations

While this compound is described as a selective PKR inhibitor, it is crucial for researchers to be aware of potential off-target effects. Computational analysis and subsequent experimental validation have shown that this compound can inhibit Fibroblast Growth Factor Receptor 2 (FGFR2) with a higher potency (IC₅₀ of 31.8 nM) than its primary target, PKR (IC₅₀ of 141 nM). Researchers should consider this cross-activity when interpreting results, particularly in experimental systems where FGFR2 signaling is relevant.

Experimental Protocols

The following are representative protocols for key experiments involved in evaluating this compound in a sepsis model, based on methodologies described in the literature.[1]

LPS-Induced Sepsis and AKI Model in Mice

This protocol establishes a model of systemic inflammation and acute kidney injury that mimics aspects of sepsis.

start Start: C57BL/6J Mice (8 weeks old) acclimatize Acclimatization (1 week) start->acclimatize grouping Random Grouping (n=6-8 per group) acclimatize->grouping pretreatment Pre-treatment (T = -1h) IP Injection: - Vehicle (0.5% DMSO) - C16 (0.5 or 1.0 mg/kg) grouping->pretreatment induction Sepsis Induction (T = 0h) IP Injection: - Saline (Control) - LPS (15 mg/kg) pretreatment->induction monitoring Monitoring & Sample Collection (e.g., T = 24h) induction->monitoring analysis Analysis: - Blood (BUN, Creatinine) - Kidney Tissue (Histology, WB, PCR, TUNEL) monitoring->analysis

Workflow for LPS-Induced Sepsis Mouse Model Experiment.
  • Animals: Male C57BL/6J mice, 8 weeks old, weighing 18-22g.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Groups:

    • Control: Vehicle (0.5% DMSO in PBS) + Saline

    • Sepsis Model: Vehicle + LPS

    • Treatment Group 1: this compound (0.5 mg/kg) + LPS

    • Treatment Group 2: this compound (1.0 mg/kg) + LPS

  • Procedure:

    • One hour before LPS challenge, administer this compound or vehicle via intraperitoneal (IP) injection.

    • Induce sepsis by administering LPS (from E. coli O111:B4) at 15 mg/kg via IP injection. Control animals receive an equal volume of sterile 0.9% saline.

    • Monitor animals for signs of distress.

    • At a predetermined endpoint (e.g., 24 hours), euthanize animals.

    • Collect blood via cardiac puncture for serum analysis (BUN, creatinine).

    • Perfuse kidneys with cold PBS and harvest for histology, Western blot, and PCR analysis.

Western Blot for Pyroptosis Markers
  • Tissue Lysis: Homogenize kidney tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Anti-NLRP3

    • Anti-ASC

    • Anti-Caspase-1 (for cleaved fragment)

    • Anti-β-actin (as loading control)

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST and visualize bands using an enhanced chemiluminescence (ECL) detection system. Quantify band density using image analysis software.

TUNEL Assay for Apoptosis/Pyroptosis
  • Tissue Preparation: Fix kidney tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

  • Staining: Deparaffinize and rehydrate the tissue sections. Follow the manufacturer's instructions for a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit. This typically involves proteinase K digestion, equilibration, and incubation with TdT enzyme and a labeled dUTP.

  • Visualization: Use a fluorescent microscope to visualize TUNEL-positive cells (indicating DNA fragmentation). A counterstain (e.g., DAPI) is used to visualize all cell nuclei.

  • Quantification: Count the number of TUNEL-positive cells across several high-power fields to determine an apoptotic/pyroptotic index.

Broader Implications and Future Directions

The promising results of this compound in mitigating sepsis-induced AKI suggest its potential applicability to other forms of organ damage in sepsis. Research indicates that PKR inhibition can also attenuate LPS-induced lung injury.[1] Future research should focus on:

  • Evaluating the efficacy of this compound in other clinically relevant sepsis models, such as cecal ligation and puncture (CLP).

  • Investigating its protective effects on other organs commonly affected by sepsis, including the lungs, liver, and heart.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to determine the optimal dosing, bioavailability, and half-life of the compound.

  • Exploring potential synergistic effects when combined with standard sepsis therapies like antibiotics and fluid resuscitation.

Conclusion

This compound represents a targeted therapeutic strategy for sepsis that addresses the root of the dysregulated inflammatory response. By inhibiting PKR, it simultaneously modulates the NF-κB and NLRP3 inflammasome pathways, leading to reduced inflammation, pyroptosis, and organ damage in preclinical models. While further research is needed to fully elucidate its therapeutic potential and safety profile, this compound stands out as a valuable tool for scientists and drug developers working to combat the devastating consequences of sepsis.

References

PKR-IN-C16: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKR-IN-C16, also known as C16 or imoxin, is a potent and selective, ATP-binding site-directed inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2] This imidazolo-oxindole compound has demonstrated significant therapeutic potential across a range of preclinical models, including those for neurodegenerative diseases, cancer, and inflammatory conditions.[3][4][5] Its mechanism of action centers on the inhibition of PKR autophosphorylation, thereby modulating downstream signaling pathways involved in apoptosis, inflammation, and protein synthesis.[6][7] This technical guide provides a comprehensive overview of the discovery, development, and biological activity of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Discovery and Development

This compound, chemically identified as an imidazolo-oxindole derivative, emerged from research focused on identifying small molecule inhibitors of PKR.[3] It is also known by the code GW506033X.[4] The development of C16 was driven by the therapeutic potential of targeting PKR, a key regulator of cellular stress responses. While the precise, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, its chemical structure is known, and its development has spurred the design and synthesis of other novel benzoimidazole and oxindole-based PKR inhibitors.[8][9][10] C16 acts as a potent, ATP-binding site-directed inhibitor of PKR, effectively blocking its autophosphorylation.[1][5]

Quantitative Biological Data

The biological activity of this compound has been characterized in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound
Assay TypeCell Line/SystemIC50 / ConcentrationEffectReference(s)
PKR Autophosphorylation InhibitionRecombinant PKR210 nMInhibition of RNA-induced PKR autophosphorylation[1]
Rescue of PKR-dependent Translation Block---100 nMRescue of translation inhibition[1]
Cell Viability (MTS Assay)Huh7 (Hepatocellular Carcinoma)500–3000 nMDose-dependent suppression of proliferation[8]
Neuronal Protection (ER Stress)SH-SY5Y (Neuroblastoma)0.1 or 0.3 μM (24h)Protection against neuronal cell death[11]
Inhibition of Aβ-induced Caspase-3 ActivationSH-SY5Y (Neuroblastoma)1-1000 nM (4h)Prevention of PKR phosphorylation and caspase-3 activation[11]
Inhibition of PKR PhosphorylationRetinal Endothelial Cells (High Glucose)500nM, 1µM, 2µM, 5µMDose-dependent reduction of phosphorylated PKR to total PKR ratio[12]
Table 2: In Vivo Efficacy of this compound
Animal ModelDosageAdministration RouteKey FindingsReference(s)
Acute Excitotoxic Rat Model (Quinolinic Acid-induced)600 μg/kgIntraperitoneal97% inhibition of IL-1β increase; 47% decrease in neuronal loss; 37% decrease in cleaved caspase-3 positive neurons[13]
Neonatal Hypoxia-Ischemia Rat Model100 µg/kgIntraperitonealReduced infarct volume and apoptosis ratio; Reduced pro-inflammatory cytokine mRNA expression[14]
Hepatocellular Carcinoma Xenograft Mouse Model300 μg/kgIntraperitonealSuppressed tumor growth and angiogenesis[4][10]
Sepsis-Induced Acute Kidney Injury Mouse Model (LPS-induced)0.5 and 1 mg/kgIntraperitonealAttenuated renal inflammation and injury; Inhibited NF-κB activation and NLRP3-mediated pyroptosis[11][15]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interfering with several critical downstream signaling pathways.

The PKR/eIF2α Signaling Pathway

Under conditions of cellular stress, such as viral infection or inflammation, PKR is activated through autophosphorylation. Activated PKR then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a global inhibition of protein synthesis, which can induce apoptosis. This compound directly inhibits the initial activation of PKR, thereby preventing the phosphorylation of eIF2α and the subsequent shutdown of translation.[6][15]

Stress Cellular Stress (e.g., dsRNA, inflammatory cytokines) PKR_inactive Inactive PKR Stress->PKR_inactive Activates PKR_active Active (Phosphorylated) PKR PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Translation Protein Synthesis eIF2a->Translation eIF2a_p Phosphorylated eIF2α eIF2a_p->Translation Inhibits Apoptosis Apoptosis Translation->Apoptosis Inhibition leads to C16 This compound C16->PKR_active Inhibits

Caption: PKR/eIF2α signaling pathway and the inhibitory action of this compound.

The NF-κB Signaling Pathway

PKR can activate the NF-κB pathway, a central regulator of inflammation, by interacting with the IKK complex. This leads to the transcription of pro-inflammatory cytokines. By inhibiting PKR, C16 prevents the activation of NF-κB and the subsequent inflammatory cascade.[14][15]

PKR_active Active PKR IKK IKK Complex PKR_active->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Inflammation Pro-inflammatory Gene Transcription NFkB_active->Inflammation C16 This compound C16->PKR_active Inhibits

Caption: Inhibition of NF-κB activation by this compound.

The NLRP3 Inflammasome Pathway

PKR is also implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1. This compound has been shown to suppress NLRP3-mediated pyroptosis.[11][15]

PKR_active Active PKR NLRP3 NLRP3 Inflammasome PKR_active->NLRP3 Activates Caspase1 Pro-Caspase-1 NLRP3->Caspase1 Cleaves Caspase1_active Active Caspase-1 Caspase1->Caspase1_active ProIL1b Pro-IL-1β Caspase1_active->ProIL1b Cleaves ProIL18 Pro-IL-18 Caspase1_active->ProIL18 Cleaves Pyroptosis Pyroptosis Caspase1_active->Pyroptosis Induces IL1b IL-1β ProIL1b->IL1b IL18 IL-18 ProIL18->IL18 C16 This compound C16->PKR_active Inhibits

Caption: this compound mediated suppression of the NLRP3 inflammasome.

Experimental Protocols

The following are summaries of key experimental methodologies used in the evaluation of this compound.

In Vitro Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Huh7 cells are seeded in 96-well plates at a density of 2 x 10³ cells per well.[8]

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 500–3000 nM) or a vehicle control (DMSO).[8]

  • Incubation: Cells are incubated for a specified period (e.g., 120 minutes).[8]

  • MTS Reagent: MTS reagent is added to each well, and the plates are incubated.

  • Data Acquisition: Absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Phosphorylation

This technique is used to determine the effect of this compound on the phosphorylation status of PKR and its substrates.

  • Cell Lysis: Cells treated with or without this compound are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., p-PKR, total PKR, p-eIF2α, total eIF2α).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The resulting signal is detected and quantified.

In Vivo Xenograft Model for Anticancer Activity

This model is used to evaluate the in vivo efficacy of this compound against cancer.

  • Cell Implantation: Human cancer cells (e.g., Huh7) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., 300 μg/kg, intraperitoneally) or a vehicle control.[4]

  • Monitoring: Tumor volume is measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).[4][10]

In Vivo Neuroinflammation Model

This model is used to assess the neuroprotective and anti-inflammatory effects of this compound.

  • Induction of Neuroinflammation: Neuroinflammation is induced in rats, for example, by a unilateral striatal injection of quinolinic acid.[13]

  • Treatment: Animals are administered this compound (e.g., 600 μg/kg, intraperitoneally) or a vehicle control before and/or after the insult.[13]

  • Behavioral and Histological Analysis: The effects of the treatment are assessed through behavioral tests and histological analysis of brain tissue to measure neuronal loss and markers of apoptosis (e.g., cleaved caspase-3).

  • Biochemical Analysis: Brain tissue is analyzed for levels of inflammatory cytokines (e.g., IL-1β) and the activation state of PKR.[13]

Conclusion

This compound is a well-characterized, potent inhibitor of PKR with significant therapeutic promise. Its ability to modulate key signaling pathways involved in apoptosis, inflammation, and protein synthesis has been demonstrated in a variety of preclinical models. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other molecules in its class for the treatment of a range of human diseases.

References

An In-depth Technical Guide on the Interaction of PKR-IN-C16 with its Target Protein

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor PKR-IN-C16 (also known as C16) and its interaction with its primary target, the RNA-dependent protein kinase (PKR). This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to PKR and the Inhibitor this compound

1.1 Protein Kinase R (PKR)

Protein Kinase R (PKR), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 2 (EIF2AK2), is a ubiquitously expressed serine/threonine kinase that plays a central role in the innate immune response to viral infections.[1] Upon binding to double-stranded RNA (dsRNA), a common byproduct of viral replication, PKR undergoes dimerization and autophosphorylation, leading to its activation.[2][3]

Once active, PKR's most well-characterized substrate is the eukaryotic translation initiation factor 2 alpha (eIF2α).[4] Phosphorylation of eIF2α by PKR leads to a global inhibition of protein synthesis, thereby preventing viral proliferation.[1][4] Beyond its antiviral role, PKR is a key regulator of cellular stress responses and is involved in multiple signaling pathways that control inflammation, apoptosis, and cell proliferation.[2][5][6] Dysregulation of PKR has been implicated in various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[3][7]

1.2 this compound: A Specific PKR Inhibitor

This compound is an imidazolo-oxindole compound that acts as a potent and specific inhibitor of PKR.[8][9] It functions as an ATP-competitive, Type I kinase inhibitor, binding directly to the ATP-binding site of PKR.[4][10][11] This action effectively blocks the autophosphorylation required for PKR activation, thereby preventing its downstream signaling activities.[10][11] Due to its ability to modulate PKR-mediated pathways, this compound is widely used as a chemical probe to investigate the biological functions of PKR and is being explored for its therapeutic potential in various disease models, including neuroinflammation, acute brain injury, and cancer.[8][9][11]

Target Interaction and Quantitative Profile

This compound directly engages with the ATP-binding pocket of PKR, preventing the kinase from phosphorylating itself and other substrates. The efficacy of this inhibition has been quantified through various in vitro assays.

Table 2.1: In Vitro Efficacy of this compound

ParameterValueAssay ContextSource
IC₅₀ 186 - 210 nMInhibition of PKR autophosphorylation[4][10][12]
IC₅₀ 0.21 ± 0.04 µMInhibition of PKR autophosphorylation[11]

Table 2.2: Cellular Activity of this compound

ConcentrationTimeCell Line / ModelEffectSource
0.5 µM24 hoursDYT-PRKRA lymphoblastsSignificantly reduced eIF2α phosphorylation and inhibited apoptosis.[11]
1 - 1000 nM4 hoursSH-SY5Y cells (Amyloid β-treated)Prevented PKR phosphorylation and caspase-3 activation.[13]
0.1 or 0.3 µM24 hoursSH-SY5Y cellsProtected against neuronal cell death induced by ER stress.[13]
2 µM7 daysHCT116 cellsSignificantly inhibited cell proliferation.[11]
>2000 nMNot specifiedHuh7 cellsMaximum decrease in PKR phosphorylation.[9]

Table 2.3: In Vivo Activity of this compound

DosageAdministrationAnimal ModelEffectSource
600 µg/kgIntraperitoneal (i.p.)Rat model of toxic neuroinflammationPrevented PKR-induced neuronal loss and reduced inflammatory response.[11]
100 µg/kgIntraperitoneal (i.p.)Hypoxic-ischemic rat modelDecreased infarct volume and apoptosis rate.[11]
300 µg/kg/dayIntraperitoneal (i.p.)Mouse xenograft tumor modelReduced tumor growth rate and volume; suppressed angiogenesis.[11]

PKR Signaling Pathways Modulated by this compound

PKR acts as a central node in several critical cellular signaling pathways. By inhibiting PKR, this compound can modulate these cascades to produce anti-inflammatory, pro-survival, and anti-proliferative effects.

3.1 The Canonical PKR-eIF2α Pathway

The primary pathway regulated by PKR involves the stress-induced inhibition of protein synthesis. Activation of PKR leads to the phosphorylation of eIF2α, which stalls translation. This compound blocks the initial activation step, thus maintaining normal protein synthesis.

G cluster_0 Cellular Stress (e.g., dsRNA) cluster_1 PKR Activation Cascade cluster_2 Downstream Effects Stress dsRNA / PAMPs / DAMPs PKR_inactive PKR (Inactive Monomer) Stress->PKR_inactive Binds PKR_dimer PKR Dimerization & Autophosphorylation PKR_inactive->PKR_dimer Induces PKR_active PKR (Active Kinase) PKR_dimer->PKR_active eIF2a eIF2α PKR_active->eIF2a Phosphorylates C16 This compound C16->PKR_dimer Inhibits (ATP-competitive) eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation Protein Synthesis Inhibition eIF2a_P->Translation Apoptosis Apoptosis Translation->Apoptosis

Caption: Canonical PKR-eIF2α signaling pathway and the inhibitory action of this compound.

3.2 PKR-Mediated Inflammatory Signaling

PKR is also a key player in inflammatory responses, partly through its ability to activate the NF-κB pathway and the NLRP3 inflammasome.[14][15] this compound has been shown to suppress these pro-inflammatory signals.[14]

G cluster_0 Stimuli cluster_1 PKR-Mediated Signaling cluster_2 Inflammatory Outcomes LPS LPS / PAMPs PKR_active Active PKR LPS->PKR_active Activates IKK IKK Complex PKR_active->IKK Activates NLRP3 NLRP3 Inflammasome Activation PKR_active->NLRP3 Promotes NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18, TNF-α) NFkB->Cytokines Transcription Pyroptosis Pyroptosis NLRP3->Pyroptosis Cleaves Caspase-1 C16 This compound C16->PKR_active Inhibits

Caption: PKR's role in NF-κB and NLRP3 inflammasome activation, inhibited by this compound.

Detailed Experimental Protocols

The characterization of this compound relies on specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

4.1 In Vitro PKR Kinase Assay (Inhibition of Autophosphorylation)

This assay quantifies the ability of an inhibitor to prevent PKR from phosphorylating itself. The measurement of ADP, a product of the kinase reaction, is a common readout.

Principle: The Transcreener® ADP² Assay is a fluorescence polarization (FP)-based immunoassay that detects ADP produced during the kinase reaction. More ADP produced by PKR results in a lower FP signal.

Protocol:

  • Reagent Preparation:

    • Enzyme Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35.

    • PKR Enzyme: Prepare a working solution of purified human PKR (e.g., 320 ng/mL) in Enzyme Buffer.

    • Substrate/ATP Mix: Prepare a solution containing 10 µM ATP in Enzyme Buffer. Note: For autophosphorylation assays, an external substrate like eIF2α is not required but can be included.[16]

    • This compound: Prepare a serial dilution of the inhibitor in DMSO, then dilute further into Enzyme Buffer.

  • Assay Procedure:

    • In a 384-well plate, add this compound or vehicle (DMSO control).

    • Add the PKR enzyme solution to all wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.[16]

    • Initiate the kinase reaction by adding the ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature under initial velocity conditions.[16]

  • Detection:

    • Stop the reaction by adding the Transcreener® ADP² Detection Mix, which contains an ADP-specific antibody and a fluorescent tracer.

    • Incubate for 60 minutes at room temperature.

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Convert FP values to the amount of ADP produced using a standard curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G start Start reagents Prepare Reagents (PKR, ATP, C16) start->reagents plate Add C16/Vehicle to Plate reagents->plate enzyme Add PKR Enzyme plate->enzyme incubate1 Incubate 30 min (Inhibitor Binding) enzyme->incubate1 reaction Initiate Reaction with ATP incubate1->reaction incubate2 Incubate 60 min (Kinase Reaction) reaction->incubate2 detect Add ADP Detection Mix incubate2->detect incubate3 Incubate 60 min detect->incubate3 read Read Fluorescence Polarization incubate3->read analyze Calculate IC₅₀ read->analyze end End analyze->end

References

An In-depth Technical Guide to the Downstream Signaling Effects of PKR-IN-C16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKR-IN-C16, also known as C16 or Imoxin, is a potent and specific small molecule inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2] PKR, a serine/threonine kinase, is a crucial component of the innate immune response to viral infections. However, its activation is also implicated in a broader range of cellular stress signals, leading to the regulation of signal transduction pathways that control inflammation, apoptosis, and cell proliferation.[3][4] Dysregulation of PKR signaling has been associated with various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[5][6] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, detailing its mechanism of action, its impact on key cellular pathways, and a summary of its effects in various experimental models. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action

This compound is an imidazolo-oxindole derivative that functions as an ATP-competitive inhibitor of PKR.[2][7] It binds to the ATP-binding site of the kinase, preventing its autophosphorylation and subsequent activation.[2][7] This inhibition blocks the downstream signaling cascade initiated by activated PKR.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (PKR autophosphorylation)186-210 nMIn vitro kinase assay[2][3][7]
Inhibition of eIF2α phosphorylationSignificant reduction at 0.5 µMDYT-PRKRA lymphoblasts[1]
Inhibition of HCC cell proliferationDose-dependent (effective at 500-3000 nM)Huh7[6]
Neuroprotection against ER stressProtective effect at 0.1-0.3 µMSH-SY5Y[8]
Inhibition of Amyloid β-induced caspase-3 activationEffective at 1-1000 nMSH-SY5Y[8]

Table 2: In Vivo Efficacy of this compound

EffectDosageAnimal ModelKey FindingsReference
Neuroprotection600 µg/kgQuinolinic acid-induced excitotoxic rat model47% decrease in neuronal loss; 37% decrease in cleaved caspase-3 positive neurons; 97% inhibition of IL-1β increase.[8][9][10]
Attenuation of Acute Kidney Injury0.5 mg/kgLPS-induced sepsis mouse modelSignificant improvement in renal function and histology.[4]
Anti-tumor and Anti-angiogenic Effects300 µg/kg/dayHepatocellular carcinoma xenograft mouse modelReduced tumor growth rate and volume; decreased CD31 expression.[1]
Protection against Neonatal Hypoxia-Ischemia100 µg/kgNeonatal rat modelReduced infarct volume and apoptosis ratio.[5]

Downstream Signaling Pathways

This compound modulates several critical downstream signaling pathways by inhibiting the initial activation of PKR.

The PKR/eIF2α Signaling Pathway

One of the primary targets of activated PKR is the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α leads to a global inhibition of protein synthesis, a cellular defense mechanism to prevent viral replication. However, prolonged eIF2α phosphorylation can also trigger apoptosis. This compound, by preventing PKR activation, inhibits the phosphorylation of eIF2α, thereby restoring protein synthesis and protecting cells from apoptosis under certain stress conditions.[2][4]

PKR_eIF2a_Pathway Stress Cellular Stress (e.g., dsRNA, ER Stress) PKR PKR Stress->PKR Activates pPKR p-PKR (Active) PKR->pPKR Autophosphorylation PKR_IN_C16 This compound PKR_IN_C16->PKR Inhibits eIF2a eIF2α pPKR->eIF2a Phosphorylates peIF2a p-eIF2α Translation_Inhibition Protein Synthesis Inhibition peIF2a->Translation_Inhibition Leads to Apoptosis Apoptosis Translation_Inhibition->Apoptosis Can induce

PKR/eIF2α Signaling Pathway Inhibition by this compound.
The NF-κB Signaling Pathway

PKR can activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of inflammatory responses.[4][6] This activation can occur through direct interaction with the IκB kinase (IKK) complex.[4] By inhibiting PKR, this compound prevents the activation of NF-κB and the subsequent transcription of pro-inflammatory genes, such as those for cytokines and chemokines.[4][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, dsRNA) PKR PKR Stimuli->PKR Activates IKK IKK Complex PKR->IKK Activates PKR_IN_C16 This compound PKR_IN_C16->PKR Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) pIkB p-IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases pIkB->IkB Degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NLRP3_Pathway DAMPs_PAMPs DAMPs / PAMPs (e.g., ATP, MSU) PKR PKR DAMPs_PAMPs->PKR Activates NLRP3 NLRP3 PKR->NLRP3 Promotes activation PKR_IN_C16 This compound PKR_IN_C16->PKR Inhibits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Mature IL-1β IL18 Mature IL-18

References

Methodological & Application

Application Notes and Protocols for PKR-IN-C16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKR-IN-C16, also known as Imoxin or C16, is a potent and specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2] PKR is a crucial mediator of cellular stress responses and is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] this compound exerts its effects by targeting the ATP-binding site of PKR, thereby preventing its autophosphorylation and subsequent activation.[3] These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, in vitro and in vivo experimental protocols, and key quantitative data.

Mechanism of Action

This compound is an imidazolo-oxindole compound that acts as a specific inhibitor of PKR (also known as EIF2AK2).[1] Upon activation by various stimuli such as viral dsRNA, lipopolysaccharide (LPS), or cytokines, PKR undergoes autophosphorylation.[3][5] Activated PKR then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis.[3] Furthermore, activated PKR can trigger downstream inflammatory and apoptotic pathways, notably through the activation of NF-κB and the NLRP3 inflammasome.[3] this compound blocks the initial autophosphorylation of PKR, thereby inhibiting these downstream signaling cascades. This inhibitory action helps to prevent apoptosis, reduce the production of pro-inflammatory cytokines like IL-1β, and suppress inflammation.[1][3]

Signaling Pathway

PKR_IN_C16_Pathway cluster_upstream Upstream Activators cluster_pkr PKR Activation cluster_downstream Downstream Effects dsRNA dsRNA PKR PKR dsRNA->PKR LPS LPS LPS->PKR Cytokines Cytokines Cytokines->PKR p-PKR p-PKR PKR->p-PKR Autophosphorylation eIF2a eIF2a p-PKR->eIF2a Phosphorylation IKK IKK p-PKR->IKK Activation NLRP3_Inflammasome NLRP3_Inflammasome p-PKR->NLRP3_Inflammasome Activation Apoptosis Apoptosis p-PKR->Apoptosis PKR_IN_C16 PKR_IN_C16 PKR_IN_C16->p-PKR Inhibition p-eIF2a p-eIF2a eIF2a->p-eIF2a Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition p-eIF2a->Protein_Synthesis_Inhibition NF-kB NF-kB IKK->NF-kB Activation Inflammation Inflammation NF-kB->Inflammation Caspase-1 Caspase-1 NLRP3_Inflammasome->Caspase-1 Activation Pro-IL-1b Pro-IL-1b Caspase-1->Pro-IL-1b Cleavage IL-1b IL-1b Pro-IL-1b->IL-1b IL-1b->Inflammation

Figure 1. this compound inhibits PKR autophosphorylation, blocking downstream signaling pathways.

Quantitative Data Summary

In Vitro Efficacy
Cell LineAssay TypeConcentration RangeEffectReference
Huh7 (Hepatocellular Carcinoma)MTS Assay500–3000 nMDose-dependent suppression of proliferation.[1][1]
Huh7Western Blot500–3000 nMDose-dependent decrease in PKR phosphorylation.[6][6]
SH-SY5Y (Neuroblastoma)Cell Viability0.1 or 0.3 µMProtection against ER stress-induced cell death.[2][2]
SH-SY5YCaspase-3 Activation1–1000 nMPrevention of Amyloid β-induced caspase-3 activation.[2][2]
In Vivo Efficacy
Animal ModelDisease ModelDosageRoute of AdministrationKey FindingsReference
RatQuinolinic Acid-induced Excitotoxicity600 µg/kgIntraperitonealReduced active PKR expression; 97% inhibition of IL-1β increase; 47% decrease in neuronal loss; 37% reduction in cleaved caspase-3 positive neurons.[1][7][1][7]
MouseLipopolysaccharide (LPS)-induced Acute Kidney InjuryNot specifiedIntraperitonealAttenuated renal inflammation and injury; inhibited NF-κB activation and NLRP3-related pyroptosis.[3][3]
MouseHepatocellular Carcinoma Xenograft300 µg/kgNot specifiedSuppressed tumor growth and angiogenesis.[6][6]
Neonatal RatHypoxia-Ischemia Brain Injury100 µg/kgIntraperitonealReduced infarct volume and apoptosis; decreased pro-inflammatory cytokine mRNA expression.[4][4]

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

This protocol is adapted from studies on hepatocellular carcinoma cells.[1]

Materials:

  • This compound (stock solution in DMSO)

  • Huh7 cells

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTS reagent

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed Huh7 cells in 96-well plates at a density of 2 x 10³ cells per well and allow them to adhere overnight.[1]

  • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 500 to 3000 nM.[1] A vehicle control (DMSO) should be included.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add 20 µL of MTS reagent to each well and incubate for 120 minutes at 37°C.[1]

  • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Cell viability is calculated as the ratio of the absorbance of treated cells to that of the vehicle-treated control cells.

Western Blot for PKR Phosphorylation

This protocol is a general guideline for assessing the inhibition of PKR phosphorylation by this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., Huh7, SH-SY5Y)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PKR (Thr451), anti-total PKR

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound (e.g., 0-3000 nM) for a specified duration.

  • Lyse the cells with lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PKR overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize, strip the membrane and re-probe with an antibody against total PKR.

In Vivo Administration and Analysis

The following protocol is a general guide based on studies in rodent models.[1][3][6]

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Rodent model of disease

  • Syringes and needles for administration

Procedure:

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in DMSO. For the working solution, add the DMSO stock to PEG300, mix, then add Tween-80, mix, and finally add saline to the desired final volume and concentration.[2] It is recommended to prepare the working solution fresh on the day of use.[2]

  • Administration: Administer this compound to the animals via the desired route (e.g., intraperitoneal injection). Dosages will vary depending on the model but have been reported in the range of 100-600 µg/kg.[1][4][6] A vehicle control group should always be included.

  • Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect the tissues of interest. Tissues can be processed for various analyses, including:

    • Western Blotting: To assess the levels of phosphorylated and total PKR.

    • Immunohistochemistry/Immunofluorescence: To visualize the localization of proteins of interest (e.g., cleaved caspase-3).

    • ELISA/Luminex: To quantify cytokine levels (e.g., IL-1β).

    • Real-time RT-PCR: To measure the mRNA expression of target genes.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., Huh7, SH-SY5Y) Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-PKR, Total PKR) Treatment->Western_Blot RT_PCR RT-PCR (Gene Expression) Treatment->RT_PCR Animal_Model Animal Model of Disease (e.g., Xenograft, LPS-induced AKI) Drug_Administration This compound Administration (e.g., Intraperitoneal) Animal_Model->Drug_Administration Tissue_Collection Tissue Collection Drug_Administration->Tissue_Collection IHC Immunohistochemistry (e.g., Cleaved Caspase-3) Tissue_Collection->IHC ELISA ELISA/Luminex (Cytokine Levels) Tissue_Collection->ELISA In_Vivo_Western Western Blot (Tissue Lysates) Tissue_Collection->In_Vivo_Western

Figure 2. General experimental workflow for evaluating this compound.

References

PKR-IN-C16: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKR-IN-C16 is a potent and specific inhibitor of double-stranded RNA-activated protein kinase (PKR).[1][2][3] As an ATP-binding site-directed small molecule, it effectively blocks the autophosphorylation of PKR, a key event in its activation.[4][5][6] PKR is a serine/threonine kinase that plays a crucial role in the cellular stress response, including viral infections, inflammation, and apoptosis. Its inhibition by this compound has shown therapeutic potential in various research areas, including neuroprotection and oncology. These application notes provide a comprehensive overview of the in vitro use of this compound, including effective concentrations, detailed experimental protocols, and visualization of the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the effective in vitro concentrations and inhibitory activity of this compound across various cell lines and experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSource
IC50 (PKR Autophosphorylation)0.21 ± 0.04 µM (186-210 nM)[4][5][6]

Table 2: Effective In Vitro Concentrations of this compound in Cell-Based Assays

Cell LineConcentration RangeIncubation TimeObserved EffectSource
DYT-PRKRA Lymphoblasts0.5 µM24 hoursReduced eIF2α phosphorylation and inhibited apoptosis.[4]
HeLa6 µM2.5 hoursStimulated the integrated stress response (ISR).[4]
HCT1162 µM7 daysInhibited cell proliferation and reduced cell division.[4]
SH-SY5Y0.1 - 0.3 µM24 hoursProtected against neuronal cell death induced by ER stress.
SH-SY5Y1 - 1000 nM4 hoursPrevented PKR phosphorylation and caspase-3 activation induced by Amyloid β.
Huh7500 - 3000 nM120 minutesSuppressed cell proliferation in a dose-dependent manner.[1][7]

Signaling Pathways

This compound primarily targets the PKR signaling pathway, which has significant downstream effects on protein synthesis and apoptosis.

PKR Signaling Pathway

PKR activation, typically triggered by double-stranded RNA (dsRNA), leads to its dimerization and autophosphorylation. Activated PKR then phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a global shutdown of protein synthesis. However, it selectively allows the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which is involved in the integrated stress response. Furthermore, activated PKR can induce apoptosis through the FADD/caspase-8 pathway.

PKR_Signaling dsRNA dsRNA PKR_inactive PKR (inactive) dsRNA->PKR_inactive activates PKR_active PKR-P (active) PKR_inactive->PKR_active autophosphorylation eIF2a eIF2α PKR_active->eIF2a phosphorylates FADD FADD/Caspase-8 PKR_active->FADD PKRIN_C16 This compound PKRIN_C16->PKR_active inhibits eIF2a_P eIF2α-P eIF2a->eIF2a_P Protein_synthesis Global Protein Synthesis eIF2a_P->Protein_synthesis inhibits ATF4 ATF4 Translation eIF2a_P->ATF4 induces Apoptosis Apoptosis FADD->Apoptosis activates

PKR Signaling Pathway Inhibition by this compound

Experimental Protocols

Detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound are provided below.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cells in a 96-well format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Adherent cells of interest

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 100 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1 to 4 hours at 37°C in the dark. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100%).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for cell growth inhibition.

MTS_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound and vehicle control Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for desired duration Treat_Cells->Incubate_Treatment Add_MTS Add MTS reagent to each well Incubate_Treatment->Add_MTS Incubate_MTS Incubate for 1-4 hours (37°C, dark) Add_MTS->Incubate_MTS Read_Absorbance Measure absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTS Cell Viability Assay Workflow
Western Blotting for Phosphorylated PKR and eIF2α

This protocol describes the detection of phosphorylated PKR (p-PKR) and phosphorylated eIF2α (p-eIF2α) in cell lysates by Western blotting to confirm the inhibitory effect of this compound.

Materials:

  • This compound stock solution

  • Cell culture reagents and cells of interest

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-PKR (Thr446), anti-total PKR, anti-p-eIF2α (Ser51), anti-total eIF2α, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Plate and treat cells with this compound and a positive control for PKR activation (e.g., poly(I:C) or tunicamycin) for the desired time.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative phosphorylation levels.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound and positive control Start->Cell_Treatment Cell_Lysis Lyse cells and collect supernatant Cell_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration (BCA) Cell_Lysis->Protein_Quant SDS_PAGE Prepare samples and run SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA Transfer->Blocking Primary_Ab Incubate with primary antibodies (overnight, 4°C) Blocking->Primary_Ab Wash1 Wash with TBST Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash with TBST Secondary_Ab->Wash2 Detection Add ECL substrate and image Wash2->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Western Blot Workflow for Phospho-Proteins

Conclusion

This compound is a valuable tool for studying the in vitro roles of PKR in various cellular processes. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to investigate the effects of this inhibitor. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible results. These application notes should serve as a comprehensive guide for the effective in vitro use of this compound in your research.

References

Application Notes and Protocols for PKR-IN-C16 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PKR-IN-C16, also known as C16 or Imoxin, is a potent and selective inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2][3] As an ATP-binding site-directed small molecule, it effectively blocks the autophosphorylation of PKR, a key regulator of cellular stress responses, inflammation, and apoptosis.[1][4][5] These application notes provide a comprehensive overview of the in vivo applications of this compound, including recommended dosages, experimental protocols, and insights into its mechanism of action for researchers in drug development and related scientific fields.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound used in various in vivo models. The primary route of administration in these studies is intraperitoneal (i.p.) injection.

Animal ModelConditionDosageDosing RegimenKey Findings
Normotensive Wistar RatsExcitotoxic Neuroinflammation (Quinolinic Acid-induced)60 or 600 µg/kgi.p. injection 24h and 2h before, and 24h after QA injection.Reduced neuronal loss, decreased IL-1β levels, and inhibited apoptosis at 600 µg/kg.[6][7]
C57BL/6J MiceSepsis-induced Acute Kidney Injury (LPS-induced)Not specified, vehicle or C16i.p. injection 1h before LPS challenge.Attenuated renal inflammation and injury by inhibiting NF-κB activation and NLRP3-mediated pyroptosis.[8][9]
Neonatal Rats (P7)Hypoxia-Ischemia Brain Injury100 µg/kgSingle i.p. injection immediately after hypoxic exposure.Reduced brain infarct volume, decreased neuronal apoptosis, and alleviated neuroinflammation.[10]
Mouse Xenograft ModelHepatocellular Carcinoma300 µg/kg/dayi.p. injection daily for 4 weeks.Suppressed tumor growth and angiogenesis.[1]
Hypoxic-Ischemic Rat ModelIschemia100 µg/kgi.p. injection.Notably decreased infarct volume and apoptosis rate one day after injection.[1]

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

  • Vehicle Formulation: A common method for preparing this compound for intraperitoneal injection involves first dissolving the compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution.[6][10] This stock solution is then further diluted with a suitable vehicle such as saline, corn oil, or a mixture of PEG300, Tween-80, and saline to achieve the desired final concentration.[6] It is recommended to prepare the working solution fresh on the day of use.[6]

    • Example Formulation 1 (Saline-based):

      • Prepare a 10 mg/mL stock solution of this compound in DMSO.

      • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

      • Add 50 µL of Tween-80 and mix again.

      • Finally, add 450 µL of saline to reach the final volume of 1 mL.[6]

    • Example Formulation 2 (Corn oil-based):

      • Prepare a 10 mg/mL stock solution of this compound in DMSO.

      • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.[6]

    • Example Formulation 3 (Simple dilution):

      • Dissolve this compound in 0.5% DMSO.[10]

  • Storage: The stock solution of this compound in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to one year.[6]

2. Administration Protocol for Neuroinflammation Model (Rat)

  • Animal Model: Male Wistar rats.

  • Induction of Neuroinflammation: Unilateral striatal injection of quinolinic acid (QA).[6][7]

  • This compound Administration:

    • Prepare this compound at the desired concentration (e.g., 600 µg/kg) in the chosen vehicle.

    • Administer the solution via intraperitoneal injection at three time points: 24 hours before, 2 hours before, and 24 hours after the QA injection.[6][7]

  • Endpoint Analysis: Assess neuronal loss, apoptosis (e.g., cleaved caspase-3 staining), and inflammatory markers (e.g., IL-1β levels) in the striatum.[6][7]

3. Administration Protocol for Sepsis-Induced Acute Kidney Injury Model (Mouse)

  • Animal Model: C57BL/6J mice.

  • Induction of AKI: Intraperitoneal injection of Lipopolysaccharide (LPS).[8][9]

  • This compound Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer the solution via intraperitoneal injection one hour before the LPS challenge.[8][9]

  • Endpoint Analysis: Evaluate renal function, histopathological damage, and levels of pro-inflammatory cytokines and pyroptosis-related proteins in the kidney tissue.[8][9]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the PKR signaling pathway, which has downstream consequences on inflammation and apoptosis.

PKR/eIF2α Signaling Pathway

PKR activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits protein synthesis as a cellular stress response. This compound, by inhibiting PKR, prevents the phosphorylation of eIF2α, thereby rescuing translation inhibition.

PKR_eIF2a_Pathway PKR PKR pPKR p-PKR PKR->pPKR Autophosphorylation eIF2a eIF2α pPKR->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Protein_Synthesis Protein Synthesis peIF2a->Protein_Synthesis Inhibits PKR_IN_C16 This compound PKR_IN_C16->pPKR Inhibits

Caption: PKR/eIF2α signaling pathway and its inhibition by this compound.

PKR, NF-κB, and NLRP3 Inflammasome Pathway

PKR can also activate the NF-κB pathway, a central regulator of inflammation, by interacting with the IKK complex.[8] Furthermore, activated PKR can promote the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 through caspase-1 activation, a process known as pyroptosis.[8][9] this compound can suppress these inflammatory cascades.

PKR_NFkB_NLRP3_Pathway cluster_PKR PKR Activation cluster_NFkB NF-κB Pathway cluster_NLRP3 NLRP3 Inflammasome PKR PKR pPKR p-PKR PKR->pPKR IKK IKK Complex pPKR->IKK Activates NLRP3 NLRP3 pPKR->NLRP3 Activates NFkB NF-κB IKK->NFkB Activates pNFkB p-NF-κB (Active) NFkB->pNFkB Inflammatory_Genes Inflammatory Gene Expression pNFkB->Inflammatory_Genes ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b PKR_IN_C16 This compound PKR_IN_C16->pPKR Inhibits

Caption: PKR-mediated activation of NF-κB and NLRP3 inflammasome pathways.

Experimental Workflow

The following diagram outlines a general experimental workflow for in vivo studies using this compound.

Experimental_Workflow cluster_prep Preparation cluster_animal Animal Model cluster_analysis Analysis A Prepare this compound Solution (e.g., in DMSO/Saline) C Administer this compound or Vehicle (Intraperitoneal Injection) A->C B Induce Disease Model (e.g., LPS, QA injection) B->C D Monitor Animal Health and Behavior C->D E Collect Tissues at Defined Endpoints D->E F Perform Biochemical Assays (e.g., Western Blot, ELISA) E->F G Conduct Histological Analysis (e.g., H&E, IHC) E->G

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols: Preparation of PKR-IN-C16 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PKR-IN-C16, also known as Imoxin or C16, is a potent and specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR, also known as EIF2AK2).[1][2][3][4] PKR is a crucial mediator of the cellular stress response, playing significant roles in apoptosis, inflammation, and the regulation of translation.[5][6] By binding to the ATP-binding site of PKR, this compound effectively blocks its autophosphorylation and subsequent activation, with an IC50 value reported between 186-210 nM.[2] Due to its ability to modulate PKR-mediated signaling, this compound has demonstrated therapeutic potential in various research models, including neuroinflammation, sepsis-induced acute kidney injury, and certain cancers.[1][5][7]

This document provides a detailed protocol for the preparation of a this compound stock solution for use in in vitro and in vivo research applications.

Physicochemical and Handling Properties

Proper handling and storage of this compound are critical for maintaining its stability and activity. The following table summarizes its key quantitative properties.

PropertyData
Molecular Weight 268.29 g/mol [1][2][4]
Molecular Formula C₁₃H₈N₄OS[1][2][4][8]
CAS Number 608512-97-6[1][2][3][8]
Appearance Light yellow to yellow crystalline solid[3][8]
Purity Typically ≥98% by HPLC[9]
Solubility DMSO: ~13-15 mg/mL (~48-58 mM); sonication is recommended.[1][2][4] Water: Insoluble[1] Ethanol: Insoluble[1]
Storage (Powder) Store at -20°C for up to 3 years.[1][2][4]
Storage (Stock Solution) Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1-6 months. Avoid repeated freeze-thaw cycles.[1][2][3]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

3.1. Materials

  • This compound powder (CAS: 608512-97-6)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation, skin, or eye contact.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

3.3. Step-by-Step Procedure

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Calculation of Required Mass and Volume:

    • The molecular weight (MW) of this compound is 268.29 g/mol .

    • To prepare a 10 mM stock solution, the calculation is as follows:

      • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock solution:

      • Mass (mg) = 1 mL x 10 mM x 268.29 / 1000 = 2.68 mg

  • Weighing: Carefully weigh out the calculated amount (e.g., 2.68 mg) of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the powder. Moisture-absorbing DMSO can reduce solubility.[1]

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][2]

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term stability (up to 1 year).[1][2][3]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow: Stock Solution Preparation A Equilibrate This compound Powder B Weigh Powder (e.g., 2.68 mg) A->B C Add Solvent (e.g., 1 mL DMSO) B->C D Dissolve (Vortex / Sonicate) C->D E Aliquot into Single-Use Volumes D->E F Store at -80°C E->F

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway This compound Mechanism of Action Stress Cellular Stress (e.g., dsRNA, LPS) PKR PKR (Inactive) Stress->PKR pPKR p-PKR (Active) PKR->pPKR Autophosphorylation eIF2a eIF2α pPKR->eIF2a IKK IKK Complex pPKR->IKK NLRP3 NLRP3 Inflammasome Activation pPKR->NLRP3 C16 This compound C16->pPKR Inhibits peIF2a p-eIF2α Translation Protein Synthesis (Blocked) peIF2a->Translation Apoptosis Apoptosis peIF2a->Apoptosis pIKK p-IKK NFkB NF-κB Activation pIKK->NFkB Inflammation Inflammation (IL-1β, TNF-α) NFkB->Inflammation NLRP3->Inflammation

Caption: PKR signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for PKR-IN-C16 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKR-IN-C16, also known as C16 or Imidazolo-oxindole PKR inhibitor C16, is a potent and selective, ATP-competitive inhibitor of the double-stranded RNA-activated protein kinase (PKR). PKR is a serine/threonine kinase that plays a crucial role in the cellular response to viral infections and other stress signals. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis. PKR is also implicated in inflammatory signaling pathways, primarily through the activation of NF-κB. Due to its central role in these processes, inhibition of PKR with this compound has emerged as a valuable tool in various research areas, including neuroprotection, anti-inflammatory studies, and cancer research.

These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, quantitative data, and detailed protocols for key experiments.

Mechanism of Action

This compound is an oxindole/imidazole derivative that specifically targets the ATP-binding site of PKR, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades initiated by activated PKR. The primary mechanisms of action are:

  • Inhibition of the PKR/eIF2α Pathway: By preventing PKR activation, this compound averts the phosphorylation of eIF2α. This preserves global protein synthesis and can protect cells from apoptosis induced by cellular stress.

  • Modulation of the NF-κB Signaling Pathway: Activated PKR can lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory responses. This compound can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[1]

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro and in vivo studies.

ParameterValueCell Line/SystemReference
IC₅₀ 186-210 nMIn vitro kinase assay--INVALID-LINK--
Effective Concentration 1-1000 nMSH-SY5Y human neuroblastoma cells--INVALID-LINK--
500-3000 nMHuh7 human hepatocellular carcinoma cells--INVALID-LINK--
0.1 or 0.3 µMSH-SY5Y cells (neuroprotection)--INVALID-LINK--
Treatment Duration 4 hoursSH-SY5Y cells (inhibition of PKR phosphorylation)--INVALID-LINK--
24 hoursSH-SY5Y cells (neuroprotection)--INVALID-LINK--
Up to 72 hoursVarious cell lines for viability assays[Generic MTT protocols]
Solubility ~14 mg/mL in DMSO--INVALID-LINK--
Storage Store stock solutions at -20°C or -80°C--INVALID-LINK--

Mandatory Visualizations

PKR_eIF2a_Pathway PKR/eIF2α Signaling Pathway dsRNA dsRNA / Stress PKR_inactive Inactive PKR dsRNA->PKR_inactive Activation PKR_active Active (Phosphorylated) PKR PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylation Translation Protein Synthesis eIF2a->Translation Initiation eIF2a_P Phosphorylated eIF2α eIF2a_P->Translation Inhibition Apoptosis Apoptosis Translation->Apoptosis Inhibition of survival proteins PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibition

Caption: PKR/eIF2α signaling pathway and the inhibitory action of this compound.

PKR_NFkB_Pathway PKR/NF-κB Signaling Pathway Stress Stress Signal (e.g., LPS, dsRNA) PKR_inactive Inactive PKR Stress->PKR_inactive Activation PKR_active Active PKR PKR_inactive->PKR_active Autophosphorylation IKK IKK Complex PKR_active->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release NFkB NF-κB NFkB_IkB NF-κB/IκB Complex Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammation Transcription PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibition

Caption: PKR/NF-κB pathway and its inhibition by this compound.

Experimental_Workflow Experimental Workflow with this compound Start Start: Seed Cells Treatment Treat with this compound (and/or stressor) Start->Treatment Incubation Incubate for desired time Treatment->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Viability Cell Viability Assay (MTT/MTS) Analysis->Viability Western Western Blot (p-PKR, p-eIF2α, NF-κB) Analysis->Western qPCR qRT-PCR (Cytokine mRNA) Analysis->qPCR ELISA ELISA (Secreted Cytokines) Analysis->ELISA End End: Data Analysis Viability->End Western->End qPCR->End ELISA->End

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (CAS: 608512-97-6)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 2.68 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for at least one year.[1]

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability and proliferation.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for PKR, eIF2α, and NF-κB

This protocol is for analyzing the phosphorylation status of PKR and eIF2α, and the activation of NF-κB.

  • Materials:

    • Cells of interest

    • This compound

    • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-PKR (Thr451), anti-PKR, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin). Recommended starting dilution is 1:1000.

    • HRP-conjugated secondary antibodies. Recommended starting dilution is 1:5000.

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations and for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

This protocol is for measuring the mRNA levels of inflammatory cytokines.

  • Materials:

    • Cells of interest

    • This compound

    • RNA extraction kit (e.g., TRIzol or column-based kits)

    • cDNA synthesis kit

    • SYBR Green or TaqMan master mix

    • qRT-PCR instrument

    • Primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Primer Sequences:

GeneSpeciesForward Primer (5'-3')Reverse Primer (5'-3')
TNF-α HumanCCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG
MouseCCCTCACACTCAGATCATCTTCTGCTACGACGTGGGCTACAG
IL-1β HumanATGATGGCTTATTACAGTGGCAAGTCGGAGATTCGTAGCTGGA
MouseGCAACTGTTCCTGAACTCAACTATCTTTTGGGGTCCGTCAACT
IL-6 HumanACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTG
MouseTAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC
GAPDH HumanGAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC
MouseAATGGATTTGGACGCATTGGTTTTGCACTGGTACGTGTTGAT
  • Procedure:

    • Treat cells with this compound as described in the previous protocols.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

    • Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.

    • Run the reaction on a qRT-PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a valuable research tool for investigating the roles of PKR in various cellular processes. These application notes and protocols provide a framework for utilizing this inhibitor in cell culture experiments. Researchers should optimize the protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for PKR-IN-C16 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing Western blotting to analyze the effects of PKR-IN-C16, a specific inhibitor of double-stranded RNA-dependent protein kinase (PKR). It includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the relevant biological pathways and workflows.

Introduction to this compound

This compound, also known as C16 or imoxin, is a potent and specific inhibitor of PKR (also known as EIF2AK2), a key enzyme in the cellular stress response. PKR is activated by various stimuli, including viral double-stranded RNA (dsRNA), leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event results in the suppression of global protein synthesis and the induction of apoptosis. By inhibiting the autophosphorylation of PKR, this compound effectively blocks this signaling cascade.[1] This inhibitory action makes this compound a valuable tool for studying the roles of PKR in various cellular processes and a potential therapeutic agent in diseases characterized by PKR overactivation, such as neurodegenerative disorders and certain cancers.[1]

Mechanism of Action

This compound functions by targeting the ATP-binding site of PKR, thereby preventing its autophosphorylation and subsequent activation. This inhibition has been demonstrated to reduce the phosphorylation of PKR's primary downstream target, eIF2α, in a dose-dependent manner.[2] The cellular consequences of PKR inhibition by this compound include the prevention of apoptosis and the modulation of inflammatory responses.[3]

Data Presentation

The following table summarizes quantitative data from a dose-response study on the effect of this compound on PKR phosphorylation in retinal endothelial cells.

This compound ConcentrationRatio of Phosphorylated PKR to Total PKR (Mean ± SEM, n=4)
0 nM (Control)1.00 ± 0.08
500 nM0.65 ± 0.06
1 µM0.42 ± 0.05
2 µM0.28 ± 0.04
5 µM0.15 ± 0.03
*P<0.05 vs Control

Experimental Protocols

Western Blot Protocol for Analyzing PKR and eIF2α Phosphorylation

This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of PKR and eIF2α by Western blot.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (recipe below)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • 10% SDS-PAGE gels (recipe below)

  • SDS-PAGE running buffer (recipe below)

  • Transfer buffer (recipe below)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST, recipe below)

  • Primary antibodies:

    • Rabbit anti-phospho-PKR (Thr451)

    • Rabbit anti-PKR

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Rabbit anti-eIF2α

    • Mouse or Rabbit anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • TBST buffer (recipe below)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Buffer Recipes:

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.

  • 10% SDS-PAGE Resolving Gel (for one mini-gel):

    • 3.3 mL 30% Acrylamide/Bis-acrylamide solution

    • 2.5 mL 1.5 M Tris-HCl (pH 8.8)

    • 4.1 mL deionized water

    • 100 µL 10% SDS

    • 100 µL 10% Ammonium persulfate (APS)

    • 10 µL TEMED

  • 5% SDS-PAGE Stacking Gel (for one mini-gel):

    • 0.83 mL 30% Acrylamide/Bis-acrylamide solution

    • 1.25 mL 1.0 M Tris-HCl (pH 6.8)

    • 2.8 mL deionized water

    • 50 µL 10% SDS

    • 50 µL 10% APS

    • 5 µL TEMED

  • SDS-PAGE Running Buffer (1x): 25 mM Tris, 192 mM glycine, 0.1% SDS.

  • Transfer Buffer (1x): 25 mM Tris, 192 mM glycine, 20% methanol.

  • TBST Buffer (1x): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 100 nM to 5 µM) or vehicle (DMSO) for the desired time (e.g., 4 to 24 hours). Include a positive control for PKR activation if applicable (e.g., poly(I:C) treatment).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-PAGE gel.

    • Run the gel in 1x SDS-PAGE running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system in 1x transfer buffer.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations (a starting dilution of 1:1000 is common).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST (a starting dilution of 1:5000 is common).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-protein bands to the total protein bands and the loading control.

Visualizations

PKR_Signaling_Pathway cluster_stress Cellular Stress (e.g., dsRNA) Stress dsRNA PKR_inactive PKR (inactive) Stress->PKR_inactive Activation PKR_active p-PKR (active) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibition peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation Translation Protein Synthesis peIF2a->Translation Inhibition Apoptosis Apoptosis peIF2a->Apoptosis Induction

Caption: The PKR signaling pathway is activated by cellular stressors like dsRNA, leading to PKR autophosphorylation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Application Notes and Protocols for Immunohistochemistry with PKR-IN-C16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKR-IN-C16, also known as C16 or imoxin, is a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). PKR is a crucial mediator of cellular stress responses, playing significant roles in innate immunity, inflammation, apoptosis, and cell proliferation. Its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. This compound acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation and subsequent activation of PKR. These application notes provide detailed protocols for the use of this compound in immunohistochemistry (IHC) to study its effects on PKR activation and downstream signaling pathways in tissue samples.

Mechanism of Action of this compound

This compound is an imidazolo-oxindole compound that specifically targets the ATP-binding pocket of PKR, preventing its autophosphorylation at key residues such as Threonine 446 and Threonine 451. This inhibition blocks the kinase activity of PKR, thereby preventing the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α), and modulating downstream signaling cascades, including the NF-κB and MAPK pathways. By inhibiting PKR, this compound can prevent apoptosis, reduce the production of pro-inflammatory cytokines like IL-1β, and suppress tumor cell proliferation and angiogenesis.[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment from various in vivo and in vitro studies.

Table 1: Effect of this compound on PKR Phosphorylation and Downstream Targets

Model SystemTreatmentOutcomeQuantitative ResultReference
Hepatocellular Carcinoma (Huh7 cells)2000 nM C16Decreased pPKR/Total PKR ratioDose-dependent decrease, maximal effect at >2000 nM[2]
Rat Model of Excitotoxicity (Quinolinic Acid)600 µg/kg C16Reduced expression of active PKRSignificant reduction vs. vehicle[1]
Neonatal Hypoxia-Ischemia Rat Model100 µg/kg C16Reduced pPKR/PKR ratio at 3h post-HISignificant decrease vs. HI group (p<0.01)
Hepatocellular Carcinoma Xenograft300 µg/kg C16Suppressed pPKR/Total PKR ratioSuppression observed after 4h, persisting until 24h[2]

Table 2: In Vivo Efficacy of this compound in Disease Models

Model SystemTreatmentEndpointQuantitative ResultReference
Rat Model of Excitotoxicity (Quinolinic Acid)600 µg/kg C16Neuronal Loss47% decrease in neuronal loss[1][3]
Rat Model of Excitotoxicity (Quinolinic Acid)600 µg/kg C16Cleaved Caspase-3 Positive Neurons37% decrease in positive neurons[1][3]
Rat Model of Excitotoxicity (Quinolinic Acid)600 µg/kg C16IL-1β Levels97% inhibition of the increase in IL-1β[1][3]
Hepatocellular Carcinoma Xenograft300 µg/kg C16Tumor VolumeDose-dependent decrease in tumor volume[2]
Hepatocellular Carcinoma Xenograft300 µg/kg C16Microvessel Density (CD31 staining)Significant decrease (p<0.01) vs. control[4]
Neonatal Hypoxia-Ischemia Rat Model100 µg/kg C16Infarct VolumeSignificant reduction vs. HI group (p<0.01)
Neonatal Hypoxia-Ischemia Rat Model100 µg/kg C16Pro-inflammatory Cytokine mRNA (TNF-α, IL-6, IL-1β)Significant reduction vs. HI group (p<0.05)

Signaling Pathways and Experimental Workflows

PKR_Signaling_Pathway PKR Signaling Pathway dsRNA dsRNA / Stress Signals PKR PKR (inactive) dsRNA->PKR Activation PKR_active PKR (active, phosphorylated) PKR->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylation Apoptosis Apoptosis PKR_active->Apoptosis Induction IKK IKK Complex PKR_active->IKK Activation eIF2a_p p-eIF2α Protein_Synthesis Protein Synthesis eIF2a_p->Protein_Synthesis Inhibition NFkB NF-κB IKK->NFkB Activation Inflammation Inflammation (e.g., IL-1β, TNF-α) NFkB->Inflammation Transcription C16 This compound C16->PKR_active Inhibition IHC_Workflow Immunohistochemistry Workflow for pPKR Staining cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis fixation 1. Fixation (e.g., 10% Neutral Buffered Formalin) embedding 2. Paraffin Embedding fixation->embedding sectioning 3. Sectioning (4-5 µm) embedding->sectioning mounting 4. Mounting on Charged Slides sectioning->mounting deparaffinization 5. Deparaffinization & Rehydration (Xylene & Ethanol series) mounting->deparaffinization retrieval 6. Antigen Retrieval (e.g., Citrate Buffer, pH 6.0) deparaffinization->retrieval blocking_peroxidase 7. Peroxidase Block (3% H2O2) retrieval->blocking_peroxidase blocking_serum 8. Serum Block (e.g., 5% Normal Goat Serum) blocking_peroxidase->blocking_serum primary_ab 9. Primary Antibody Incubation (Anti-pPKR, e.g., Thr451) blocking_serum->primary_ab secondary_ab 10. Secondary Antibody Incubation (e.g., Biotinylated Goat Anti-Rabbit) primary_ab->secondary_ab detection 11. Detection (e.g., HRP-Streptavidin & DAB) secondary_ab->detection counterstain 12. Counterstaining (Hematoxylin) detection->counterstain dehydration 13. Dehydration & Clearing counterstain->dehydration coverslipping 14. Coverslipping dehydration->coverslipping microscopy 15. Microscopy & Imaging coverslipping->microscopy quantification 16. Quantification (e.g., Staining Intensity, % Positive Cells) microscopy->quantification

References

Application Notes and Protocols for PKR-IN-C16 in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKR-IN-C16, also known as C16, is a potent and specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR). PKR is a serine/threonine kinase that plays a crucial role in the cellular stress response, inflammation, and apoptosis. In the context of the central nervous system, aberrant PKR activation is implicated in the pathogenesis of various neurodegenerative diseases and acute brain injuries. This compound offers a valuable pharmacological tool to investigate the role of PKR in neuronal cell death and to explore its therapeutic potential for neuroprotection.

These application notes provide an overview of the utility of this compound in neuroprotection assays, including its mechanism of action, key experimental data, and detailed protocols for its use in both in vitro and in vivo models of neurological damage.

Mechanism of Action

This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of PKR. Under pathological conditions, such as excitotoxicity, hypoxia-ischemia, or exposure to neurotoxic agents like amyloid-β, PKR becomes activated through autophosphorylation. Activated PKR, in turn, phosphorylates its downstream substrate, the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global inhibition of protein synthesis. This can trigger apoptosis and neuroinflammation.

Furthermore, activated PKR can modulate other signaling pathways, including the nuclear factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) pathways, which are pivotal in regulating inflammatory responses and programmed cell death in neurons.[1][2][3] By inhibiting PKR, this compound blocks these detrimental downstream events, thereby reducing neuronal apoptosis, mitigating neuroinflammation, and preserving neuronal function.[1][4]

Signaling Pathways

The neuroprotective mechanism of this compound involves the modulation of key signaling cascades that are activated during neuronal stress.

Stress Neuronal Stress (e.g., Excitotoxicity, Hypoxia, Aβ) PKR PKR Activation (Autophosphorylation) Stress->PKR eIF2a eIF2α Phosphorylation PKR->eIF2a NFkB NF-κB Activation PKR->NFkB IRE1a_JNK IRE1α/JNK Pathway Activation PKR->IRE1a_JNK C16 This compound C16->PKR Protein_Synthesis Protein Synthesis Inhibition eIF2a->Protein_Synthesis Apoptosis Apoptosis (↑ Caspase-3) Protein_Synthesis->Apoptosis Inflammation Neuroinflammation (↑ IL-1β, IL-6, TNF-α) NFkB->Inflammation IRE1a_JNK->Apoptosis Neuronal_Death Neuronal Death Inflammation->Neuronal_Death Apoptosis->Neuronal_Death

Caption: this compound inhibits PKR activation, blocking downstream neuroinflammatory and apoptotic signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies demonstrating the neuroprotective efficacy of this compound.

In Vivo Efficacy of this compound
Model SystemDosageRoute of AdministrationKey FindingsReference
Acute Excitotoxic Rat Model (Quinolinic Acid-induced)600 µg/kgIntraperitoneal- 97% inhibition of IL-1β increase- 47% decrease in neuronal loss- 37% reduction in cleaved caspase-3 positive neurons[4]
Neonatal Hypoxia-Ischemia Rat Model100 µg/kgIntraperitoneal- Significant reduction in infarct volume- Significant decrease in apoptosis ratio- Reduced mRNA expression of IL-1β, IL-6, and TNF-α[1][5]
HIV-gp120 Induced Cognitive Impairment Rat ModelNot SpecifiedNot Specified- Significantly improved discrimination index in Novel Object Recognition Test[2]
Alzheimer's Disease Mouse Model (ApoE4)Not SpecifiedIntraperitoneal- Significantly improved long-term contextual memory[6]
In Vitro Efficacy of this compound
Cell LineStressorConcentrationKey FindingsReference
SH-SY5Y Human NeuroblastomaEndoplasmic Reticulum Stress0.1 or 0.3 µM- Protective effect against neuronal cell death[7]
SH-SY5Y Human NeuroblastomaAmyloid β (20 µM)1-1000 nM- Prevention of PKR phosphorylation- Inhibition of caspase-3 activation[7]
PC12 CellsHIV-gp120 or NMDANot Specified- Reduced morphological changes associated with apoptosis- Down-regulation of PKR, IRE1α, JNK, GRP78, and CHOP mRNA expression[2]

Experimental Protocols

The following are detailed protocols for neuroprotection assays using this compound.

Experimental Workflow: In Vivo Neuroprotection Assay

Model Induce Neurological Damage (e.g., Quinolinic Acid Injection, Hypoxia-Ischemia) Treatment Administer this compound or Vehicle Model->Treatment Time Allow for Disease Progression (e.g., 24 hours) Treatment->Time Analysis Assess Neuroprotection Time->Analysis Behavioral Behavioral Tests (e.g., NORT) Analysis->Behavioral Histological Histological Analysis (e.g., Nissl, TUNEL) Analysis->Histological Biochemical Biochemical Assays (e.g., Western Blot, ELISA) Analysis->Biochemical

Caption: General workflow for assessing the neuroprotective effects of this compound in animal models.

Protocol 1: In Vivo Excitotoxicity Model in Rats

This protocol is adapted from studies investigating the effect of this compound on quinolinic acid-induced neurotoxicity.[4]

1. Animal Model and Treatment:

  • Use adult male rats (e.g., Sprague-Dawley, 10 weeks old).

  • Induce excitotoxicity by unilateral intrastriatal injection of quinolinic acid (QA).

  • Prepare this compound in a suitable vehicle (e.g., DMSO and saline).

  • Administer this compound (e.g., 600 µg/kg) or vehicle via intraperitoneal (i.p.) injection at specific time points relative to QA injection (e.g., 24 hours and 2 hours before, and 24 hours after).

2. Tissue Processing:

  • At a predetermined endpoint (e.g., 48 hours post-QA injection), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix in 4% paraformaldehyde.

  • Cryoprotect the brains in a sucrose solution before sectioning on a cryostat.

3. Assessment of Neuroprotection:

  • Immunofluorescent Staining for Apoptosis:

    • Stain brain sections with an antibody against cleaved caspase-3 to identify apoptotic neurons.

    • Use a fluorescent secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Quantify the number of cleaved caspase-3 positive cells in the striatum.

  • Immunoblotting for PKR Activation:

    • Homogenize striatal tissue lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with antibodies against phosphorylated PKR and total PKR.

    • Quantify band intensities to determine the level of PKR activation.

  • Cytokine Analysis:

    • Measure cytokine levels (e.g., IL-1β) in brain homogenates using a Luminex assay or ELISA.

Protocol 2: In Vitro Neurotoxicity Assay in SH-SY5Y Cells

This protocol is based on studies evaluating this compound's effect on amyloid-β-induced toxicity.[7]

1. Cell Culture and Treatment:

  • Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).

  • Plate cells in 96-well or 6-well plates and allow them to adhere.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified duration (e.g., 4 hours).

  • Induce neurotoxicity by adding aggregated amyloid-β (1-42) peptide (e.g., 20 µM) to the culture media.

  • Co-incubate for a further 24 hours.

2. Assessment of Cell Viability and Apoptosis:

  • MTT Assay for Cell Viability:

    • Add MTT solution to each well and incubate to allow for formazan crystal formation.

    • Solubilize the crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm to determine cell viability.

  • Caspase-3 Activity Assay:

    • Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate.

    • Measure the fluorescence to quantify caspase-3 activity.

  • Western Blot for PKR and Apoptotic Markers:

    • Prepare cell lysates and perform Western blotting as described in Protocol 1.

    • Probe for phosphorylated PKR, total PKR, cleaved caspase-3, and other relevant markers.

Conclusion

This compound is a valuable research tool for investigating the role of the PKR signaling pathway in neurodegenerative processes. The provided protocols offer a starting point for researchers to design and execute experiments to evaluate the neuroprotective potential of this and other compounds targeting the PKR pathway. The quantitative data presented underscores the significant neuroprotective effects of this compound in various models of neurological disorders, highlighting its potential as a lead compound for the development of novel neuroprotective therapies.

References

Troubleshooting & Optimization

Technical Support Center: PKR-IN-C16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of PKR-IN-C16, a potent inhibitor of RNA-dependent protein kinase (PKR). Due to its potential for off-target effects, this guide offers insights into its selectivity, impact on various signaling pathways, and protocols to help ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its reported potency?

A1: this compound, also known as Imoxin or C16, is a specific inhibitor of the RNA-dependent protein kinase (PKR), also known as EIF2AK2.[1] It functions as an ATP-competitive inhibitor that blocks the autophosphorylation of PKR.[2][3] The reported half-maximal inhibitory concentration (IC50) for PKR is in the range of 141 nM to 210 nM.[4][5]

Q2: What are the known off-target effects of this compound?

A2: Despite its specificity for PKR, studies have revealed that this compound can inhibit other kinases, a phenomenon that may contribute to unexpected experimental outcomes. Notably, it has been shown to inhibit Fibroblast Growth Factor Receptor 2 (FGFR2) with an IC50 of 31.8 nM, making it more potent against this off-target than its primary target in some assays.[4] Other identified off-targets include Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5). The poor selectivity profile of this inhibitor is a known issue that can complicate the interpretation of studies.[1][6]

Q3: Which signaling pathways are known to be affected by this compound, potentially due to off-target effects?

A3: this compound has been shown to modulate key inflammatory signaling pathways. It can prevent the activation of NF-κB and regulate the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines like IL-1β.[2][7] These effects are, at least in part, attributed to its inhibition of PKR, which is known to interact with components of these pathways.

Q4: How should I store and handle this compound?

A4: For long-term storage, it is recommended to store the compound at -20°C for up to six months or at -80°C for up to one year.[8] Prepare fresh working solutions and use them promptly. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Issue Possible Cause Troubleshooting Steps
Unexpected Phenotype: The observed cellular effect is inconsistent with the known function of PKR.Off-Target Effect: The phenotype may be mediated by the inhibition of an off-target kinase such as FGFR2.1. Validate with a structurally different PKR inhibitor: Use an alternative PKR inhibitor with a different chemical scaffold to see if the phenotype is replicated. 2. Rescue Experiment: If possible, overexpress a constitutively active or wild-type form of PKR to see if it reverses the observed phenotype. 3. Inhibit the Suspected Off-Target: Use a specific inhibitor for the suspected off-target (e.g., a highly selective FGFR2 inhibitor) to determine if it phenocopies the effect of this compound.
Inconsistent Results: High variability in experimental replicates.Compound Solubility or Stability: The compound may be precipitating out of solution or degrading.1. Confirm Solubility: Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions for each experiment. 2. Optimize Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells.
Cellular Toxicity: Observed cytotoxicity at concentrations intended to inhibit PKR.Off-Target Mediated Toxicity: Inhibition of other essential kinases could be causing cell death.1. Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration at which toxicity occurs and compare it to the IC50 for PKR inhibition. 2. Counter-Screening: Test the compound in a cell line that does not express PKR to see if toxicity persists.

Quantitative Data

The following table summarizes the known inhibitory activities of this compound. It is important to note that this is not an exhaustive list, and a comprehensive kinase panel screening is recommended to fully characterize its selectivity profile in your experimental system.

TargetIC50 (nM)Comments
PKR (EIF2AK2) 141 - 210Primary Target
FGFR2 31.8Potent Off-Target
RET 33.8Moderate Off-Target
FGFR3 478Weaker Off-Target
Aurora A >1000Minimal Activity

Data compiled from computational and experimental analysis.[4]

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Targets

This protocol provides a general workflow for screening this compound against a panel of kinases to determine its selectivity.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active kinases.

  • Assay Plate Preparation: In a multi-well plate, add the reaction buffer, the specific substrate for each kinase, and the diluted this compound or vehicle control.

  • Kinase Addition: Add each kinase to its respective well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time.

  • Detection: Stop the reaction and quantify kinase activity using a suitable method (e.g., radiometric assay, fluorescence-based assay).

  • Data Analysis: Calculate the percentage of inhibition for each kinase at different concentrations of this compound to determine IC50 values.

Protocol 2: Western Blotting to Validate Off-Target Effects on Signaling Pathways

This protocol can be used to assess the impact of this compound on the phosphorylation status of downstream substrates of suspected off-target kinases.

  • Cell Treatment: Treat your cell line with varying concentrations of this compound for a specified duration. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the downstream substrate of the suspected off-target kinase (e.g., p-FRS2 for FGFR signaling).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A dose-dependent decrease in phosphorylation would suggest an off-target effect.

Visualizations

PKR_Signaling_Pathway cluster_upstream Upstream Activators cluster_pkr PKR Activation cluster_downstream Downstream Effects dsRNA dsRNA PKR PKR dsRNA->PKR Stress Cellular Stress Stress->PKR p_PKR p-PKR PKR->p_PKR eIF2a eIF2α p_PKR->eIF2a IKK IKK Complex p_PKR->IKK NLRP3 NLRP3 Inflammasome p_PKR->NLRP3 p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_Inhibition Translation Inhibition p_eIF2a->Translation_Inhibition NFkB_Activation NF-κB Activation IKK->NFkB_Activation Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Production Caspase1->IL1b PKR_IN_C16 This compound PKR_IN_C16->p_PKR

Caption: this compound inhibits PKR autophosphorylation, impacting downstream pathways.

Off_Target_Workflow cluster_initial Initial Observation cluster_investigation Investigation cluster_validation Validation cluster_conclusion Conclusion Phenotype Unexpected Cellular Phenotype Kinase_Profiling Kinase Panel Screening Phenotype->Kinase_Profiling Orthogonal_Inhibitor Use Structurally Different Inhibitor Phenotype->Orthogonal_Inhibitor Rescue_Experiment Overexpression of Primary Target Phenotype->Rescue_Experiment Off_Target_ID Identify Potential Off-Targets Kinase_Profiling->Off_Target_ID Conclusion Confirm On-Target vs. Off-Target Effect Orthogonal_Inhibitor->Conclusion Rescue_Experiment->Conclusion Phenocopy Phenocopy with Off-Target Specific Inhibitor Off_Target_ID->Phenocopy Western_Blot Validate Pathway Modulation (Western Blot) Phenocopy->Western_Blot Western_Blot->Conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

Optimizing PKR-IN-C16 Concentration for Your Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of PKR-IN-C16, a specific inhibitor of RNA-dependent protein kinase (PKR). Find answers to frequently asked questions and troubleshooting tips to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, also known as C16 or imoxin, is a potent and specific, ATP-binding site-directed small molecule inhibitor of RNA-dependent protein kinase (PKR), also known as EIF2AK2.[1][2][3] It functions by blocking the autophosphorylation of PKR, which is a critical step in its activation.[3][4][5] Activated PKR plays a key role in cellular stress responses, including viral infections, inflammation, and apoptosis, primarily through the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[6][7] By inhibiting PKR, this compound can prevent the downstream signaling cascades that lead to translational arrest, inflammation, and cell death.[6][8]

Q2: What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound for in vitro experiments is cell-type and context-dependent. However, based on published studies, a general starting range can be recommended.

Cell Line/ModelEffective Concentration RangeObserved EffectReference
Huh7 (Hepatocellular Carcinoma)500–3000 nMSuppression of cell proliferation and PKR phosphorylation.[1][9][1][9]
Human SH-SY5Y (Neuroblastoma)1–1000 nMPrevention of PKR phosphorylation and caspase-3 activation.[2][2]
HCT116 (Colorectal Cancer)0.1–2 µMInhibition of cell proliferation.[3][3]
Retinal Endothelial Cells500 nM–5 µMInhibition of phosphorylated PKR.[10][10]
RAW 264.7 (Macrophage-like)1 µMAbolishes eIF2α phosphorylation.[11][11]

It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What are the suggested dosages for in vivo animal studies?

This compound has been demonstrated to be effective in various animal models. The dosage can vary depending on the model and administration route.

Animal ModelDosageAdministration RouteKey FindingsReference
Acute Excitotoxic Rat Model60 µg/kg and 600 µg/kgIntraperitoneal (i.p.)Reduced neuronal loss and inflammation.[1][8][1][8]
Sepsis-Induced Acute Kidney Injury Mouse Model0.5 and 1 mg/kgIntraperitoneal (i.p.)Ameliorated renal inflammation and injury.[6][6]
Hepatocellular Carcinoma Xenograft Mouse Model300 µg/kg/dayIntraperitoneal (i.p.)Suppressed tumor growth and angiogenesis.[3][9][3][9]
Neonatal Hypoxia-Ischemia Rat Model100 µg/kgIntraperitoneal (i.p.)Reduced infarct volume and neuroinflammation.[12][12]

As with in vitro studies, it is crucial to perform pilot studies to determine the most effective and non-toxic dose for your specific animal model.

Q4: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the activity of this compound.

  • Solubility: this compound is soluble in DMSO.[1][2][4] For in vivo studies, specific formulations using solvents like PEG300, Tween 80, and saline or corn oil are required.[1][2][4]

  • Stock Solution Preparation:

    • For in vitro use, dissolve this compound in fresh, anhydrous DMSO to make a high-concentration stock solution (e.g., 10-50 mM).[1][2] Moisture-absorbing DMSO can reduce solubility.[1]

    • For in vivo use, follow a step-by-step protocol to prepare the formulation. For example, a solution can be made with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] It is recommended to add solvents sequentially and ensure the solution is clear before adding the next solvent.[4]

  • Storage:

    • Store the powder at -20°C for up to 3 years.[2]

    • Store DMSO stock solutions in aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][2] For shorter-term storage, -20°C for up to 6 months is also an option.[2]

    • In vivo working solutions should be prepared fresh for immediate use.[2]

Troubleshooting Guide

Problem 1: No or low inhibitory effect observed.

  • Possible Cause: Sub-optimal concentration.

    • Solution: Perform a dose-response curve to identify the IC50 for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).

  • Possible Cause: Inactive compound due to improper storage.

    • Solution: Ensure the compound and its stock solutions have been stored correctly. Use fresh aliquots of the stock solution for each experiment.

  • Possible Cause: Cell permeability issues.

    • Solution: While this compound is generally cell-permeable, incubation times may need to be optimized. Try increasing the pre-incubation time with the inhibitor before applying your stimulus.

  • Possible Cause: High protein concentration in the media.

    • Solution: If using serum-containing media, the inhibitor may bind to serum proteins, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your experimental setup.

Problem 2: Cell toxicity or off-target effects observed.

  • Possible Cause: Concentration is too high.

    • Solution: Lower the concentration of this compound. The goal is to inhibit PKR specifically without inducing general toxicity. A cell viability assay (e.g., MTS or MTT) should be performed in parallel with your functional assays to monitor for toxicity.

  • Possible Cause: Off-target effects.

    • Solution: While considered a specific PKR inhibitor, very high concentrations may lead to off-target effects.[13] If you suspect off-target effects, consider using a structurally different PKR inhibitor as a control or using genetic approaches like siRNA or shRNA to validate your findings.

Problem 3: Precipitation of the compound in the culture medium.

  • Possible Cause: Poor solubility at the working concentration.

    • Solution: Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and compound precipitation. If precipitation occurs, try preparing a more diluted stock solution or use a different formulation for in vitro use if available.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS)

This protocol is adapted from studies on hepatocellular carcinoma cells.[1][9]

  • Seed cells (e.g., Huh7) in a 96-well plate at a density of 2 x 10³ cells per well.

  • Allow cells to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 500–3000 nM) or a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well and incubate for 1-2 hours.

  • Record the absorbance at 450 nm using a microplate reader.

Protocol 2: Western Blot for Phosphorylated PKR

This protocol is a standard method to confirm the inhibitory activity of this compound.[9]

  • Seed cells (e.g., Huh7) in a 6-well plate and allow them to adhere.

  • Treat cells with different concentrations of this compound (e.g., 0, 500, 1000, 2000, 3000 nM) for a specified time (e.g., 24 hours).

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated PKR (p-PKR) and total PKR.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and calculate the ratio of p-PKR to total PKR.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway involving PKR and a typical experimental workflow for testing the efficacy of this compound.

PKR_Signaling_Pathway cluster_upstream Upstream Activators cluster_pkr PKR Activation cluster_downstream Downstream Effects Viral dsRNA Viral dsRNA PKR PKR Viral dsRNA->PKR Cellular Stress Cellular Stress Cellular Stress->PKR p-PKR (Active) p-PKR (Active) PKR->p-PKR (Active) Autophosphorylation eIF2a eIF2a p-PKR (Active)->eIF2a Phosphorylates NF-kB Activation NF-kB Activation p-PKR (Active)->NF-kB Activation NLRP3 Inflammasome NLRP3 Inflammasome p-PKR (Active)->NLRP3 Inflammasome Apoptosis Apoptosis p-PKR (Active)->Apoptosis p-eIF2a p-eIF2a eIF2a->p-eIF2a Translation Inhibition Translation Inhibition p-eIF2a->Translation Inhibition This compound This compound This compound->p-PKR (Active) Inhibits

Caption: PKR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell Culture Cell Culture Dose-Response Treat cells with varying concentrations Cell Culture->Dose-Response This compound Prep Prepare this compound Stock Solution This compound Prep->Dose-Response Viability Assay Assess Cell Viability (e.g., MTS) Dose-Response->Viability Assay Western Blot Analyze Protein Phosphorylation (p-PKR) Dose-Response->Western Blot Functional Assay Perform Functional Assay (e.g., Cytokine measurement) Dose-Response->Functional Assay Optimal Conc. Determine Optimal Concentration Viability Assay->Optimal Conc. Western Blot->Optimal Conc. Functional Assay->Optimal Conc.

Caption: Workflow for determining the optimal this compound concentration.

References

Technical Support Center: PKR-IN-C16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PKR-IN-C16.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as C16 or GW506033X, is a potent and specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of PKR and preventing its autophosphorylation, which is a critical step for its activation.[3][4][5] By inhibiting PKR, C16 can block downstream signaling pathways that lead to the inhibition of protein synthesis and apoptosis.[6][7]

Q2: What are the expected effects of this compound in most cell lines?

A2: In many experimental models, particularly in neuronal cell lines, this compound is shown to be neuroprotective. It can prevent apoptosis and cell damage induced by various stressors, such as endoplasmic reticulum stress, excitotoxicity, and amyloid-β exposure.[1][3][6] It achieves this by preventing the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the activation of caspases.[1][6]

Q3: Can this compound be toxic to cell lines?

A3: While primarily known for its protective effects, this compound can exhibit anti-proliferative effects in certain cell types, particularly in cancer cell lines such as hepatocellular carcinoma (HCC) and colorectal cancer (CRC).[8][9][10][11][12] In these contexts, inhibition of PKR can lead to cell cycle arrest and a reduction in cell viability.[9][10][12] Morphological changes suggesting overt toxicity at effective concentrations are not commonly reported in short-term (e.g., 24-hour) experiments in some cancer cell lines.

Q4: What is the recommended working concentration for this compound?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. The IC50 for PKR autophosphorylation inhibition is approximately 210 nM.[6] In cell-based assays, concentrations ranging from 100 nM to 3000 nM (3 µM) have been used.[1][13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO.[3] For stock solutions, it is recommended to dissolve the compound in DMSO at a concentration of 5 mg/mL or higher. Stock solutions should be aliquoted and stored at -20°C for up to 3 months or -80°C for up to a year to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected Cell Death or Toxicity High Concentration: The concentration of this compound may be too high for your specific cell line.Perform a dose-response experiment (e.g., using an MTS or MTT assay) to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to compare against your treated cells.
Cell Line Sensitivity: Some cell lines, particularly certain cancer cell lines, may be sensitive to PKR inhibition, leading to anti-proliferative effects.[8][10][11]Research the role of PKR in your specific cell line. The observed "toxicity" may be the expected biological effect of the inhibitor in that context.
Compound Precipitation: this compound may precipitate in the culture medium if the solubility limit is exceeded.Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure proper mixing when diluting the stock solution. Sonication may be recommended for preparing some formulations.[3]
No Effect Observed Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit PKR in your cells.Perform a dose-response experiment to find the optimal concentration. Confirm target engagement by assessing the phosphorylation status of PKR or its downstream target eIF2α via Western blot.
Compound Degradation: The compound may have degraded due to improper storage or handling.Use fresh aliquots of the compound for your experiments. Avoid repeated freeze-thaw cycles of the stock solution.
Low PKR Activity: The basal level of PKR activity in your cell line under your experimental conditions may be too low to observe an effect of inhibition.Consider using a known PKR activator (e.g., poly(I:C)) as a positive control to stimulate the pathway and confirm that C16 can inhibit this induced activity.
Incorrect Experimental Readout: The chosen assay may not be sensitive enough or appropriate to detect the effects of PKR inhibition.Use multiple assays to assess the effects of the compound. For example, combine a cell viability assay with a Western blot for pathway-specific markers.
Inconsistent Results Variability in Cell Culture: Inconsistent cell passage number, confluency, or overall cell health can lead to variable results.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and at a consistent confluence at the start of each experiment.
Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations of the compound.Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes you are working with.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Reference
Target Double-stranded RNA-dependent protein kinase (PKR)[1][2]
Mechanism of Action ATP-competitive inhibitor of autophosphorylation[3][4][5]
IC50 (PKR autophosphorylation) ~210 nM[6]
IC50 (PKR-dependent translation block) ~100 nM

Table 2: Reported Effective Concentrations of this compound in Cell Lines

Cell Line Concentration Range Observed Effect Reference
Human Neuroblastoma SH-SY5Y0.1 - 0.3 µMProtection against ER stress-induced cell death[1]
Human Neuroblastoma SH-SY5Y1 - 1000 nMPrevention of PKR phosphorylation and caspase-3 activation[1]
Hepatocellular Carcinoma (Huh7)500 - 3000 nMSuppression of cell proliferation[11][13]
Colorectal Cancer (HCT116, HT29)100 - 1000 nMSuppression of cell proliferation, G1 arrest[9][10][12]
DYT-PRKRA Lymphoblasts0.5 µMReduction of eIF2α phosphorylation and inhibition of apoptosis[5]

Experimental Protocols

1. Cell Viability/Proliferation Assay (MTS/MTT)

This protocol is adapted from studies on hepatocellular and colorectal cancer cell lines.[8][9][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of C16. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first solubilize the formazan crystals with 100 µL of DMSO or other solubilization buffer, and then measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

2. Western Blot for Phospho-PKR and Phospho-eIF2α

This protocol is a general guide based on standard Western blotting procedures mentioned in the context of C16's effects.[11][14]

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PKR, total PKR, phospho-eIF2α, and total eIF2α overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PKR_Signaling_Pathway cluster_stress Cellular Stress (e.g., dsRNA) cluster_pkr PKR Activation cluster_downstream Downstream Effects Stress Stress Signal (e.g., Viral dsRNA) PKR PKR (inactive) Stress->PKR PKR_active PKR (active) (Autophosphorylated) PKR->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates FADD FADD PKR_active->FADD Activates C16 This compound C16->PKR_active Inhibits Translation Protein Synthesis eIF2a->Translation eIF2a_p p-eIF2α eIF2a_p->Translation Inhibits Casp8 Caspase-8 FADD->Casp8 Activates Apoptosis Apoptosis Casp8->Apoptosis Initiates

Caption: PKR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Toxicity or No Effect Observed Start->Problem CheckConc Verify Concentration (Dose-Response) Problem->CheckConc Is concentration optimal? CheckSolvent Check Solvent Control (e.g., DMSO < 0.1%) Problem->CheckSolvent Is solvent toxic? CheckTarget Confirm Target Engagement (e.g., Western Blot for p-PKR) Problem->CheckTarget Is the target engaged? Optimize Optimize Protocol CheckConc->Optimize CheckSolvent->Optimize CheckTarget->Optimize CheckViability Assess Cell Health (e.g., Microscopy) CheckViability->Problem Issue Persists Success Successful Experiment CheckViability->Success Cells Healthy Optimize->CheckViability

Caption: A logical workflow for troubleshooting this compound experiments.

References

Troubleshooting PKR-IN-C16 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PKR inhibitor, PKR-IN-C16. The information is designed to address common solubility issues and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs) - Solubility and Preparation

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]

Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A2: If you observe precipitation, it may be due to the concentration exceeding the solubility limit or the quality of the DMSO. Here are some troubleshooting steps:

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][3]

  • Gentle Heating: Gently warm the solution to aid dissolution.[3]

  • Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can decrease solubility.[2]

  • Lower Concentration: Prepare a stock solution at a concentration known to be soluble, and then dilute it further for your working solution.

Q3: How should I prepare this compound for in vivo animal experiments?

A3: For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility. A frequently cited formulation is a combination of DMSO, PEG300, Tween 80, and saline.[1][3] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[1] Sonication is also recommended for preparing this formulation.[1]

Q4: Can I store the prepared stock solutions? If so, under what conditions?

A4: Yes, stock solutions can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to a year.[1][3] For short-term storage, -20°C for up to 6 months is also an option.[3][4]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported in publicly available datasheets.

Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO13 - 15.67 mg/mL48.45 - 58.41 mMSonication is recommended. Use of fresh DMSO is advised as moisture can reduce solubility.[1][2][5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 1 mg/mL≥ 3.73 mMA clear solution can be achieved at this concentration. Solvents should be added sequentially.[1][3]
WaterInsolubleInsoluble
EthanolInsolubleInsoluble

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 268.29 g/mol ).

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Visualizing Key Processes

PKR Signaling Pathway

The protein kinase R (PKR) is a key component of the cellular stress response. Upon activation by stimuli such as viral double-stranded RNA (dsRNA), PKR undergoes dimerization and autophosphorylation.[6] Activated PKR can then phosphorylate various downstream targets, most notably the eukaryotic initiation factor 2 alpha (eIF2α).[6][7] Phosphorylation of eIF2α leads to an inhibition of protein synthesis, a crucial step in the host's antiviral defense.[7] PKR is also involved in other signaling pathways, including the NF-κB and p38 MAPK pathways, highlighting its central role in the cellular response to stress.[8]

PKR_Signaling_Pathway Stress Stress Signals (e.g., dsRNA, Cytokines) PKR_inactive Inactive PKR Stress->PKR_inactive activates PKR_active Active PKR (Dimerized & Phosphorylated) PKR_inactive->PKR_active autophosphorylation eIF2a eIF2α PKR_active->eIF2a phosphorylates NFkB_pathway NF-κB Pathway PKR_active->NFkB_pathway activates p38_pathway p38 MAPK Pathway PKR_active->p38_pathway activates PKRIN_C16 This compound PKRIN_C16->PKR_active inhibits eIF2a_p p-eIF2α eIF2a->eIF2a_p Translation_inhibition Inhibition of Protein Synthesis eIF2a_p->Translation_inhibition Apoptosis Apoptosis Translation_inhibition->Apoptosis NFkB_pathway->Apoptosis p38_pathway->Apoptosis

Caption: The PKR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

The following workflow outlines the key steps to evaluate the effectiveness of this compound in a cell-based assay. This typically involves inducing PKR activation and then measuring the extent of inhibition by this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y) PKR_Induction 2. Induce PKR Activation (e.g., with Tunicamycin or Aβ) Cell_Culture->PKR_Induction Treatment 3. Treat with this compound (and vehicle control) PKR_Induction->Treatment Incubation 4. Incubate for a Defined Period Treatment->Incubation Cell_Lysis 5. Cell Lysis Incubation->Cell_Lysis Analysis 6. Downstream Analysis Cell_Lysis->Analysis Western_Blot Western Blot (p-PKR, p-eIF2α, Caspase-3) Analysis->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS) Analysis->Viability_Assay Troubleshooting_Logic Start Precipitate Observed? Check_Conc Is Concentration Within Limits? Start->Check_Conc Yes Resolved Issue Resolved Start->Resolved No Check_Solvent Is Solvent Fresh/Anhydrous? Check_Conc->Check_Solvent Yes Lower_Conc Lower Stock Concentration Check_Conc->Lower_Conc No Apply_Sonication Apply Sonication and/or Gentle Heat Check_Solvent->Apply_Sonication Yes Use_New_Solvent Use Fresh Solvent Check_Solvent->Use_New_Solvent No Still_Precipitate1 Still Precipitate? Apply_Sonication->Still_Precipitate1 Still_Precipitate1->Lower_Conc Yes Still_Precipitate1->Resolved No Still_Precipitate2 Still Precipitate? Still_Precipitate2->Resolved No Contact_Support Contact Technical Support Still_Precipitate2->Contact_Support Yes Lower_Conc->Still_Precipitate2 Use_New_Solvent->Still_Precipitate2

References

Technical Support Center: PKR-IN-C16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PKR-IN-C16. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing inconsistent inhibition of PKR phosphorylation (p-PKR)?

Possible Causes:

  • Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions.

  • Incorrect Timing of Treatment: The kinetics of PKR activation and inhibition can influence the outcome. The inhibitor needs to be present before or during the activation stimulus.

  • Inhibitor Instability: this compound, like many small molecules, can degrade over time, especially when in solution.[1][2]

  • Cellular Health: Unhealthy or stressed cells may exhibit altered signaling pathways, leading to variability in the response to the inhibitor.

Solutions:

  • Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. Concentrations ranging from 100 nM to 5 µM have been reported to be effective in different contexts.[2][3][4]

  • Time-Course Experiment: Optimize the pre-incubation time with this compound before applying the stimulus that activates PKR. A pre-incubation of 1 to 4 hours is often a good starting point.[2]

  • Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment to avoid degradation.[1]

  • Monitor Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or an MTS assay to ensure that the observed effects are not due to general cytotoxicity.

Question 2: My results show high variability between replicate experiments. What could be the cause?

Possible Causes:

  • Inconsistent Drug Preparation: Issues with dissolving and diluting the inhibitor can lead to variations in the final concentration. This compound has limited solubility in aqueous solutions.[1]

  • Vehicle Effects: The solvent used to dissolve this compound (commonly DMSO) can have biological effects on its own, especially at higher concentrations.[1]

  • Variable PKR Activation: The stimulus used to induce PKR activation (e.g., dsRNA, LPS) may not be applied consistently across experiments.

Solutions:

  • Standardized Solution Preparation: Use fresh, high-quality DMSO to prepare stock solutions.[1] For working solutions, ensure complete dissolution and proper mixing. For in vivo studies, specific formulations with PEG300 and Tween80 may be necessary to improve solubility.[1]

  • Vehicle Control: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO without the inhibitor) to account for any effects of the solvent.

  • Consistent Stimulation: Standardize the method of PKR activation, ensuring the same concentration and incubation time for the stimulus in all experiments.

Question 3: I am observing unexpected off-target effects. Is this common with this compound?

Possible Causes:

  • Inhibitor Specificity: While this compound is a specific inhibitor of PKR, high concentrations may lead to off-target effects on other kinases.[5][6] Studies have shown that at higher concentrations, it can inhibit other kinases like CDK2 and CDK5.[5][6]

  • PKR-Independent Pathways: The observed phenotype might be a result of modulating a signaling pathway that is independent of PKR.

Solutions:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits PKR phosphorylation to minimize the risk of off-target effects.

  • Use a Negative Control: If available, use an inactive analog of the inhibitor to confirm that the observed effects are due to PKR inhibition.

  • Genetic Knockdown/Knockout: To confirm that the observed phenotype is PKR-dependent, consider using siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PKR as an orthogonal approach.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific, ATP-binding site-directed inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[5][8] By binding to the ATP pocket, it prevents the autophosphorylation and subsequent activation of PKR, thereby blocking its downstream signaling pathways.[4][9]

Q2: How should I store this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to six months.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What is the recommended solvent for this compound?

The most common solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations up to 14 mg/mL.[1] For in vivo applications, formulations using a combination of DMSO, PEG300, Tween80, and saline or corn oil may be required to achieve the desired concentration and bioavailability.[1]

Q4: What are the typical working concentrations for in vitro and in vivo experiments?

  • In Vitro : Effective concentrations in cell culture typically range from 100 nM to 5 µM, depending on the cell type and the specific experimental conditions.[2][3][9] A dose-response experiment is highly recommended to determine the optimal concentration for your system.

  • In Vivo : Doses ranging from 100 µg/kg to 600 µg/kg have been used in rodent models, administered via intraperitoneal (i.p.) injection.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayIC50 / Effective ConcentrationReference
Huh7 (Human Hepatocellular Carcinoma)MTS Assay (Cell Viability)Dose-dependent decrease from 500-3000 nM[1][9]
SH-SY5Y (Human Neuroblastoma)Western Blot (p-PKR)Marked reduction at 1-1000 nM[2]
Retinal Endothelial CellsWestern Blot (p-PKR)Significant inhibition at 500 nM - 5 µM[3]
HCT116 (Human Colorectal Carcinoma)MTS Assay (Cell Proliferation)Suppression at 100-1000 nM[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment ProtocolKey FindingReference
Rat (Excitotoxic Brain Injury)600 µg/kg, i.p.97% inhibition of IL-1β increase; 47% reduction in neuronal loss[1][11]
Neonatal Rat (Hypoxia-Ischemia)100 µg/kg, i.p.Significant reduction in brain infarct volume and apoptosis[10]
Mouse (Hepatocellular Carcinoma Xenograft)300 µg/kg, i.p.Suppression of tumor growth and angiogenesis[9]
Mouse (Fear Memory)0.1 mg/kg, i.p.Enhanced long-term fear memories[12]

Experimental Protocols

Protocol 1: In Vitro Inhibition of PKR Phosphorylation

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From the stock, prepare fresh working solutions in cell culture medium at the desired final concentrations.

  • Inhibitor Treatment: Pre-incubate the cells with the this compound working solutions or vehicle (DMSO) control for a predetermined time (e.g., 1-4 hours).

  • PKR Activation: Add the PKR-activating stimulus (e.g., poly(I:C), LPS) to the cell culture medium and incubate for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated PKR (p-PKR) and total PKR.

    • Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.

    • Quantify the band intensities and normalize the p-PKR signal to the total PKR signal.

Protocol 2: In Vivo Administration of this compound in a Mouse Model

  • Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Preparation of Dosing Solution: Prepare the this compound dosing solution. For intraperitoneal (i.p.) injection, a common formulation involves dissolving this compound in a vehicle such as 0.5% DMSO in saline or a mixture of DMSO, PEG300, and Tween80 in saline.[1]

  • Administration: Administer the prepared this compound solution or vehicle control to the mice via i.p. injection at the desired dose (e.g., 300 µg/kg).[9]

  • Induction of Disease Model: At a specified time after the inhibitor administration, induce the disease model (e.g., tumor cell implantation, administration of an inflammatory agent).

  • Monitoring and Tissue Collection: Monitor the animals for the duration of the experiment. At the endpoint, euthanize the animals and collect the tissues of interest for further analysis (e.g., Western blotting, immunohistochemistry, RT-qPCR).[9][10]

Visualizations

PKR_Signaling_Pathway Stress Stress Stimuli (e.g., dsRNA, LPS, ER Stress) PKR_inactive PKR (Inactive) Stress->PKR_inactive Activates PKR_active PKR (Active) (Dimerized & Autophosphorylated) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates IKK IKK Complex PKR_active->IKK Activates PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibits eIF2a_p p-eIF2α eIF2a->eIF2a_p Translation_inhibition Inhibition of Protein Synthesis eIF2a_p->Translation_inhibition Apoptosis Apoptosis Translation_inhibition->Apoptosis NFkB_activation NF-κB Activation IKK->NFkB_activation Inflammation Inflammation (e.g., IL-1β, TNF-α) NFkB_activation->Inflammation NFkB_activation->Apoptosis Experimental_Workflow Start Start: Experimental Design Preparation Prepare this compound Stock and Working Solutions Start->Preparation Cell_Culture Cell Seeding and Culture Preparation->Cell_Culture Treatment Treatment with this compound and Vehicle Control Cell_Culture->Treatment Stimulation PKR Activation (e.g., with poly(I:C)) Treatment->Stimulation Endpoint Endpoint Assay Stimulation->Endpoint Western_Blot Western Blot (p-PKR, Total PKR) Endpoint->Western_Blot Viability_Assay Cell Viability Assay (MTS, Trypan Blue) Endpoint->Viability_Assay RT_qPCR RT-qPCR (Inflammatory Cytokines) Endpoint->RT_qPCR Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis RT_qPCR->Data_Analysis

References

Preventing PKR-IN-C16 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PKR-IN-C16. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh, moisture-free DMSO as the compound's solubility can be significantly reduced in the presence of water.[1]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For long-term stability, the powdered form of this compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent, stock solutions are best stored at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is also acceptable.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: Is this compound sensitive to light?

A3: While specific data on the light sensitivity of this compound is not extensively documented, it is good laboratory practice to protect all chemical compounds, especially those in solution, from prolonged exposure to light. Store stock solutions in amber vials or tubes wrapped in foil.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: this compound is practically insoluble in water.[1] Therefore, direct dissolution in aqueous buffers is not recommended. For cell culture experiments, a concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration is compatible with your experimental system and below the threshold for cellular toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution. 1. The DMSO used was not anhydrous. 2. The concentration is too high. 3. The solution was not properly dissolved initially.1. Use fresh, high-purity, anhydrous DMSO.[1] 2. Check the solubility information on the product datasheet. Do not exceed the maximum recommended concentration. 3. Gentle warming and vortexing or sonication can aid in complete dissolution.
Inconsistent or weaker than expected experimental results. 1. Degradation of this compound in the stock solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate pipetting of the viscous DMSO stock.1. Prepare fresh stock solutions if degradation is suspected. Follow recommended storage conditions. 2. Always aliquot stock solutions to avoid repeated freezing and thawing.[3] 3. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.
Cell toxicity observed in control (vehicle-treated) groups. 1. The final concentration of DMSO in the cell culture medium is too high.1. Ensure the final DMSO concentration is kept to a minimum, typically below 0.5%, and that the same concentration is used in all vehicle control wells. Perform a DMSO toxicity titration for your specific cell line if necessary.
Difficulty dissolving the compound for in vivo studies. 1. Inappropriate solvent system for animal administration.1. For in vivo applications, a co-solvent system is often required. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[3] It is recommended to prepare this formulation fresh before each use.[3]

Data Summary

Table 1: this compound Stability and Storage Recommendations

Form Solvent Storage Temperature Duration Reference
PowderN/A-20°CUp to 3 years[1][3]
Stock SolutionDMSO-80°CUp to 1 year[1][3]
Stock SolutionDMSO-20°CUp to 1 month[1]

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSO~14 mg/mL (~52.18 mM)[1]
WaterInsoluble[1]
EthanolInsoluble[1]
DMF~0.5 mg/mL[2]
DMSO:PBS (pH 7.2) (1:4)~0.2 mg/mL[2]

Experimental Protocols

Detailed Protocol for In Vitro Cell Viability Assay (MTS Assay)

This protocol is adapted from studies using Huh7 hepatocellular carcinoma cells.[1][4]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Aliquot the stock solution into single-use volumes and store at -80°C.

2. Cell Seeding:

  • Culture Huh7 cells in the recommended growth medium.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of medium.[1][4]

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

3. Treatment with this compound:

  • Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 500-3000 nM).[1][4]

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. MTS Assay:

  • Following the treatment period, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[1][4]

5. Data Analysis:

  • Subtract the background absorbance (medium only).

  • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Visualizations

Signaling Pathway of PKR Activation and Inhibition by this compound

PKR_Pathway dsRNA dsRNA (e.g., viral) PKR_inactive Inactive PKR (monomer) dsRNA->PKR_inactive Binds PKR_active Active PKR (dimer) (Autophosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Apoptosis Apoptosis PKR_active->Apoptosis Promotes Inflammation Inflammation (e.g., IL-1β production) PKR_active->Inflammation Promotes PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibits Autophosphorylation eIF2a_P p-eIF2α Translation Protein Synthesis eIF2a_P->Translation Inhibits

Caption: PKR activation by dsRNA and its inhibition by this compound.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells incubate1 Incubate 24h seed_cells->incubate1 incubate1->treat_cells incubate2 Incubate for Treatment Duration treat_cells->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read_plate Measure Absorbance at 450 nm incubate3->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro cell viability assay using this compound.

Troubleshooting Logic for solubility Issues

Troubleshooting_Solubility start Compound Precipitation Observed check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Use new, high-purity anhydrous DMSO check_dmso->use_new_dmso No check_concentration Is the concentration below the solubility limit? check_dmso->check_concentration Yes use_new_dmso->check_concentration lower_concentration Reduce the concentration check_concentration->lower_concentration No check_dissolution Was the initial dissolution complete? check_concentration->check_dissolution Yes lower_concentration->check_dissolution sonicate_warm Gently warm and/or sonicate the solution check_dissolution->sonicate_warm No unresolved Issue Persists (Contact Technical Support) check_dissolution->unresolved Yes resolved Issue Resolved sonicate_warm->resolved

Caption: Troubleshooting logic for this compound solubility problems.

References

How to minimize PKR-IN-C16 cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PKR-IN-C16, a specific inhibitor of double-stranded RNA-dependent protein kinase (PKR). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experiments, with a focus on minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as Compound C16 or imoxin, is a potent and specific, ATP-competitive inhibitor of PKR.[1][2] It functions by binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and subsequent activation.[1][2] Activated PKR is a serine-threonine kinase that plays a key role in the cellular stress response, inflammation, and apoptosis.[3][4] By inhibiting PKR, this compound can block the downstream signaling cascade that leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn would inhibit protein synthesis.[5]

Q2: What are the known off-target effects of this compound?

While this compound is a specific inhibitor of PKR, some studies have reported potential off-target effects. Notably, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5).[6] This inhibition of CDKs may contribute to some of the observed cellular effects, such as reduced cell cycle progression.[6][7] When interpreting experimental results, it is crucial to consider these potential off-target effects.

Q3: Is this compound cytotoxic?

The cytotoxicity of this compound is cell-type dependent and concentration-dependent. While it has shown neuroprotective effects in some neuronal cell lines at lower concentrations[3][8], it can suppress the proliferation of other cells, such as hepatocellular carcinoma (HCC) and colorectal cancer cells, in a dose-dependent manner.[9][10] High concentrations or prolonged exposure can lead to cytotoxicity.[11]

Q4: How can I minimize the off-target effects and cytotoxicity of this compound?

To minimize off-target effects and cytotoxicity, it is recommended to:

  • Use the lowest effective concentration: Perform a thorough dose-response study to determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell model.[12]

  • Optimize incubation time: Limit the duration of exposure to the inhibitor to the minimum time necessary to observe the desired biological effect.

  • Use appropriate controls: Include vehicle-only controls and, if possible, a structurally different PKR inhibitor to confirm that the observed phenotype is not due to a shared off-target effect.[12]

  • Consider genetic validation: Techniques like siRNA or CRISPR/Cas9 to knockdown PKR can be used to validate that the observed effects are indeed due to the inhibition of PKR.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed at expected effective concentrations. 1. Cell line is particularly sensitive to this compound. 2. Concentration is too high for the specific cell type or experimental conditions. 3. Off-target effects are causing cytotoxicity.1. Perform a detailed dose-response curve to determine the IC50 value for your cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). 2. Reduce the incubation time with the inhibitor. 3. Assess markers of apoptosis (e.g., cleaved caspase-3) and necrosis (e.g., LDH release) to understand the mechanism of cell death. 4. If off-target effects on CDKs are suspected, assess cell cycle progression using flow cytometry.[7]
Inconsistent results between experiments. 1. Variability in compound preparation or storage. 2. Inconsistent cell health or passage number. 3. Issues with the solvent (e.g., DMSO) concentration.1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] 2. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase before treatment. 3. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
No or weak inhibition of PKR phosphorylation observed. 1. The concentration of this compound is too low. 2. The inhibitor has degraded. 3. The method of detecting PKR phosphorylation is not sensitive enough.1. Increase the concentration of this compound based on your dose-response data. 2. Use a fresh stock of the inhibitor. 3. Confirm the efficacy of your anti-phospho-PKR antibody and optimize your Western blot protocol.

Data Presentation

Table 1: Effective Concentrations of this compound in Various In Vitro Studies

Cell LineApplicationEffective Concentration RangeReference
Huh7 (Hepatocellular Carcinoma)Suppression of cell proliferation500 - 3000 nM[9][13]
SH-SY5Y (Neuroblastoma)Neuroprotection against ER stress100 - 300 nM[8]
SH-SY5Y (Neuroblastoma)Prevention of Amyloid β-induced caspase-3 activation1 - 1000 nM[8]
HCT116 (Colorectal Cancer)Inhibition of cell proliferation2 µM (for 7 days)[1]
HT29 (Colorectal Cancer)Suppression of cell proliferation500 nM[7]
DYT-PRKRA lymphoblastsReduction of eIF2α phosphorylation and apoptosis0.5 µM[1]
HeLaStimulation of the integrated stress response6 µM[1]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is a general guideline for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Assessing PKR Phosphorylation

This protocol outlines the steps to determine the inhibition of PKR autophosphorylation by this compound.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-PKR, anti-total-PKR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound for the desired time.

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PKR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Image the blot using a suitable imaging system.

  • Strip the membrane (if necessary) and re-probe for total PKR and a loading control to normalize the data.

Visualizations

PKR_Signaling_Pathway dsRNA dsRNA / Stress Signals PKR_inactive Inactive PKR (Monomer) dsRNA->PKR_inactive Binds and induces dimerization PKR_active Active PKR (Dimer) (Autophosphorylated) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Translation Protein Synthesis eIF2a->Translation eIF2a_P p-eIF2α eIF2a_P->Translation Inhibits Apoptosis Apoptosis Translation->Apoptosis Inhibition leads to PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibits

Caption: PKR Signaling Pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start: Hypothesis of This compound Cytotoxicity dose_response 1. Dose-Response Experiment (e.g., MTT Assay) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 mechanism_investigation 3. Investigate Mechanism of Cell Death (Annexin V/PI, Caspase Assay) determine_ic50->mechanism_investigation off_target_analysis 4. Assess Off-Target Effects (e.g., Cell Cycle Analysis for CDK inhibition) mechanism_investigation->off_target_analysis optimization 5. Optimize Concentration and Incubation Time off_target_analysis->optimization end End: Minimized Cytotoxicity for On-Target Experiments optimization->end

Caption: Experimental workflow for assessing and minimizing this compound cytotoxicity.

Troubleshooting_Tree start High Cytotoxicity Observed check_conc Is the concentration based on a dose-response curve? start->check_conc perform_dose_response Action: Perform a detailed dose-response experiment. check_conc->perform_dose_response No check_time Is the incubation time optimized? check_conc->check_time Yes reduce_time Action: Reduce incubation time. check_time->reduce_time No check_off_target Could off-target effects be the cause? check_time->check_off_target Yes assess_off_target Action: Assess cell cycle (CDKs). Use genetic controls (siRNA). check_off_target->assess_off_target Yes consider_sensitivity Consider inherent cell line sensitivity. check_off_target->consider_sensitivity No

Caption: Troubleshooting decision tree for high this compound cytotoxicity.

References

Technical Support Center: PKR-IN-C16 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PKR inhibitor, PKR-IN-C16. The information is designed to help address common sources of variability and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as C16 or Imidazolo-oxindole PKR inhibitor C16, is a specific and potent inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of PKR and preventing its autophosphorylation, which is a critical step for its activation. By inhibiting PKR activation, this compound blocks the downstream signaling cascade, most notably the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[2] This, in turn, prevents the attenuation of global protein synthesis and the induction of apoptosis that is often triggered by PKR activation in response to various cellular stresses.[2][3]

Q2: What are the common applications of this compound in research?

A2: this compound is utilized across various research fields due to the central role of PKR in cellular stress responses. Key applications include:

  • Neuroprotection: Investigating the role of PKR in neuroinflammatory and neurodegenerative diseases, as this compound has been shown to have neuroprotective effects in models of acute brain injury and Alzheimer's disease.[1][4][5]

  • Oncology: Studying the involvement of PKR in cancer cell proliferation and angiogenesis. This compound has been demonstrated to suppress tumor growth in models of hepatocellular carcinoma and colorectal cancer.[6][7][8]

  • Inflammation and Immunology: Exploring the role of PKR in inflammatory responses. The inhibitor has been used to alleviate sepsis-induced acute kidney injury by modulating inflammatory pathways.[9]

  • Virology: Although PKR is a key component of the antiviral response, this compound is used to study the intricate roles of PKR during viral infections.[4]

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

Parameter Recommendation Notes
Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[10][2]Moisture-absorbing DMSO can reduce the solubility of this compound. Always use fresh, high-quality DMSO.[10]
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-20 mM).A high concentration stock allows for minimal solvent addition to the final experimental setup, reducing potential solvent-induced artifacts.
Storage of Powder Store the solid compound at -20°C for long-term stability (up to 3 years).[10]
Storage of Stock Solution Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to six months.[1]Repeated freezing and thawing can lead to degradation of the compound.

Q4: What are the known off-target effects of this compound?

A4: While this compound is considered a specific inhibitor of PKR, some studies have suggested potential off-target activities, particularly at higher concentrations. It has been reported to have effects on cyclin-dependent kinases CDK2 and CDK5.[4] Researchers should include appropriate controls to validate that the observed effects are mediated through PKR inhibition. This can be achieved by using PKR-deficient cell lines or siRNA-mediated knockdown of PKR.[11]

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Results in Cell-Based Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Solubility/Precipitation in Media Prepare fresh dilutions of this compound from a DMSO stock solution immediately before each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor.This compound has low aqueous solubility and can precipitate in cell culture media, leading to inconsistent effective concentrations.
Inconsistent Cell Health/Density Ensure consistent cell seeding density and monitor cell health and confluence at the time of treatment. Perform experiments on cells within a consistent passage number range.Variations in cell density and health can significantly impact cellular responses to inhibitors.
Lot-to-Lot Variability of this compound If switching to a new batch of the inhibitor, perform a dose-response curve to confirm its potency is consistent with previous batches.The purity and activity of chemical inhibitors can vary between manufacturing lots.
Degradation of the Inhibitor Follow the recommended storage conditions strictly. Avoid repeated freeze-thaw cycles of the stock solution.Improper storage can lead to the degradation of this compound, reducing its effective concentration.
Issue 2: Weak or No Inhibition of PKR Phosphorylation in Western Blot

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions.The IC50 of this compound can vary between different cell lines and under different stimulation conditions.
Low Basal PKR Activation Ensure that your experimental system has a sufficient level of basal or induced PKR activation to detect a decrease upon inhibitor treatment. Consider using a known PKR activator like poly(I:C) as a positive control.If PKR is not sufficiently activated, the effect of an inhibitor will be difficult to detect.
Poor Antibody Quality Validate the specificity of your primary antibodies for phosphorylated PKR (p-PKR) and total PKR using positive and negative controls.Non-specific or low-affinity antibodies can lead to unreliable results.
Technical Issues with Western Blotting Optimize all steps of the Western blotting protocol, including protein extraction, gel electrophoresis, transfer, and antibody incubations. Ensure the use of phosphatase inhibitors during lysate preparation.[12]Technical errors at any stage of the Western blotting process can lead to weak or no signal.[13][14][15]

Experimental Protocols

Protocol 1: Western Blot Analysis of PKR and eIF2α Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on PKR and eIF2α phosphorylation in cultured cells.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.

    • If required, stimulate cells with a PKR activator (e.g., poly(I:C)) for the appropriate duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PKR (Thr451), total PKR, p-eIF2α (Ser51), and total eIF2α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: In Vitro Kinase Assay for PKR Activity

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on PKR kinase activity.

  • Assay Components:

    • Recombinant human PKR enzyme.

    • PKR substrate (e.g., recombinant eIF2α).

    • PKR activator (e.g., poly(I:C)).

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • ATP.

    • This compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the kinase assay buffer.

    • Add this compound at the desired final concentrations.

    • Add the recombinant PKR enzyme and the PKR activator.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of a stop solution (e.g., containing EDTA).

  • Detection:

    • The phosphorylation of the substrate can be detected using various methods, such as:

      • Western Blotting: Using a phospho-specific antibody for the substrate.

      • ELISA: Using a phospho-specific antibody in an ELISA format.

      • Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assays: Using commercial kits that measure ATP consumption.

Visualizations

PKR_Signaling_Pathway Stress Cellular Stress (e.g., dsRNA, Viral Infection) PKR_inactive PKR (Inactive Monomer) Stress->PKR_inactive Activation PKR_active PKR (Active Dimer) (Autophosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylation PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibition p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_Inhibition Global Translation Inhibition p_eIF2a->Translation_Inhibition Apoptosis Apoptosis Translation_Inhibition->Apoptosis

Caption: PKR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with this compound and/or Stimulus Start->Treatment Kinase In Vitro Kinase Assay Start->Kinase Recombinant Protein Prep Harvest Cell Harvest & Lysis Treatment->Harvest Viability Cell Viability Assay (e.g., MTS, MTT) Treatment->Viability Quantify Protein Quantification Harvest->Quantify WB Western Blot for p-PKR & p-eIF2α Quantify->WB Analysis Data Analysis WB->Analysis Viability->Analysis Kinase->Analysis

Caption: General Experimental Workflow for this compound Studies.

References

Long-term stability of PKR-IN-C16 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of PKR-IN-C16 solutions. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.

Summary of this compound Solution Stability and Storage

Proper storage of this compound is crucial for maintaining its activity and ensuring reproducible experimental outcomes. The stability of the compound depends on whether it is in solid form or in solution, as well as the storage temperature.

Storage Recommendations for this compound

FormStorage TemperatureRecommended Storage Period
Solid Powder -20°C≥ 4 years
3 years
Stock Solution in Solvent -80°C1 year
-20°C1 to 6 months

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Experimental Protocols: Solution Preparation

Consistent and accurate preparation of this compound solutions is fundamental to achieving reliable experimental results. Due to its limited solubility in aqueous solutions, specific solvents and procedures are required.

Solubility of this compound

SolventSolubilityNotes
DMSO 2.5 mg/mLUse of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. Sonication may be required to fully dissolve the compound.
14 mg/mL
DMF 0.5 mg/mL
DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL

Protocol for Preparing a 10 mM DMSO Stock Solution

  • Calculate the required mass: The molecular weight of this compound is 268.3 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.683 mg of the compound.

  • Dissolution: Add 1 mL of high-purity DMSO to the vial containing the pre-weighed this compound powder.

  • Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use or -20°C for shorter periods.

Protocol for Preparing Working Solutions for In Vitro Experiments

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocols for Preparing In Vivo Formulations

For animal studies, specific formulations are required to ensure the solubility and bioavailability of this compound. It is recommended to prepare these solutions fresh for each experiment.

  • Formulation 1 (PEG300, Tween-80, Saline):

    • Start with a clarified DMSO stock solution (e.g., 10 mg/mL).

    • For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Formulation 2 (Corn Oil):

    • Prepare a DMSO stock solution (e.g., 10 mg/mL).

    • For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated after storage. What should I do?

A1: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and sonicate to try and redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh solution. To prevent this, ensure you are not exceeding the solubility limits and consider storing at a lower concentration if the issue continues.

Q2: I am observing inconsistent results between experiments. Could this be related to the stability of my this compound solution?

A2: Yes, inconsistent results can be a sign of compound degradation. Ensure that your stock solutions are stored correctly at -80°C and that you are using aliquots to avoid multiple freeze-thaw cycles. It is also recommended to prepare fresh working solutions for each experiment from a stable stock.

Q3: How can I be sure that my this compound is active?

A3: The activity of this compound can be confirmed by a functional assay. A common method is to measure the phosphorylation of PKR's downstream target, eIF2α, via Western blot. In a cellular context, treatment with active this compound should lead to a decrease in the phosphorylation of eIF2α in response to a PKR activator (e.g., poly(I:C) or other cellular stressors).

Q4: Can I store my working solutions for later use?

A4: It is generally not recommended to store dilute working solutions for extended periods, especially those prepared for in vivo use. These solutions are more prone to degradation and precipitation. For optimal results, prepare working solutions fresh on the day of the experiment.

Visualizing Experimental Workflows and Signaling Pathways

Diagram of the PKR Signaling Pathway

PKR_Signaling_Pathway PKR Signaling Pathway dsRNA dsRNA / Stress Signals PKR_inactive Inactive PKR (monomer) dsRNA->PKR_inactive binds PKR_active Active PKR (dimer) (Autophosphorylated) PKR_inactive->PKR_active dimerization & autophosphorylation eIF2a eIF2α PKR_active->eIF2a phosphorylates Inflammation Inflammation (NF-κB activation) PKR_active->Inflammation PKR_IN_C16 This compound PKR_IN_C16->PKR_active inhibits Translation Protein Synthesis eIF2a->Translation eIF2a_P p-eIF2α eIF2a_P->Translation inhibits Apoptosis Apoptosis eIF2a_P->Apoptosis

Caption: A diagram illustrating the activation of PKR by stress signals and its subsequent downstream effects, which are inhibited by this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_results Data Interpretation prep_stock Prepare fresh This compound stock solution aliquot Aliquot for storage at different conditions prep_stock->aliquot cond1 -80°C cond2 -20°C cond3 4°C cond4 Room Temperature activity_assay Functional Assay (e.g., p-eIF2α Western Blot) cond1->activity_assay sample analytical_chem Analytical Chemistry (e.g., HPLC/LC-MS for degradation) cond1->analytical_chem sample cond2->activity_assay sample cond2->analytical_chem sample cond3->activity_assay sample cond3->analytical_chem sample cond4->activity_assay sample cond4->analytical_chem sample compare Compare activity and purity to T0 to determine stability activity_assay->compare analytical_chem->compare

Caption: A flowchart outlining the key steps for experimentally determining the long-term stability of this compound solutions.

Validation & Comparative

Validating the Specificity of PKR-IN-C16: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in kinase signaling and drug development, the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of the widely used PKR inhibitor, PKR-IN-C16, with other alternatives, supported by experimental data and detailed protocols to aid in the critical evaluation of its suitability for your research.

Protein Kinase R (PKR) is a crucial mediator of the cellular stress response, playing a significant role in antiviral defense, inflammation, and apoptosis.[1][2] The imidazolo-oxindole compound, this compound (also known as C16 or imoxin), has emerged as a potent and selective inhibitor of PKR, making it a valuable tool for elucidating the kinase's function.[3][4] However, a thorough understanding of its selectivity profile is essential for the accurate interpretation of experimental results. This guide aims to provide an objective comparison of this compound with another common PKR inhibitor, 2-aminopurine, and discusses potential off-target effects.

Comparative Analysis of PKR Inhibitor Specificity

InhibitorPrimary TargetIC50 (PKR)Known Off-TargetsIC50 (Off-Targets)
This compound PKR~210 nM[5]Cyclin-dependent kinase 2 (CDK2), Glycogen synthase kinase 3β (GSK3β)CDK2: Not widely reported, but activity has been noted.[5] GSK3β: Not widely reported, but activity has been noted.
2-Aminopurine PKRMillimolar range (mM)Broad kinase inhibitorVaries significantly across the kinome.

Note: The IC50 values can vary depending on the assay conditions (e.g., ATP concentration). Researchers should always determine the potency of inhibitors under their specific experimental conditions.

Key Considerations for Inhibitor Selection

This compound offers significantly higher potency against PKR compared to 2-aminopurine, allowing for its use at much lower concentrations, which can minimize off-target effects.[5] However, researchers should be aware of its potential interaction with other kinases, particularly CDKs and GSK3β.[5] For experiments where these off-target kinases may play a role, it is crucial to include appropriate controls, such as using structurally distinct PKR inhibitors or employing genetic approaches (e.g., siRNA) to validate findings.

2-Aminopurine is a less potent and less specific inhibitor of PKR. Its use is generally limited to in vitro studies at high concentrations, which increases the likelihood of off-target effects due to its broader kinase inhibition profile.

Visualizing the PKR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to validate inhibitor specificity, the following diagrams were generated using Graphviz.

digraph "PKR Signaling Pathway" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="PKR Signaling Pathway", rankdir="TB", size="7.5,5!", ratio=fill, bgcolor="#F1F3F4"];
  node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
  edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

dsRNA [label="dsRNA / Stress Signals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKR_inactive [label="Inactive PKR (Monomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKR_active [label="Active PKR (Dimer)\n(Autophosphorylated)", fillcolor="#FBBC05", fontcolor="#202124"]; eIF2a [label="eIF2α"]; eIF2a_p [label="p-eIF2α", fillcolor="#34A853", fontcolor="#FFFFFF"]; Translation_inhibition [label="Inhibition of\nProtein Synthesis", shape=ellipse]; Apoptosis [label="Apoptosis", shape=ellipse]; Inflammation [label="Inflammation\n(NF-κB activation)", shape=ellipse];

dsRNA -> PKR_inactive [label="Binding & Dimerization"]; PKR_inactive -> PKR_active [label="Autophosphorylation"]; PKR_active -> eIF2a [label="Phosphorylation"]; eIF2a -> eIF2a_p; eIF2a_p -> Translation_inhibition; Translation_inhibition -> Apoptosis; PKR_active -> Inflammation; }

A typical workflow for validating kinase inhibitor specificity.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay is designed to determine the concentration at which an inhibitor reduces the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human PKR enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Substrate (e.g., histone H1 or a specific peptide substrate for PKR)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • This compound and other test compounds

  • 96-well or 384-well plates

  • Phosphocellulose paper or other means of separating phosphorylated substrate

  • Scintillation counter or plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In each well of the assay plate, add the kinase buffer, recombinant PKR enzyme, and the substrate.

  • Add the diluted inhibitor to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method). The final ATP concentration should be close to the Km of PKR for ATP to ensure accurate IC50 determination.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • If using the radiometric method, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader for non-radioactive methods.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated PKR and eIF2α

This method is used to assess the inhibitor's effect on PKR activity within a cellular context by measuring the phosphorylation of PKR (autophosphorylation) and its primary substrate, eIF2α.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Cell culture medium and reagents

  • PKR activator (e.g., poly(I:C))

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PKR (Thr446), anti-PKR (total), anti-phospho-eIF2α (Ser51), anti-eIF2α (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a PKR activator (e.g., transfect with poly(I:C)) for the desired time. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent inhibitor of PKR and a valuable tool for studying its role in cellular processes. However, like all small molecule inhibitors, it is not perfectly specific. This guide highlights the importance of validating its specificity in the context of your experimental system. By employing a combination of in vitro kinase profiling and cell-based assays, and by being mindful of its potential off-target activities, researchers can confidently utilize this compound to generate robust and meaningful data.

References

A Comparative Analysis of PKR-IN-C16 and Other PKR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Protein Kinase R (PKR) is a crucial serine-threonine kinase that plays a pivotal role in the cellular stress response, particularly in the defense against viral infections.[1][2] Activation of PKR leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn results in the shutdown of protein synthesis, thereby inhibiting viral replication.[3][4] Beyond its antiviral function, PKR is implicated in a variety of cellular processes including inflammation, apoptosis, and the regulation of signaling pathways such as NF-κB and p38 MAPK.[3][5] Given its central role in these pathways, dysregulation of PKR has been linked to various diseases, including neurodegenerative disorders and cancer, making it a significant target for therapeutic intervention.[2][6]

This guide provides a detailed comparison of PKR-IN-C16 (also known as C16), a potent and specific PKR inhibitor, with other known inhibitors.[7][8] The information is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of compounds for their studies.

Quantitative Comparison of PKR Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and another commonly used PKR inhibitor, 2-Aminopurine.

Compound NameAlternate NamesTypeIC50Mechanism of ActionKey Features
This compound C16, ImoxinImidazolo-oxindole186-210 nM[9][10]ATP-competitive inhibitor, blocks PKR autophosphorylation[9][10]Brain penetrant, shows neuroprotective and anti-inflammatory effects in vivo[11][12]
2-Aminopurine 2-APPurine analog~10 mM (in vitro)[13]Competitive inhibitor with respect to ATP[13]A well-established but less potent tool compound for studying PKR function[1][14]

PKR Signaling Pathway

PKR is activated by various stress signals, most notably double-stranded RNA (dsRNA) produced during viral replication. Upon binding to dsRNA, PKR dimerizes and undergoes autophosphorylation, leading to its activation.[4] The activated PKR then phosphorylates its primary substrate, eIF2α, which halts global protein synthesis.[1] Additionally, PKR can modulate other signaling pathways, including those involving NF-κB and p38 MAPK, to regulate inflammatory responses and apoptosis.[3][5]

PKR_Signaling_Pathway cluster_activation PKR Activation cluster_downstream Downstream Effects cluster_inhibitor Point of Inhibition dsRNA dsRNA (e.g., viral) PKR_inactive Inactive PKR dsRNA->PKR_inactive Binds PKR_active Active PKR (Dimerized & Phosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Apoptosis Apoptosis PKR_active->Apoptosis NFkB NF-κB Activation PKR_active->NFkB p_eIF2a p-eIF2α Translation Protein Synthesis p_eIF2a->Translation Inhibits Inflammation Inflammation NFkB->Inflammation PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibits Autophosphorylation

Diagram of the PKR signaling pathway and point of inhibition by this compound.

Experimental Protocols

Accurate assessment of inhibitor potency requires robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize PKR inhibitors.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PKR.

Objective: To determine the IC50 value of an inhibitor against PKR.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by PKR. The inhibition of this process is measured in the presence of the test compound.[15] A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity.[16]

Materials:

  • Purified recombinant PKR enzyme

  • PKR substrate (e.g., eIF2α or a synthetic peptide)[16]

  • ATP

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Brij-35)[16]

  • Test inhibitor (e.g., this compound) at various concentrations

  • ADP detection kit (e.g., Transcreener® ADP² Assay)[16]

  • 384-well microplates

Procedure:

  • Enzyme Preparation: Dilute the purified PKR enzyme to a predetermined optimal concentration in the assay buffer.[17]

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test inhibitor solution, followed by the diluted PKR enzyme. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[16]

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.[16]

  • Detection: Stop the reaction and detect the product (e.g., ADP) according to the manufacturer's instructions for the detection kit. This often involves adding a detection reagent that produces a fluorescent signal.[16]

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for PKR Activity

This assay measures the inhibition of PKR activity within a cellular context, providing insights into compound permeability and efficacy in a more biologically relevant system.

Objective: To confirm the inhibitory effect of a compound on PKR-mediated eIF2α phosphorylation in cells.

Principle: Cells are treated with a PKR activator (e.g., a dsRNA analog like poly(I:C) or a substance inducing ER stress like tunicamycin) to induce PKR autophosphorylation and subsequent eIF2α phosphorylation.[10][18] The level of phosphorylated PKR and eIF2α is then measured, typically by Western blot or a cell-based ELISA, in the presence and absence of the inhibitor.[19]

Materials:

  • Cell line (e.g., SH-SY5Y human neuroblastoma cells)[7]

  • Cell culture medium and supplements

  • PKR activator (e.g., Tunicamycin, Amyloid β)[7]

  • Test inhibitor (e.g., this compound)

  • Lysis buffer

  • Primary antibodies: anti-phospho-PKR (Thr446), anti-total-PKR, anti-phospho-eIF2α, anti-total-eIF2α

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment or Cell-Based ELISA kit[19]

Procedure:

  • Cell Culture: Plate cells in 96-well or 6-well plates and grow to a suitable confluency (e.g., 70-80%).

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-4 hours).[7]

  • PKR Activation: Add the PKR activator to the culture medium and incubate for the required duration (e.g., Tunicamycin for 24 hours).[7]

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Detection (Western Blot):

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of PKR and eIF2α.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels. Compare the levels in inhibitor-treated samples to the activator-only control.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel PKR inhibitor, from initial high-throughput screening to in-cell validation.

Experimental_Workflow cluster_screening Phase 1: Screening cluster_validation Phase 2: In Vitro Validation cluster_cell_based Phase 3: Cellular Characterization cluster_lead Outcome HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response Curve) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling (Panel of other kinases) IC50->Selectivity MoA Mechanism of Action (e.g., ATP Competition Assay) IC50->MoA Cell_Perm Cellular Permeability Assay MoA->Cell_Perm Target_Engage Target Engagement (e.g., Western Blot for p-PKR) Cell_Perm->Target_Engage Functional_Assay Functional Cellular Assay (e.g., eIF2α phosphorylation, Apoptosis) Target_Engage->Functional_Assay Lead_Compound Lead Compound Functional_Assay->Lead_Compound

Workflow for the discovery and validation of a novel PKR inhibitor.

References

A Comparative Guide to PKR Inhibitors: PKR-IN-C16 vs. 2-Aminopurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein kinase R (PKR), a crucial mediator of the innate immune response, has emerged as a significant therapeutic target in a range of diseases, including viral infections, neurodegenerative disorders, and cancer. Its activation by double-stranded RNA (dsRNA) and other cellular stressors triggers a signaling cascade that leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global shutdown of protein synthesis. Consequently, the development of specific and potent PKR inhibitors is of paramount interest. This guide provides a detailed comparison of two commonly used PKR inhibitors, the potent and specific imidazolo-oxindole derivative PKR-IN-C16, and the well-established but less potent purine analog, 2-aminopurine.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and 2-aminopurine, offering a clear comparison of their efficacy and characteristics.

Inhibitor Reported IC50 for PKR Mechanism of Action Cellular Concentration for Effect
This compound 141 - 210 nM[1]ATP-competitive inhibitor of PKR autophosphorylation[2]0.1 - 1 µM[2]
2-Aminopurine Not precisely determined (effective in mM range)ATP-competitive inhibitor[3]0.5 - 10 mM[4][5]
Inhibitor Known Off-Target Kinases
This compound FGFR2 (IC50: 31.8 nM), CDK2, CDK5[1][6]
2-Aminopurine Broad specificity not extensively profiled, known to have other biological activities.

Deciphering the PKR Signaling Pathway

The protein kinase R (PKR) signaling pathway plays a pivotal role in the cellular stress response. Activation of this pathway, primarily by double-stranded RNA (dsRNA), leads to a cascade of events culminating in the inhibition of protein synthesis and the induction of apoptosis. Understanding this pathway is crucial for contextualizing the action of inhibitors like this compound and 2-aminopurine.

PKR_Signaling_Pathway dsRNA dsRNA / PACT PKR_inactive PKR (inactive monomer) dsRNA->PKR_inactive binds Stress Cellular Stress Stress->PKR_inactive activates PKR_dimer PKR Dimerization PKR_inactive->PKR_dimer dimerizes PKR_active p-PKR (active) PKR_dimer->PKR_active autophosphorylates eIF2a eIF2α PKR_active->eIF2a phosphorylates Inflammation Inflammation (NF-κB activation) PKR_active->Inflammation peIF2a p-eIF2α eIF2a->peIF2a Translation Protein Synthesis Inhibition peIF2a->Translation Apoptosis Apoptosis Translation->Apoptosis

PKR Signaling Pathway Diagram

Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. This section provides detailed methodologies for key experiments used to evaluate and compare PKR inhibitors.

In Vitro PKR Kinase Assay (LanthaScreen™ Protocol)

This assay is designed to measure the inhibition of PKR kinase activity in a cell-free system.

  • Kinase Concentration Optimization :

    • A serial dilution of PKR enzyme is performed in a kinase reaction buffer at a high ATP concentration (1 mM).

    • The reaction is initiated by adding a substrate and incubated for 1 hour at room temperature.

    • A solution of EDTA and a terbium-labeled antibody is added to stop the reaction and allow for detection.

    • The TR-FRET emission ratio is measured to determine the EC80 value, which is the kinase concentration that produces 80% of the maximum signal.

  • ATP Km,app Determination :

    • Using the optimized kinase concentration, a serial dilution of ATP is performed.

    • The kinase reaction and detection steps are carried out as described above.

    • The data is fitted to a sigmoidal dose-response curve to calculate the apparent Km for ATP (ATP Km,app).

  • Inhibitor IC50 Determination :

    • The assay is performed with the optimized kinase concentration and an ATP concentration equal to the ATP Km,app.

    • A serial dilution of the inhibitor (this compound or 2-aminopurine) is added to the reaction.

    • The TR-FRET signal is measured, and the data is plotted to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PKR activity.

Western Blot for Phosphorylated eIF2α

This cellular assay determines the ability of an inhibitor to block PKR-mediated eIF2α phosphorylation in cells.

  • Cell Culture and Treatment :

    • Cells (e.g., HeLa or A549) are cultured in 6-well plates.

    • Cells are pre-treated with various concentrations of the PKR inhibitor for a specified time.

    • PKR is activated by treating the cells with a dsRNA mimic like poly(I:C).

  • Protein Extraction :

    • Cells are lysed using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • The total protein concentration is determined using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting :

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • The membrane is blocked with a solution like 5% BSA in TBST to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated eIF2α (Ser51).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is then used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is stripped and re-probed with an antibody for total eIF2α as a loading control.

Cell Viability Assay (MTS Assay)

This assay measures the effect of the inhibitors on cell proliferation and viability.

  • Cell Seeding :

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment :

    • The cells are treated with a serial dilution of the PKR inhibitor or a vehicle control.

  • Incubation :

    • The plate is incubated for a period of 24 to 72 hours.

  • MTS Reagent Addition :

    • MTS reagent is added to each well and the plate is incubated for 1-4 hours. Live cells metabolize the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement :

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Experimental Workflow Visualization

A logical workflow is essential for conducting comparative studies of kinase inhibitors. The following diagram illustrates a typical experimental pipeline.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Data_Analysis IC50 & EC50 Calculation Kinase_Assay->Data_Analysis Comparison Comparative Analysis of Potency, Selectivity, and Cellular Efficacy Selectivity_Profiling->Comparison Western_Blot Western Blot (p-eIF2α Levels) Western_Blot->Data_Analysis Cell_Viability Cell Viability Assay (MTS/MTT) Cell_Viability->Data_Analysis Data_Analysis->Comparison

References

Validating the Effects of C16 on Protein Kinase R (PKR) Through siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of using the small molecule inhibitor C16 and siRNA-mediated knockdown to study the function of Protein Kinase R (PKR), a key regulator of cellular stress responses. We present experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting experiments aimed at validating the on-target effects of C16.

Comparative Analysis of PKR Inhibition: C16 vs. siRNA

To validate that the observed cellular effects of C16 are directly mediated through the inhibition of PKR, a common approach is to compare the outcomes of C16 treatment with those of siRNA-mediated knockdown of PKR. The following table summarizes quantitative data from studies utilizing both methods to demonstrate the impact on PKR activity and downstream cellular processes.

ParameterC16 TreatmentsiRNA Knockdown of PKRKey Findings & References
PKR Phosphorylation Dose-dependent decrease in phosphorylated PKR (p-PKR). Maximum effects were observed at >2000 nM in Huh7 cells.[1]Significant reduction in total PKR protein expression, leading to a corresponding decrease in p-PKR levels.[2][3]Both methods effectively reduce PKR activity, confirming C16's mechanism of action.
Cell Viability/Proliferation Suppressed proliferation of hepatocellular carcinoma (HCC) cells in a dose-dependent manner.[1]Knockdown of PKR has been shown to decrease cell viability in certain cancer cell lines.[4]This supports the role of PKR in promoting the growth of specific cancer cells.
Apoptosis Prevents apoptosis in neuronal cells and reduces cleaved caspase-3 levels.[5][6] C16 treatment can enhance apoptosis in conjunction with other agents in some cancer cells.Attenuates apoptosis induced by various stressors in cell cultures.[7]The effect on apoptosis is context-dependent, but both approaches demonstrate PKR's involvement in programmed cell death.
Inflammatory Response Prevents IL-1β production in an acute excitotoxic rat model.[6][8]Knockdown of PKR by siRNA decreases NLRP3 inflammasome priming and activation.[3]Both C16 and siRNA knockdown highlight PKR's role in mediating inflammatory signaling.
Neuroprotection Exhibits neuroprotective properties by reducing neuronal loss and rescuing acute brain lesions.[5][6]PKR siRNA attenuates processes leading to cellular degeneration in models of Alzheimer's disease.[7]These findings underscore PKR as a therapeutic target in neurodegenerative diseases.

Experimental Protocols

Below are detailed methodologies for siRNA-mediated knockdown of PKR and for the application of the PKR inhibitor, C16.

1. siRNA Knockdown of PKR

This protocol outlines the steps for transiently silencing the EIF2AK2 gene, which encodes for PKR, using small interfering RNA (siRNA).

  • Cell Culture: Plate cells (e.g., Huh7, SH-SY5Y, or A172) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Resuspend lyophilized siRNA duplex targeting PKR (and a non-targeting scrambled control) in RNase-free water to a stock concentration of 10 µM.[9]

    • For a single well in a 6-well plate, dilute the 10 µM siRNA stock to the desired final concentration (e.g., 20-50 nM) in an appropriate volume of siRNA dilution buffer or serum-free medium.[9][10]

  • Transfection:

    • In a separate tube, dilute a suitable transfection reagent (e.g., Oligofectamine or similar lipid-based reagents) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Incubate at room temperature for the time specified by the transfection reagent manufacturer to allow for complex formation.

    • Add the siRNA-transfection reagent complexes to the cells in the 6-well plate.

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.[2]

  • Validation of Knockdown:

    • After incubation, lyse the cells and extract total protein or RNA.

    • Verify the knockdown efficiency by Western blotting using an antibody specific for total PKR protein or by quantitative RT-PCR (qRT-PCR) to measure PKR mRNA levels.[2][4]

2. Treatment with C16 (PKR Inhibitor)

C16 is a specific, ATP-binding site-directed small molecule inhibitor of PKR autophosphorylation.[1]

  • Stock Solution Preparation: Prepare a stock solution of C16 (imidazolo-oxindole) in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C.[5]

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Dilute the C16 stock solution in cell culture medium to the desired final concentrations (e.g., 500-3000 nM).[1][8] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

    • Replace the existing medium in the cell culture plates with the medium containing C16. Include a vehicle control (medium with the same concentration of DMSO used for the highest C16 concentration).

    • Incubate the cells for the desired period (e.g., 2 to 24 hours), depending on the specific assay.[1][5]

  • Analysis of C16 Effects:

    • Following treatment, cells can be harvested for various downstream analyses.

    • To confirm the inhibitory effect on PKR, perform a Western blot for phosphorylated PKR (p-PKR) and total PKR. A decrease in the p-PKR/total PKR ratio indicates successful inhibition.[1]

    • Proceed with assays to measure cell viability (e.g., MTT assay), apoptosis (e.g., caspase-3 activation), or gene expression changes.[1][8]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating C16 Effects

The following diagram illustrates the logical flow of an experiment designed to validate that the effects of C16 are mediated through PKR.

G cluster_0 Experimental Setup cluster_1 Treatment/Transfection cluster_2 Analysis cluster_3 Validation Logic A Plate Cells B Group 1: Untreated Control A->B C Group 2: Vehicle Control (DMSO) A->C D Group 3: C16 Treatment A->D E Group 4: Scrambled siRNA Control A->E F Group 5: PKR siRNA Knockdown A->F G Incubate for Optimal Duration B->G C->G D->G E->G F->G H Western Blot: p-PKR, Total PKR G->H I Cell-Based Assays: Viability, Apoptosis, etc. G->I J Gene Expression Analysis: qRT-PCR G->J K Compare D vs. F H->K I->K J->K L Phenotypic similarity validates C16's on-target effect K->L

Workflow for C16 validation using siRNA.

PKR Signaling Pathway

The diagram below provides a simplified overview of the PKR signaling cascade, which is initiated by cellular stress signals and leads to the inhibition of protein synthesis and activation of other stress response pathways.

G cluster_0 PKR Activation cluster_1 Downstream Effects dsRNA Stress Signals (e.g., dsRNA, ER Stress) PKR_inactive PKR (Inactive) dsRNA->PKR_inactive PKR_active PKR Dimerization & Autophosphorylation (Active p-PKR) PKR_inactive->PKR_active eIF2a eIF2α PKR_active->eIF2a Phosphorylates NFkB NF-κB Pathway PKR_active->NFkB Activates Apoptosis Apoptosis Pathways PKR_active->Apoptosis Modulates eIF2a_p p-eIF2α eIF2a->eIF2a_p Translation Inhibition of Protein Synthesis eIF2a_p->Translation C16 C16 Inhibitor C16->PKR_active Inhibits siRNA PKR siRNA siRNA->PKR_inactive Degrades mRNA

References

Control Experiments for PKR-IN-C16 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for designing and interpreting experiments involving the protein kinase R (PKR) inhibitor, PKR-IN-C16. We offer a detailed analysis of essential control experiments, comparisons with alternative inhibitors, and comprehensive protocols for key assays to ensure the rigor and reproducibility of your research findings.

Understanding this compound and the Need for Rigorous Controls

This compound is a potent and specific, ATP-competitive inhibitor of the double-stranded RNA (dsRNA)-dependent protein kinase (PKR). PKR is a crucial mediator of the cellular stress response, playing a key role in antiviral defense, inflammation, and apoptosis. Its activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a shutdown of protein synthesis. Given its central role in multiple signaling pathways, it is imperative to employ a comprehensive set of controls to validate the specificity of this compound's effects in any experimental system.

Comparison of PKR Inhibitors

Choosing the right inhibitor is critical. This table summarizes key characteristics of this compound and common alternatives to aid in your selection process.

InhibitorMechanism of ActionReported IC50Key Considerations
This compound ATP-competitive inhibitor of PKR autophosphorylation.186-210 nMHigh potency and specificity for PKR. Potential off-target effects on FGFR2 have been reported.[1]
2-Aminopurine (2-AP) ATP-competitive inhibitor of PKR.Inhibition observed at 10 mM in vitro.[2]Less potent than this compound and known to have broader kinase inhibitory activity.[3]
PKR Inhibitor, Negative Control (CAS 852547-30-9) Structurally related to oxindole inhibitors but inactive against PKR.>100 µMIdeal negative control to account for potential off-target effects of the chemical scaffold.[4][5][6]

Essential Control Experiments for this compound Studies

To ensure that the observed effects are specifically due to the inhibition of PKR by this compound, a multi-faceted approach to controls is recommended.

Chemical Controls:
  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration to account for any solvent-induced effects.

  • Inactive Compound Control: Use a structurally similar but biologically inactive molecule, such as the commercially available "PKR Inhibitor, Negative Control" (CAS 852547-30-9)[4][5][6]. This helps to distinguish the effects of PKR inhibition from non-specific effects of the chemical compound.

Genetic Controls:
  • PKR Knockdown/Knockout: The most definitive control is to use cells or animals where the PKR gene (EIF2AK2) has been silenced (e.g., using siRNA or shRNA) or knocked out. If this compound elicits the same effect in these cells as in wild-type cells, it suggests an off-target mechanism.

Positive Controls for PKR Activation:

To confirm that the experimental system is responsive to PKR activation and that this compound can effectively block this activation, it is crucial to include a positive control for PKR activation.

  • Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of dsRNA that is a potent activator of PKR[12][13][14]. Typical concentrations for cell culture are 25-50 µg/ml[13].

  • Interferon-alpha (IFN-α): This cytokine can induce the expression and activation of PKR[15][16][17]. A common treatment for cells is 1000 U/ml for 18-24 hours[18].

Experimental Protocols

Below are detailed protocols for key experiments commonly used in this compound studies.

Western Blot for Phosphorylated PKR (p-PKR)

This assay directly measures the inhibition of PKR autophosphorylation by this compound.

Materials:

  • Cells or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody against phospho-PKR (e.g., p-PKR Thr446)

  • Primary antibody against total PKR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment with this compound and/or a PKR activator, wash cells with ice-cold PBS and lyse on ice.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against p-PKR (e.g., 1:1000 dilution for anti-p-PKR Thr446) overnight at 4°C[18][19][20].

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total PKR to normalize for protein loading.

Cell Viability/Proliferation Assay (MTS Assay)

This assay assesses the effect of this compound on cell viability and is useful for determining the IC50 value.

Materials:

  • Cells in culture

  • 96-well plates

  • This compound and control compounds

  • MTS reagent

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and control compounds for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated control wells.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent[21][22][23].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[24].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve[22][24][25].

Cytokine Release Assay (Luminex)

This multiplex assay allows for the simultaneous quantification of multiple cytokines in cell culture supernatants to assess the impact of this compound on inflammatory responses.

Materials:

  • Cell culture supernatants

  • Luminex multiplex cytokine assay kit (e.g., for human or mouse cytokines)

  • Luminex instrument

Protocol:

  • Sample Collection: Collect cell culture supernatants after treatment with this compound and/or a PKR activator. Centrifuge to remove cellular debris.

  • Assay Preparation: Prepare standards and samples according to the manufacturer's instructions for the specific Luminex kit[26][27].

  • Incubation with Beads: Add the antibody-coupled magnetic beads to each well of the assay plate, followed by the standards and samples. Incubate on a shaker at room temperature.

  • Washing: Wash the beads using a magnetic plate washer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody cocktail and incubate.

  • Streptavidin-PE Incubation: After another wash step, add streptavidin-phycoerythrin (SAPE) and incubate.

  • Data Acquisition: Wash the beads, resuspend in sheath fluid, and acquire data on a Luminex instrument[26][27].

  • Data Analysis: Analyze the median fluorescence intensity (MFI) to determine the concentration of each cytokine in the samples based on the standard curve.

Visualizing Experimental Design and Pathways

To facilitate a clear understanding of the experimental logic and the underlying biological pathways, we provide the following diagrams generated using the DOT language.

PKR Signaling Pathway

PKR_Signaling_Pathway dsRNA dsRNA (e.g., Poly(I:C)) PKR_inactive Inactive PKR (monomer) dsRNA->PKR_inactive Binds PKR_active Active PKR (dimer, autophosphorylated) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates NFkB_pathway NF-κB Pathway PKR_active->NFkB_pathway Activates Apoptosis Apoptosis PKR_active->Apoptosis Induces PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibits p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_inhibition Protein Synthesis Inhibition p_eIF2a->Translation_inhibition Inflammation Inflammation NFkB_pathway->Inflammation

Caption: The PKR signaling pathway is activated by dsRNA, leading to downstream effects on protein synthesis, inflammation, and apoptosis. This compound inhibits this pathway.

Experimental Workflow for Testing this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_genetic_control Genetic Control Cell_Culture Cell Culture Treatment Treatment Groups: - Vehicle - this compound - Negative Control Compound - PKR Activator (e.g., Poly(I:C)) - this compound + Activator Cell_Culture->Treatment Western_Blot Western Blot (p-PKR, total PKR, p-eIF2α) Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Cytokine_Assay Cytokine Profiling (Luminex) Treatment->Cytokine_Assay PKR_siRNA PKR siRNA Knockdown PKR_siRNA->Treatment Scrambled_siRNA Scrambled siRNA Control Scrambled_siRNA->Treatment

Caption: A typical experimental workflow for evaluating the efficacy and specificity of this compound involves multiple treatment groups and downstream assays, including genetic controls.

Logic Diagram for Control Selection

Control_Logic Start Is the observed effect specific to PKR inhibition? Chemical_Effect Is it a general chemical effect? Start->Chemical_Effect Off_Target Is it an off-target kinase effect? Chemical_Effect->Off_Target No (vs. Vehicle) Not_PKR_Dependent Effect is likely PKR-independent Chemical_Effect->Not_PKR_Dependent Yes (vs. Inactive Cmpd) PKR_Dependent Effect is likely PKR-dependent Off_Target->PKR_Dependent No (vs. PKR Knockdown) Off_Target->Not_PKR_Dependent Yes

Caption: This logic diagram illustrates the decision-making process for interpreting experimental results based on a hierarchical set of controls to determine if an observed effect is PKR-dependent.

References

Illuminating the Activity of PKR-IN-C16: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays to confirm the activity of PKR-IN-IN-C16, a potent inhibitor of double-stranded RNA-activated protein kinase (PKR). This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

PKR-IN-C16 is a small molecule inhibitor that targets the ATP-binding site of PKR, effectively blocking its autophosphorylation and subsequent downstream signaling. With a reported IC50 value of approximately 0.21 µM, it serves as a critical tool for studying the multifaceted roles of PKR in cellular stress, immune responses, and disease pathogenesis. To rigorously validate its efficacy and benchmark it against other known inhibitors, a series of biochemical assays are essential.

Performance Comparison of PKR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative PKR inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

InhibitorIC50 (nM)Mechanism of ActionNotes
This compound 210[1][2]ATP-competitiveAn imidazolo-oxindole compound that effectively inhibits RNA-induced PKR autophosphorylation.[1]
2-Aminopurine ~2000 (in vitro)ATP-competitiveA less potent, traditional PKR inhibitor.[3]
K070 410 (for G2019S LRRK2)ATP-competitiveA potent inhibitor, also targets LRRK2.[4]
Vonapanitase (PRT-201) Not ApplicableRecombinant human elastaseNot a direct PKR kinase inhibitor; acts on vascular patency.[5][6][7][8]

Key Experimental Protocols

To confirm the inhibitory activity of this compound, two primary biochemical assays are recommended: an in vitro kinase assay to directly measure the inhibition of PKR autophosphorylation and a Western blot analysis to assess the downstream effects on the PKR signaling pathway within a cellular context.

In Vitro PKR Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the autophosphorylation of PKR in a cell-free system.

Materials:

  • Recombinant active PKR enzyme

  • This compound and other inhibitors

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the assay buffer and recombinant PKR enzyme.

  • Add serial dilutions of this compound or other test inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for PKR if known, to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which quantifies ADP as a luminescent signal.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of PKR Pathway Activation

This method assesses the ability of this compound to inhibit PKR activation and downstream signaling in a cellular model.

Materials:

  • Cell line of interest (e.g., HeLa, Huh7)

  • PKR activator (e.g., poly(I:C), a synthetic analog of dsRNA)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PKR (Thr446), anti-PKR, anti-phospho-eIF2α (Ser51), anti-eIF2α

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Gel electrophoresis and blotting equipment

Protocol:

  • Seed cells and grow to an appropriate confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 1-2 hours.[9]

  • Stimulate the cells with a PKR activator, such as poly(I:C) (e.g., 1 µg/mL), for a specified time (e.g., 6-24 hours).[10]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Visualizing the Molecular Landscape

To better understand the context of this compound's activity, the following diagrams illustrate the experimental workflow and the broader PKR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assay (Western Blot) recombinant_pkr Recombinant PKR incubation Incubation (30°C) recombinant_pkr->incubation inhibitor This compound / Alternatives inhibitor->incubation atp ATP atp->incubation adp_detection ADP Detection incubation->adp_detection ic50 IC50 Determination adp_detection->ic50 cells Cell Culture pretreatment Pre-treatment with This compound cells->pretreatment stimulation Stimulation (e.g., poly(I:C)) pretreatment->stimulation lysis Cell Lysis stimulation->lysis sds_page SDS-PAGE & Western Blot lysis->sds_page detection Detection of p-PKR and p-eIF2α sds_page->detection

Biochemical assay workflow.

PKR_Signaling_Pathway dsRNA dsRNA (Viral or Cellular Stress) PKR_inactive Inactive PKR (monomer) dsRNA->PKR_inactive Binds and induces dimerization PKR_active Active PKR (dimer) (Autophosphorylation) PKR_inactive->PKR_active eIF2a eIF2α PKR_active->eIF2a Phosphorylates Inflammation Inflammation (NF-κB activation) PKR_active->Inflammation PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibits ATP binding peIF2a p-eIF2α eIF2a->peIF2a Translation Protein Synthesis Inhibition peIF2a->Translation Apoptosis Apoptosis Translation->Apoptosis

PKR signaling pathway.

References

A Comparative Guide to the In Vitro and In Vivo Effects of PKR-IN-C16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the imidazolo-oxindole compound PKR-IN-C16, a known inhibitor of the double-stranded RNA-activated protein kinase (PKR), with other alternative PKR inhibitors. The information presented herein is supported by experimental data to offer an objective overview of its performance and potential therapeutic applications.

Abstract

This compound (also known as C16 or imoxin) is a specific, ATP-competitive inhibitor of PKR, a crucial kinase involved in cellular stress responses, inflammation, and apoptosis.[1][2] This guide summarizes the key in vitro and in vivo effects of this compound, presents its selectivity profile, and compares its activity with other known PKR inhibitors. The experimental data is structured for easy comparison, and detailed protocols for key assays are provided.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineAssay TypeEffectConcentration/IC50Reference
Huh7 (Hepatocellular Carcinoma)MTS AssaySuppression of cell proliferationDose-dependent (500-3000 nM)[3]
Huh7Western BlotDecreased phosphorylation of PKRDose-dependent (500-3000 nM)[3]
HepG2 (Hepatocellular Carcinoma)MTT AssaySuppression of cell proliferationDose-dependent[3]
SH-SY5Y (Neuroblastoma)Not specifiedProtection against ER stress-induced cell death0.1 or 0.3 µM[4]
SH-SY5YNot specifiedPrevention of Amyloid β-induced caspase-3 activation1-1000 nM[4]
Rabbit Reticulocyte LysateTranslation AssayRescue of PKR-dependent translation blockIC50 = 100 nM
Purified PKRAutophosphorylation AssayInhibition of RNA-induced autophosphorylationIC50 = 210 nM
Table 2: In Vivo Efficacy of this compound
Animal ModelDisease ModelDosageKey FindingsReference
RatAcute Excitotoxic Neuroinflammation (Quinolinic Acid-induced)600 µg/kg (i.p.)Reduced neuronal loss by 47%, decreased cleaved caspase-3 positive neurons by 37%, prevented IL-1β production.[1]
MouseHepatocellular Carcinoma Xenograft300 µg/kg (i.p.)Markedly slower tumor growth.[3]
RatHypertension (L-NAME-induced)Not specifiedAttenuated hypertension, endothelial dysfunction, and cardiac and vascular remodeling.[5]
MouseLong-term Memory0.2 mg/kg (i.p.)Enhanced long-term contextual fear memory.[6]
Table 3: Comparison of PKR Inhibitors
InhibitorTypeIn Vitro Potency (PKR)Selectivity ProfileReference
This compound ATP-competitive, Type IIC50 = 141-210 nMPoor selectivity; also inhibits FGFR2 (IC50 = 31.8 nM) and RET (IC50 = 33.8 nM). Has no major inhibitory effect on JNKs, p38 MAP kinases, and DAPKs, but inhibits CDK2 and CDK5.[7][8]
2-Aminopurine ATP-competitiveInhibits PKR autophosphorylation and eIF2α phosphorylation at 10 mM in vitro.Not highly selective; known to inhibit other kinases.[9]
LY2874455 FGFR2 InhibitorInhibits PKR by 46% at 1 µM.Potent inhibitor of PKR, suggesting it could be a lead for further development.[7]

Experimental Protocols

Cell Viability (MTS/MTT) Assay:

  • Seed cells (e.g., Huh7 or HepG2) in 96-well plates at a density of 2 x 10³ cells per well.[3]

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 500–3000 nM) or vehicle control (DMSO).[3]

  • At desired time points, add MTS or MTT reagent to each well and incubate for 1-2 hours.[3]

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for MTS) using a microplate reader.[3]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for PKR Phosphorylation:

  • Culture cells (e.g., Huh7) and treat with different concentrations of this compound for the specified duration.[3]

  • Lyse the cells and quantify protein concentration using a standard assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against phosphorylated PKR and total PKR overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

  • Normalize the phosphorylated PKR signal to the total PKR signal.

In Vivo Xenograft Model:

  • Subcutaneously inoculate immunodeficient mice with human cancer cells (e.g., Huh7).[3]

  • Once tumors are established, randomly assign mice to treatment and control groups.

  • Administer this compound (e.g., 300 µg/kg, i.p.) or vehicle control according to the desired schedule.[3]

  • Monitor tumor volume and body weight regularly.[3]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Mandatory Visualization

Signaling_Pathway cluster_stress Cellular Stress (e.g., dsRNA) cluster_pkr PKR Activation cluster_downstream Downstream Effects Stress dsRNA PKR_inactive Inactive PKR Stress->PKR_inactive PKR_active Active (Phosphorylated) PKR PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Apoptosis Apoptosis PKR_active->Apoptosis Promotes Inflammation Inflammation (e.g., NF-κB activation) PKR_active->Inflammation Promotes eIF2a_P Phosphorylated eIF2α eIF2a->eIF2a_P Translation Protein Synthesis eIF2a_P->Translation Inhibits PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibits

Caption: PKR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Huh7, SH-SY5Y) Treatment_vitro Treatment with This compound Cell_Culture->Treatment_vitro Assays_vitro Cell-based Assays (MTS, Western Blot) Treatment_vitro->Assays_vitro Data_Analysis_vitro Data Analysis (IC50, % Inhibition) Assays_vitro->Data_Analysis_vitro end End Data_Analysis_vitro->end Animal_Model Animal Model (e.g., Xenograft, Disease Model) Treatment_vivo Administration of This compound Animal_Model->Treatment_vivo Monitoring Monitoring (Tumor size, Behavior) Treatment_vivo->Monitoring Analysis_vivo Ex Vivo Analysis (Histology, Biomarkers) Monitoring->Analysis_vivo Analysis_vivo->end start Start start->Cell_Culture start->Animal_Model

Caption: General experimental workflow for evaluating this compound.

Discussion

This compound has demonstrated significant efficacy in both in vitro and in vivo models, primarily through its ability to inhibit PKR-mediated pathways. In vitro, it effectively reduces the proliferation of cancer cells and protects neuronal cells from stress-induced death.[3][4] In vivo, its therapeutic potential has been observed in models of neuroinflammation, cancer, and hypertension.[1][3][5]

A critical aspect for a therapeutic inhibitor is its selectivity. Studies have indicated that this compound has a poor selectivity profile, exhibiting inhibitory activity against other kinases such as FGFR2 and RET.[7][8] This lack of selectivity is a significant consideration for its clinical development, as off-target effects could lead to unforeseen side effects. However, it shows no major inhibition of other stress-activated kinases like JNKs and p38 MAP kinases. Interestingly, it does inhibit cyclin-dependent kinases CDK2 and CDK5, which may contribute to its observed effects on cell proliferation.

In comparison, other PKR inhibitors like 2-aminopurine are also known to be non-selective.[10][9] The discovery that an existing FGFR2 inhibitor, LY2874455, also potently inhibits PKR opens up new avenues for the development of more selective PKR inhibitors.[7]

References

Safety Operating Guide

Proper Disposal of PKR-IN-C16: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for PKR-IN-C16, a specific inhibitor of double-stranded RNA-dependent protein kinase (PKR), for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Identification and Classification

This compound is classified as a combustible solid. As such, it must be treated as a flammable hazardous waste. All materials that come into contact with this compound, including contaminated gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste. It is imperative to segregate this waste stream from other laboratory waste to prevent accidental mixing and potential reactions.

Step-by-Step Disposal Procedure

The following step-by-step procedure outlines the proper disposal of solid this compound and materials contaminated with it.

Disposal Protocol for this compound

StepActionDetailed Instructions
1 Waste Segregation At the point of generation, immediately segregate all solid waste contaminated with this compound. This includes unused or expired compounds, as well as contaminated lab supplies.
2 Container Selection Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with flammable solids. A polyethylene or glass container with a secure screw-top lid is recommended.
3 Labeling The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable). The date of first waste addition should also be clearly marked.
4 Waste Accumulation Place all solid this compound waste and contaminated materials directly into the labeled container. Do not leave waste exposed on benchtops or in fume hoods.
5 Container Storage Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The SAA should be a well-ventilated, cool, and dry location, away from sources of ignition and incompatible materials.
6 Disposal Request Once the container is full or has reached the accumulation time limit set by your institution's environmental health and safety (EHS) office, arrange for its collection by authorized hazardous waste personnel. Follow your institution's specific procedures for requesting a waste pickup.

Experimental Workflow for Waste Management

The logical flow for managing this compound waste from experimentation to final disposal is critical for maintaining safety and compliance.

G cluster_lab Laboratory Operations cluster_storage Waste Accumulation cluster_disposal Final Disposal A Experimentation with This compound B Generation of Solid Waste A->B C Segregation at Point of Use B->C D Placement in Labeled Hazardous Waste Container C->D E Secure Storage in Satellite Accumulation Area D->E F Scheduled Pickup by EHS Personnel E->F G Transportation to Licensed Waste Facility F->G H Incineration or Other Approved Disposal Method G->H

Figure 1. Workflow for the proper management and disposal of this compound waste.

Signaling Pathway Context: The Role of PKR

Understanding the mechanism of action of this compound provides context for its use in research. The protein kinase R (PKR) is a key component of the cellular stress response. Upon activation by double-stranded RNA (dsRNA), often a hallmark of viral infection, PKR autophosphorylates and then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global inhibition of protein synthesis, thereby impeding viral replication. This compound acts as an inhibitor of this pathway.

G dsRNA dsRNA (e.g., viral) PKR PKR (inactive) dsRNA->PKR PKR_active PKR (active, phosphorylated) PKR->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylation Translation Protein Synthesis eIF2a->Translation eIF2a_p p-eIF2α eIF2a_p->Inhibition Inhibition->Translation PKR_IN_C16 This compound PKR_IN_C16->PKR_active Inhibition

Figure 2. Simplified signaling pathway of PKR activation and its inhibition by this compound.

By adhering to these disposal procedures and understanding the context of this compound's function, laboratory professionals can ensure a safe and compliant research environment. For further details, always refer to your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet.

Personal protective equipment for handling PKR-IN-C16

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This guide provides essential safety and logistical information for handling the selective protein kinase R (PKR) inhibitor, PKR-IN-C16. The information herein is compiled to provide procedural, step-by-step guidance for researchers, scientists, and drug development professionals. It is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and up-to-date information before handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid and is considered highly hazardous to water. Appropriate personal protective equipment is mandatory to ensure personal safety and prevent environmental contamination.

Recommended Personal Protective Equipment
PPE CategoryMinimum RequirementSpecifications
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 or equivalent. A face shield may be required for larger quantities or when there is a risk of splashing.
Skin Protection Nitrile glovesDisposable, chemical-resistant. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.
Laboratory coatLong-sleeved, appropriate for the tasks being performed.
Respiratory Protection Not required for normal handlingUse a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.
Hand Protection Chemical-resistant glovesDispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
GHS Hazard Classification (Typical)
ClassificationHazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.P264, P270, P301+P312, P501
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling Procedures
  • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Dust Formation : Avoid raising dust. Use a scoop or spatula for transferring the solid.

Storage Conditions
ParameterRecommendation
Temperature Store at -20°C for short-term storage and -80°C for long-term storage.
Container Keep container tightly closed in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents.

Accidental Release and Disposal Plan

Spill Response Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Workflow for Chemical Spill Response

Spill_Response cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup Evacuate 1. Evacuate Area Alert 2. Alert Others Evacuate->Alert Assess 3. Assess Spill Alert->Assess PPE 4. Don Appropriate PPE Assess->PPE Contain 5. Contain Spill PPE->Contain Neutralize 6. Absorb/Neutralize Contain->Neutralize Collect 7. Collect Waste Neutralize->Collect Decontaminate 8. Decontaminate Area Collect->Decontaminate Dispose 9. Dispose of Waste Decontaminate->Dispose Report 10. Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill of this compound.

  • Evacuate: Immediately evacuate the spill area.

  • Alert: Notify your supervisor and colleagues.

  • Assess: Determine the extent of the spill and if it is safe to clean up internally. For large spills, contact your institution's emergency response team.

  • PPE: Wear the appropriate PPE as outlined in Section 1.1.

  • Contain: Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by water.

  • Dispose: Dispose of the waste according to institutional and local regulations.

  • Report: Document the incident as per your laboratory's protocol.

Disposal Plan
  • Unused Product : Dispose of unused this compound as hazardous chemical waste. Do not dispose of it down the drain.

  • Contaminated Materials : Any materials that have come into contact with this compound (e.g., gloves, paper towels, absorbent pads) should be treated as hazardous waste and disposed of accordingly.

Experimental Protocols and Handling Workflow

The following diagram illustrates the routine workflow for handling this compound in a laboratory setting, from preparation to disposal.

Routine Handling and Disposal Workflow

Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup_disposal Cleanup & Disposal ReviewSDS 1. Review SDS DonPPE 2. Don PPE ReviewSDS->DonPPE PrepareWorkstation 3. Prepare Workstation DonPPE->PrepareWorkstation Weigh 4. Weigh Compound PrepareWorkstation->Weigh Dissolve 5. Dissolve in Solvent Weigh->Dissolve Experiment 6. Perform Experiment Dissolve->Experiment DecontaminateGlassware 7. Decontaminate Glassware Experiment->DecontaminateGlassware DisposeWaste 8. Dispose of Liquid & Solid Waste DecontaminateGlassware->DisposeWaste DoffPPE 9. Doff PPE DisposeWaste->DoffPPE WashHands 10. Wash Hands DoffPPE->WashHands

Caption: Step-by-step workflow for the routine handling and disposal of this compound.

This comprehensive guide is intended to supplement, not replace, the official Safety Data Sheet and your institution's safety protocols. Always prioritize safety and adhere to established laboratory best practices when handling any chemical compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKR-IN-C16
Reactant of Route 2
PKR-IN-C16

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.